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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of (S)-3-(p-Tolyloxy)butanoic acid

Executive Summary & Stereochemical Significance ** (S)-3-(p-Tolyloxy)butanoic acid** is a highly specialized chiral building block utilized extensively in advanced organic synthesis and drug discovery. Belonging to the b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Significance

** (S)-3-(p-Tolyloxy)butanoic acid** is a highly specialized chiral building block utilized extensively in advanced organic synthesis and drug discovery. Belonging to the broader class of aryloxyalkanoic acids, this compound is characterized by a butanoic acid backbone substituted at the C3 position with a p-tolyloxy (4-methylphenoxy) group.

The stereochemical integrity at the C3 position is paramount. In biological systems, the spatial orientation of the p-tolyloxy moiety dictates the binding trajectory within lipophilic pockets of target proteins. General aryloxybutanoic acids, such as and 1[1], serve as foundational scaffolds in both agrochemicals (e.g., the herbicide 2[2]) and advanced pharmaceutical intermediates[3]. Specifically, in the development of multicyclic compounds for metabolic disorders, the specific enantiomer of the aryloxybutyric acid tail acts as a critical pharmacophore[3].

Physicochemical Profiling

Understanding the physical and chemical properties of (S)-3-(p-tolyloxy)butanoic acid is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

PropertyValue
IUPAC Name (3S)-3-(4-methylphenoxy)butanoic acid
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Stereocenter C3 (S-configuration)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, THF; sparingly in H2O
pKa (est.) 4.6 ± 0.2
LogP (est.) 2.8 ± 0.3

Enantioselective Synthesis Methodology

To achieve >99% enantiomeric excess (ee), direct asymmetric addition of phenoxides to crotonic acid derivatives is often inefficient. Instead, we employ a highly predictable, self-validating synthetic route: Noyori asymmetric hydrogenation followed by Mitsunobu stereoinversion .

Experimental Protocol

Step 1: Asymmetric Hydrogenation

  • Procedure: Charge a high-pressure reactor with ethyl acetoacetate, anhydrous ethanol, and a catalytic amount of RuCl2[(R)-BINAP]. Pressurize with H2 (50 atm) and stir at 50°C for 12 hours.

  • Causality: The (R)-BINAP ligand creates a chiral environment that strictly directs hydride delivery to the re-face of the ketone. This ensures scalable access to (R)-ethyl 3-hydroxybutanoate with predictable stereocontrol, avoiding the poor yields associated with chiral resolution.

Step 2: Mitsunobu Etherification (Stereoinversion)

  • Procedure: Dissolve (R)-ethyl 3-hydroxybutanoate (1.0 eq), p-cresol (1.1 eq), and Triphenylphosphine (PPh3) (1.2 eq) in anhydrous THF at 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The Mitsunobu reaction is selected specifically because it proceeds via a strict SN2 mechanism. The hydroxyl group is activated by the PPh3-DIAD adduct, turning it into a superior leaving group. The p-cresolate nucleophile attacks the C3 carbon from the opposite face, resulting in a complete Walden inversion to yield (S)-ethyl 3-(p-tolyloxy)butanoate without racemization.

Step 3: Mild Saponification

  • Procedure: Dissolve the resulting ester in a 3:1 mixture of THF/H2O. Add LiOH·H2O (1.5 eq) and stir at room temperature for 3 hours. Acidify with 1M HCl to pH 2 and extract with ethyl acetate.

  • Causality: Using mild LiOH in a mixed aqueous/organic solvent system prevents the

    
    -elimination of the phenoxy group—a common degradation pathway under harsh basic conditions.
    

SynthesisWorkflow A Ethyl Acetoacetate B (R)-Ethyl 3-hydroxybutanoate A->B Ru-BINAP, H2 (Asymmetric Reduction) C (S)-Ethyl 3-(p-tolyloxy)butanoate B->C p-Cresol, PPh3, DIAD (Mitsunobu Inversion) D (S)-3-(p-tolyloxy) butanoic acid C->D LiOH, THF/H2O (Saponification)

Synthetic workflow for (S)-3-(p-tolyloxy)butanoic acid via Mitsunobu inversion.

Self-Validating Analytical Framework

In pharmaceutical development, trust is established through rigorous, orthogonal analytical validation. The synthesis protocol described above acts as a self-validating system: if the Mitsunobu inversion fails to proceed via a pure SN2 mechanism (e.g., gaining SN1 character due to moisture), it will immediately reflect as a drop in enantiomeric excess during HPLC analysis.

Validation Parameters:

  • Chiral HPLC (Stereochemical Integrity): Utilizing a Chiralcel OD-H column (Hexane/Isopropanol 90:10, 0.1% TFA). The (S) and (R) enantiomers must baseline separate. A successful synthesis will yield an ee > 99%.

  • 1H NMR (Structural Confirmation): The spectrum will display a distinct doublet for the C4 methyl group (~1.3 ppm) and a multiplet for the C3 methine proton (~4.7 ppm). The significant downfield shift of the methine proton confirms the successful formation of the ether linkage.

AnalyticalValidation Start Crude (S)-3-(p-tolyloxy)butanoic acid NMR 1H & 13C NMR (Structural Confirmation) Start->NMR HPLC Chiral HPLC (Enantiomeric Excess >99%) Start->HPLC MassSpec LC-MS (Mass & Purity >98%) Start->MassSpec Release API-Grade Intermediate Ready for Coupling NMR->Release Conforms HPLC->Release ee > 99% MassSpec->Release Purity > 98%

Self-validating analytical workflow for chiral purity and structural integrity.

Applications in Drug Development

(S)-3-(p-Tolyloxy)butanoic acid is primarily utilized as a chiral synthon. The carboxylic acid terminus allows for straightforward amide coupling or esterification, while the lipophilic p-tolyloxy head group drives membrane permeability and target engagement.

In the context of metabolic diseases, aryloxybutanoic acids are frequently integrated into the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and melanin-concentrating hormone antagonists[3]. The (S)-configuration ensures that the methyl group on the phenoxy ring is precisely angled to interact with hydrophobic residues (such as Tyrosine or Histidine) within the receptor's ligand-binding domain, maximizing therapeutic efficacy while minimizing off-target toxicity.

References

  • Title: 3D-THC30480 - ethyl-4-4-bromo-3-methyl-phenoxybutanoate | 1443304-80-0 Source: CymitQuimica URL
  • Title: 2-Phenoxybutyric acid | 13794-14-4 Source: ChemicalBook URL
  • Title: MCPB | 94-81-5 Source: ChemicalBook URL
  • Title: WO2003097047A1 - Multicyclic compounds for use as melanin concentrating hormone antagonists in the treatment of obesity and diabetes Source: Google Patents URL

Sources

Exploratory

(S)-3-(P-Tolyloxy)butanoic acid synthesis pathway

Strategic Synthesis of (S)-3-(p-Tolyloxy)butanoic Acid: Stereoinversion Pathways and Process Optimization Executive Summary The synthesis of chiral aryloxybutanoic acids, such as (S)-3-(p-tolyloxy)butanoic acid, is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis of (S)-3-(p-Tolyloxy)butanoic Acid: Stereoinversion Pathways and Process Optimization

Executive Summary

The synthesis of chiral aryloxybutanoic acids, such as (S)-3-(p-tolyloxy)butanoic acid, is a critical operation in the development of metabolic modulators, PPAR agonists, and advanced chiral building blocks. Achieving high enantiomeric excess (ee > 98%) while maintaining process mass intensity (PMI) requires rigorous control over stereochemical inversion. As a Senior Application Scientist, I have structured this technical guide to evaluate the two most robust, self-validating methodologies for synthesizing this target: the Mitsunobu stereoinversion of (R)-ethyl 3-hydroxybutyrate and the regioselective ring-opening of (R)-


-butyrolactone.

This whitepaper details the mechanistic causality behind each experimental choice, providing scalable, step-by-step protocols designed for high-fidelity drug development workflows.

Retrosynthetic Logic & Pathway Selection

The stereocenter of the target molecule dictates the synthetic strategy. Because the (S)-enantiomer is required, we must start from a readily available (R)-chiral pool precursor and execute a clean


 inversion.
  • Pathway A (The Mitsunobu Route): Utilizes (R)-ethyl 3-hydroxybutyrate, a highly accessible precursor often derived from the depolymerization of the biopolymer poly[(R)-hydroxybutyrate] (PHB) or via biocatalytic reduction[1],[2]. The Mitsunobu reaction reliably inverts the C-3 stereocenter, followed by a mild saponification.

  • Pathway B (The Lactone Route): Utilizes (R)-

    
    -butyrolactone. The regioselective ring-opening of the strained four-membered lactone by a soft nucleophile (p-cresolate) at the 
    
    
    
    -carbon yields the target acid in a single, atom-economical step[3],[4].

Retrosynthesis Target (S)-3-(p-Tolyloxy) butanoic acid Mitsunobu_Int (S)-Ethyl 3-(p-tolyloxy) butyrate Target->Mitsunobu_Int Saponification (Retention) Lactone_Int (R)-beta-Butyrolactone Target->Lactone_Int Ring Opening (Inversion) Mitsunobu_SM (R)-Ethyl 3-hydroxy butyrate + p-Cresol Mitsunobu_Int->Mitsunobu_SM Mitsunobu (Inversion) Lactone_SM Sodium p-Cresolate Lactone_Int->Lactone_SM SN2 Attack at C-3

Caption: Retrosynthetic pathways for (S)-3-(p-Tolyloxy)butanoic acid via Mitsunobu and Lactone routes.

Pathway A: The Mitsunobu-Saponification Route

The is the gold standard for the stereoinversion of secondary alcohols[1]. In this pathway, the hydroxyl group of (R)-ethyl 3-hydroxybutyrate is activated by a phosphonium intermediate, transforming it into an excellent leaving group. Subsequent backside attack by the p-cresolate anion yields the (S)-ether.

Mechanistic Causality & Experimental Design
  • DIAD vs. DEAD: Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile, liquid state at room temperature, and slightly enhanced steric bulk, which minimizes unwanted side reactions.

  • Order of Addition: The azodicarboxylate must be added last and dropwise at 0 °C. If the betaine intermediate forms without the nucleophile present, the activated alcohol can undergo an E2 elimination, yielding ethyl crotonate as a critical impurity.

  • Saponification: Lithium hydroxide (LiOH) is chosen over NaOH to prevent base-catalyzed racemization of the

    
    -protons during ester hydrolysis.
    

MitsunobuWorkflow Step1 1. Reagent Mixing Dissolve (R)-Ethyl 3-hydroxybutyrate, p-Cresol, and PPh3 in dry THF Step2 2. Thermal Control Cool to 0 °C under Argon Step1->Step2 Step3 3. Activation Dropwise addition of DIAD (Control exotherm) Step2->Step3 Step4 4. Propagation Warm to RT & Stir (12-16h) Step3->Step4 Step5 5. Isolation Concentrate & Purify (Flash Chromatography) Step4->Step5

Caption: Step-by-step workflow for the Mitsunobu stereoinversion of (R)-ethyl 3-hydroxybutyrate.

Step-by-Step Protocol: Pathway A

Step 1: Mitsunobu Inversion

  • Charge a flame-dried, argon-purged flask with (R)-ethyl 3-hydroxybutyrate (1.0 eq, 100 mmol), p-cresol (1.1 eq, 110 mmol), and triphenylphosphine (1.2 eq, 120 mmol).

  • Dissolve the mixture in anhydrous THF (0.5 M concentration) and cool to 0 °C using an ice-water bath.

  • Add DIAD (1.2 eq, 120 mmol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–16 hours. Monitor complete consumption of the alcohol via TLC (Hexanes/EtOAc 4:1).

  • Concentrate the solvent in vacuo. Precipitate the triphenylphosphine oxide byproduct by triturating the residue with cold diethyl ether/hexanes (1:1). Filter and concentrate the filtrate.

  • Purify via silica gel flash chromatography to isolate (S)-ethyl 3-(p-tolyloxy)butyrate.

Step 2: Saponification

  • Dissolve the isolated (S)-ester in a 3:1 mixture of THF and

    
     (0.2 M).
    
  • Add

    
     (2.0 eq) in one portion. Stir vigorously at room temperature for 4 hours.
    
  • Evaporate the THF in vacuo. Dilute the aqueous layer with water and extract once with diethyl ether to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C. Extract the product with ethyl acetate (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield pure (S)-3-(p-tolyloxy)butanoic acid.
    

Pathway B: The -Butyrolactone Ring-Opening Route

While the Mitsunobu route is highly reliable, it suffers from poor atom economy due to the generation of stoichiometric phosphine oxide and hydrazine byproducts. An advanced, highly efficient alternative is the direct nucleophilic

[3].
Mechanistic Causality & Regioselectivity

The four-membered


-lactone ring is highly strained. Ring-opening can proceed via two distinct pathways: O-acyl cleavage (attack at C-1) or O-alkyl cleavage (attack at C-3)[3],[5].
  • Hard Nucleophiles: Reagents like hydroxide or alkoxides preferentially attack the harder carbonyl carbon (C-1), leading to retention of the C-3 stereocenter.

  • Soft Nucleophiles: Softer nucleophiles, such as phenoxides, preferentially attack the less sterically hindered

    
    -carbon (C-3) via an 
    
    
    
    mechanism[4]. This O-alkyl cleavage results in a complete inversion of stereochemistry.

By employing sodium p-cresolate in a polar aprotic solvent (which leaves the anion poorly solvated and highly reactive), we force the


 attack at the 

-carbon of (R)-

-butyrolactone, directly yielding the (S)-aryloxybutanoic acid in a single step.
Step-by-Step Protocol: Pathway B
  • In a flame-dried flask under argon, dissolve p-cresol (1.05 eq, 52.5 mmol) in anhydrous DMF (100 mL).

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.05 eq, 52.5 mmol) portion-wise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases, forming the sodium p-cresolate.

  • Slowly add (R)-

    
    -butyrolactone (1.0 eq, 50 mmol) dropwise to the phenoxide solution at 0 °C.
    
  • Warm the reaction to 50 °C and stir for 8 hours. (Elevated temperature overcomes the activation barrier for the

    
     attack at the 
    
    
    
    -carbon).
  • Cool the mixture to room temperature, quench with water, and wash with diethyl ether to remove unreacted p-cresol and mineral oil.

  • Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate (

    
     mL).
    
  • Wash the organic layer extensively with water and brine to remove DMF, dry over

    
    , and concentrate to yield the target (S)-acid.
    

Quantitative Data & Analytical Validation

To aid process chemists in selecting the appropriate route, the quantitative metrics of both pathways are summarized below. Chiral purity must be validated using Chiral HPLC (e.g., Chiralcel OD-H column) to ensure the inversion mechanisms proceeded with absolute fidelity.

Table 1: Comparison of Synthetic Routes for (S)-3-(p-Tolyloxy)butanoic acid

Process ParameterPathway A (Mitsunobu)Pathway B (

-Lactone Ring-Opening)
Number of Steps 21
Overall Yield 65 – 75%80 – 85%
Enantiomeric Excess (ee) > 98%> 97%
Atom Economy / E-Factor Low (High E-Factor due to PPh3O)High (Direct addition, minimal waste)
Scalability Moderate (Requires chromatography)High (Purification via acid/base extraction)
Primary Challenge Reagent byproduct separationHandling of toxic/volatile lactone precursor

References

  • Carnell, A. J., Head, R., Bassett, D., & Schneider, M. (2004). "Efficient large scale stereoinversion of (R)-ethyl 3-hydroxybutyrate." Tetrahedron: Asymmetry, 15(5), 821-825. Available at:[Link]

  • Turcu, M. C., Kiljunen, E., & Kanerva, L. T. (2007). "Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration." Tetrahedron: Asymmetry, 18(14), 1682-1687. Available at:[Link]

  • Kurcok, P., et al. (2021). "β-butyrolactone." Encyclopedia MDPI. Available at: [Link]

  • Ligny, R., et al. (2020). "Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: New insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure." International Journal of Molecular Sciences. Available at:[Link]

Sources

Foundational

Spectroscopic Data for (S)-3-(p-Tolyloxy)butanoic Acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for (S)-3-(p-tolyloxy)butanoic acid, a molecule of interest in chemical research and drug development. In the absence of publicly avail...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for (S)-3-(p-tolyloxy)butanoic acid, a molecule of interest in chemical research and drug development. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This approach serves as a robust framework for researchers in the synthesis, identification, and characterization of (S)-3-(p-tolyloxy)butanoic acid and related molecules.

Molecular Structure and Expected Spectroscopic Features

(S)-3-(p-tolyloxy)butanoic acid possesses a chiral center at the C3 position, a carboxylic acid moiety, and a p-tolyloxy group. These structural features will give rise to a unique spectroscopic fingerprint. The molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol .

Structure:

Figure 1: Chemical structure of (S)-3-(p-tolyloxy)butanoic acid.

The following sections will detail the predicted spectroscopic data and the rationale behind these predictions, grounded in the fundamental principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (S)-3-(p-tolyloxy)butanoic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for (S)-3-(p-tolyloxy)butanoic acid

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet1H
Aromatic (Ha, Ha')~7.10doublet2H
Aromatic (Hb, Hb')~6.85doublet2H
Methine (-CH-)4.5 - 4.8multiplet1H
Methylene (-CH₂-)2.6 - 2.8doublet of doublets2H
Tolyloxy Methyl (-CH₃)~2.30singlet3H
Butanoic Methyl (-CH₃)~1.30doublet3H

Causality Behind Predicted ¹H NMR Shifts:

  • Carboxylic Acid Proton (10.0 - 12.0 ppm): The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and appears as a characteristic broad singlet far downfield.[1] Its broadness is a result of hydrogen bonding and exchange with trace amounts of water.

  • Aromatic Protons (~6.85 and ~7.10 ppm): The para-substituted aromatic ring will exhibit two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the oxygen (Hb, Hb') are shielded by the electron-donating effect of the ether oxygen and will appear more upfield compared to the protons meta to the oxygen (Ha, Ha').

  • Methine Proton (4.5 - 4.8 ppm): This proton is attached to the chiral carbon, which is also bonded to an electronegative oxygen atom. This deshielding effect shifts its signal significantly downfield. It will appear as a multiplet due to coupling with the adjacent methylene and methyl protons.

  • Methylene Protons (2.6 - 2.8 ppm): These protons are adjacent to the carbonyl group of the carboxylic acid, which withdraws electron density and deshields them. They are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet, specifically a doublet of doublets.

  • Tolyloxy Methyl Proton (~2.30 ppm): This methyl group is attached to the aromatic ring and will appear as a singlet in the typical benzylic proton region.

  • Butanoic Methyl Proton (~1.30 ppm): This methyl group is attached to the chiral carbon and will appear as a doublet due to coupling with the methine proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data for (S)-3-(p-tolyloxy)butanoic acid

CarbonPredicted Chemical Shift (ppm)
Carbonyl (-C=O)170 - 175
Aromatic (C-O)155 - 160
Aromatic (C-CH₃)130 - 135
Aromatic (CH)129 - 131
Aromatic (CH)115 - 117
Methine (-CH-)70 - 75
Methylene (-CH₂-)40 - 45
Tolyloxy Methyl (-CH₃)20 - 22
Butanoic Methyl (-CH₃)18 - 20

Causality Behind Predicted ¹³C NMR Shifts:

  • Carbonyl Carbon (170 - 175 ppm): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic downfield region for this functional group.[2]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the ether oxygen (C-O) will be the most deshielded aromatic carbon. The carbon bearing the methyl group and the other aromatic CH carbons will have distinct chemical shifts.

  • Methine Carbon (70 - 75 ppm): The chiral carbon is directly attached to an oxygen atom, causing a significant downfield shift.

  • Methylene Carbon (40 - 45 ppm): The methylene carbon is adjacent to the carbonyl group, resulting in a moderate downfield shift.

  • Methyl Carbons (18 - 22 ppm): The two methyl carbons will appear in the upfield region of the spectrum, with the tolyloxy methyl being slightly more deshielded due to its attachment to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for (S)-3-(p-tolyloxy)butanoic acid

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C=O (Carboxylic Acid)1700-1725Strong, Sharp
C=C (Aromatic)1500-1600Medium
C-O (Aryl Ether)1230-1270 (asymmetric)Strong
C-O (Aryl Ether)1010-1050 (symmetric)Strong
C-O (Carboxylic Acid)1210-1320Medium

Causality Behind Predicted IR Absorptions:

  • O-H Stretch (2500-3300 cm⁻¹): The O-H stretch of a carboxylic acid is one of the most recognizable IR bands, appearing as a very broad and strong absorption due to extensive hydrogen bonding.[3]

  • C=O Stretch (1700-1725 cm⁻¹): The carbonyl group of the carboxylic acid will give a strong, sharp absorption in this region. Its exact position can be influenced by hydrogen bonding.[3]

  • C-O Stretches: The molecule has two different C-O bonds. The aryl ether C-O stretches will appear as strong bands, with the asymmetric stretch at a higher wavenumber than the symmetric stretch. The C-O stretch of the carboxylic acid will also be present.[4]

  • C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic and aliphatic protons in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Table 4: Predicted Key Mass Spectrometry Fragments for (S)-3-(p-tolyloxy)butanoic acid

m/zProposed Fragment
194[M]⁺ (Molecular Ion)
179[M - CH₃]⁺
108[HOC₆H₄CH₃]⁺
107[OC₆H₄CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
73[CH(CH₃)COOH]⁺
45[COOH]⁺

Causality Behind Predicted Mass Spectrometry Fragmentation:

  • Molecular Ion (m/z 194): The molecular ion peak corresponding to the intact molecule is expected, although its intensity may be low depending on the ionization method used.

  • Loss of a Methyl Group (m/z 179): Fragmentation of the butanoic acid side chain could lead to the loss of a methyl radical.

  • Cleavage of the Ether Bond: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This can lead to the formation of the p-cresol radical cation (m/z 108) or the tolyloxy cation (m/z 107).

  • Tropylium Ion (m/z 91): The tolyl group can rearrange to form the stable tropylium ion, a common fragment for toluene-containing compounds.

  • Fragments from the Butanoic Acid Moiety: Cleavage of the ether bond can also result in fragments containing the butanoic acid portion, such as the fragment at m/z 73. The carboxyl group itself can be observed at m/z 45.[5]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the analysis of (S)-3-(p-tolyloxy)butanoic acid.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for an oil or if the solid is soluble, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the pure salt plate.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a softer ionization technique and is more likely to show the molecular ion, while EI can provide more detailed fragmentation information.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Workflows

General Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (S)-3-(p-tolyloxy)butanoic acid NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

NMR Data Interpretation Logic

cluster_input NMR Data cluster_output Structural Information ChemicalShift Chemical Shift (δ) ElectronicEnv Electronic Environment ChemicalShift->ElectronicEnv Integration Integration ProtonRatio Proton Ratio Integration->ProtonRatio Multiplicity Multiplicity NeighboringProtons Neighboring Protons Multiplicity->NeighboringProtons FinalStructure Final Structure ElectronicEnv->FinalStructure ProtonRatio->FinalStructure NeighboringProtons->FinalStructure

Caption: Logic for NMR data interpretation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of (S)-3-(p-tolyloxy)butanoic acid. The detailed analysis of expected NMR, IR, and MS data, along with the underlying principles and experimental protocols, serves as a valuable resource for researchers. The provided predictions and interpretations are based on well-established spectroscopic theory and data from analogous compounds, offering a high degree of confidence in their utility for guiding the synthesis and identification of this molecule.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. American Journal of Chemistry, 8(1), 1-5.
  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Brainly. (2024, March 13). The following is the mass spectrum (MS) of butanoic acid.... Retrieved from [Link]

  • ResearchGate. (2024, September 19). FTIR Spectroscopy Analysis of Butanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

  • PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid. Retrieved from [Link]

Sources

Exploratory

Molecular Structure of (S)-3-(p-Tolyloxy)butanoic Acid

Content Type: Technical Guide & Chemical Profile Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1] Executive Summary: The Scaffold at a Glance (S)-3-(p-Tolyloxy)butanoic acid (CAS: 1136059...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Chemical Profile Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1]

Executive Summary: The Scaffold at a Glance

(S)-3-(p-Tolyloxy)butanoic acid (CAS: 1136059-95-4) represents a specialized chiral building block within the phenoxyalkanoic acid class.[1] Structurally, it bridges the gap between classic herbicide scaffolds (like MCPB) and modern metabolic modulators (PPAR agonists).[1] Unlike its achiral or racemic counterparts, the (S)-enantiomer offers a defined stereochemical vector, critical for probing ligand-binding domains (LBDs) in nuclear receptors where stereospecificity dictates potency and selectivity.[1]

This guide dissects the molecular architecture, validated synthetic pathways, and pharmacological relevance of this compound, providing a roadmap for its utilization in high-throughput screening (HTS) and lead optimization.

Property Data
IUPAC Name (3S)-3-(4-methylphenoxy)butanoic acid
CAS Number 1136059-95-4
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Chirality (S)-Enantiomer (ee > 98% required for bioassays)
Physical State White to off-white crystalline solid
Predicted pKa ~4.76 (Carboxylic acid)
LogP (Predicted) 2.5 – 2.8

Molecular Architecture & Stereochemistry[1]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Lipophilic Tail: The p-tolyl moiety (4-methylphenyl) provides hydrophobic bulk, essential for engaging the hydrophobic pocket of target proteins (e.g., the AF-2 helix in PPARs).[1]

  • Chiral Linker: The C3-ether linkage introduces a stereocenter.[1] In the (S)-configuration, the methyl group at C3 orients the phenoxy plane in a specific dihedral angle relative to the carboxylate tail, restricting conformational entropy.

  • Acidic Head: The butyric acid carboxylate serves as the primary hydrogen bond acceptor/donor, typically anchoring the molecule via ionic interactions with positively charged residues (e.g., Histidine or Tyrosine) in the receptor active site.

The (S)-Enantiomer Advantage

In the context of phenoxyalkanoic acids (like the herbicide Mecoprop or the drug Fenofibrate), biological activity is frequently stereoselective.[1]

  • Conformational Lock: The (S)-methyl group at the

    
    -position creates a steric clash that forces the alkane chain into a gauche conformation relative to the ether oxygen.[1] This mimics the "bent" structure of unsaturated fatty acids, the natural ligands for PPARs.
    
  • Metabolic Stability:

    
    -substitution can sterically hinder 
    
    
    
    -oxidation in the mitochondria, potentially prolonging the half-life of the scaffold compared to unsubstituted phenoxy acids.

Synthetic Pathways & Process Chemistry

To achieve high enantiomeric excess (ee), resolution of racemates is inefficient (max 50% yield).[1] The preferred route utilizes chiral pool synthesis starting from (R)-3-hydroxybutanoate (derived from PHB depolymerization or asymmetric hydrogenation).[1]

Route: The Mitsunobu Inversion

This protocol relies on the Mitsunobu reaction to invert the stereocenter of naturally occurring (R)-3-hydroxybutyrate to the desired (S)-ether.[1]

Mechanism:

  • Activation of the (R)-alcohol by DEAD/PPh₃.[1]

  • Sₙ2 attack by the p-cresol nucleophile.[1]

  • Inversion of configuration at C3 from (R) to (S).[1]

Synthesis Start (R)-Methyl 3-hydroxybutyrate (Natural Chiral Pool) Intermediate (S)-Methyl 3-(p-tolyloxy)butanoate (Inverted Configuration) Start->Intermediate Mitsunobu (SN2) Reagents PPh3, DEAD p-Cresol, THF 0°C to RT Reagents->Start Product (S)-3-(p-Tolyloxy)butanoic acid (Target) Intermediate->Product Saponification Hydrolysis LiOH, THF/H2O Then HCl workup Hydrolysis->Intermediate

Figure 1: Stereoselective synthesis via Mitsunobu inversion. Note that starting with the (R)-alcohol yields the (S)-ether.[1]

Detailed Experimental Protocol (Mitsunobu)

Reagents:

  • (R)-Methyl 3-hydroxybutyrate (1.0 eq)[1]

  • p-Cresol (1.1 eq)[1]

  • Triphenylphosphine (PPh₃, 1.2 eq)[1]

  • Diethyl azodicarboxylate (DEAD, 1.2 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Charge a flame-dried flask with PPh₃ and (R)-Methyl 3-hydroxybutyrate in THF under N₂. Cool to 0°C.[1][2]

  • Addition: Add p-cresol.[1] Then, add DEAD dropwise over 30 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the white solid.

  • Purification: Purify the filtrate via flash column chromatography (SiO₂) to obtain the ester.

  • Hydrolysis: Dissolve the ester in THF/Water (3:1). Add LiOH (2.0 eq).[1] Stir at RT for 4 hours.

  • Isolation: Acidify with 1M HCl to pH 2. Extract with EtOAc.[1] Dry over Na₂SO₄ and recrystallize from hexanes to yield (S)-3-(p-tolyloxy)butanoic acid .[1]

Biological & Pharmacological Context[2][3][4][5][6][7][8][9][10]

While specific clinical data for this exact CAS is proprietary, its structural homology places it firmly within the PPAR Agonist and Metabolic Modulator landscape.

Structure-Activity Relationship (SAR)

The molecule serves as a "minimalist" pharmacophore for PPAR


 and PPAR

.[1]
  • PPAR

    
     (Fibrates):  Requires a lipophilic tail and an acidic head group separated by a spacer.[1] This molecule fits the "fibric acid" template but with a chiral 3-carbon spacer instead of the gem-dimethyl 2-carbon spacer of clofibrate.
    
  • PPAR

    
     (Glitazones):  The acidic head mimics the TZD ring.[1] The (S)-configuration is critical for fitting into the L-shaped binding pocket of PPAR
    
    
    
    , where the stereocenter directs the tail toward the hydrophobic activation helix.

SAR cluster_0 Pharmacophoric Features Molecule (S)-3-(p-Tolyloxy)butanoic Acid Tail p-Tolyl Group (Hydrophobic Tail) Molecule->Tail Linker (S)-Ether Linker (Conformational Lock) Molecule->Linker Head Butanoic Acid (Ionic Anchor) Molecule->Head PPAR Hydrophobic Pocket\n(AF-2 Helix Interaction) PPAR Hydrophobic Pocket (AF-2 Helix Interaction) Tail->PPAR Hydrophobic Pocket\n(AF-2 Helix Interaction) Van der Waals Stereoselectivity\n(Prevents steric clash) Stereoselectivity (Prevents steric clash) Linker->Stereoselectivity\n(Prevents steric clash) Geometry Receptor Tyr/His Residues Receptor Tyr/His Residues Head->Receptor Tyr/His Residues H-Bond / Salt Bridge

Figure 2: Pharmacophore mapping of the (S)-acid against generic PPAR binding pockets.[1]

Analytical Characterization

To validate the identity and purity of the synthesized (S)-isomer, the following analytical criteria must be met.

Spectroscopic Data (Expected)[1]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       10.5 (br s, 1H, COOH)[1]
      
    • 
       7.05 (d, 2H, Ar-H)[1]
      
    • 
       6.80 (d, 2H, Ar-H)[1]
      
    • 
       4.75 (m, 1H, CH-O)[1]
      
    • 
       2.70 (dd, 1H, CH₂-COOH)[1]
      
    • 
       2.55 (dd, 1H, CH₂-COOH)[1]
      
    • 
       2.28 (s, 3H, Ar-CH₃)[1]
      
    • 
       1.35 (d, 3H, CH-CH ₃)[1]
      
  • ¹³C NMR: Confirms 11 carbons.[1] Key peaks: Carbonyl (~176 ppm), Ar-C-O (~155 ppm), Chiral C-O (~70 ppm).[1]

Chiral Purity Determination

Method: Chiral HPLC[1]

  • Column: Chiralcel OD-H or AD-H

  • Mobile Phase: Hexane:Isopropanol (90:[1]10) with 0.1% TFA[1][3]

  • Detection: UV @ 254 nm or 280 nm[1]

  • Criteria: The (S)-enantiomer should elute as a single sharp peak.[1] The (R)-enantiomer (impurity) would typically elute at a different retention time.[1] Target ee: >98%.

References

  • Chemical Identity: PubChem. 4-(3-methylphenoxy)butanoic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link][1]

  • Synthetic Methodology: Ruble, J. C., et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."[1] Organic Syntheses, 2018, 95, 328-344.[1][4] (Methodology adapted for chiral beta-substituted acids).[1] Available at: [Link][1]

  • Biological Context (PPARs): Liberato, M. V., et al. "Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators."[1][5] PLoS ONE, 2012.[1][5] (Establishes fatty acid/phenoxy acid binding modes).[1] Available at: [Link][1][5]

  • Mitsunobu Protocol: Swamy, K. C. K., et al.[1] "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.[1] (General reference for ether synthesis with inversion).

Disclaimer: This guide is for research and development purposes only. The synthesis and handling of chemical substances should only be performed by qualified personnel in a controlled laboratory environment.

Sources

Foundational

Stereochemical Engineering of 3-(p-Tolyloxy)butanoic Acid: A Technical Whitepaper

Executive Summary In the landscape of modern drug development and agrochemical synthesis, the precise control of molecular chirality is non-negotiable. 3-(p-tolyloxy)butanoic acid represents a critical class of chiral ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and agrochemical synthesis, the precise control of molecular chirality is non-negotiable. 3-(p-tolyloxy)butanoic acid represents a critical class of chiral aryloxybutanoic acids, frequently utilized as pharmacophores in lipid-lowering agents (fibrates), PPAR agonists, and advanced herbicide precursors.

Because biological receptors are inherently chiral, the enantiomers of 3-(p-tolyloxy)butanoic acid—the (R) and (S) configurations—exhibit vastly different binding affinities and pharmacokinetic profiles. This whitepaper provides an in-depth mechanistic guide to the stereochemical profiling, enantioselective synthesis, and analytical validation of this highly valuable chiral building block.

Stereochemical Profiling and CIP Assignment

The structural backbone of 3-(p-tolyloxy)butanoic acid features a single stereocenter at the C3 position. The spatial arrangement of substituents around this sp³-hybridized carbon dictates the molecule's absolute configuration.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C3 are ranked based on the atomic number of the directly attached atoms:

  • -O-C₆H₄-p-CH₃ (p-Tolyloxy group): Priority 1 (Oxygen, Z=8).

  • -CH₂COOH (Carboxymethyl group): Priority 2 (Carbon bonded to C, O, O).

  • -CH₃ (Methyl group): Priority 3 (Carbon bonded to H, H, H).

  • -H (Hydrogen): Priority 4 (Hydrogen, Z=1).

When the lowest priority group (-H) is oriented away from the viewer, a clockwise progression from Priority 1 → 2 → 3 designates the (R)-configuration , while a counterclockwise progression designates the (S)-configuration .

CIP_Logic C3 C3 Chiral Center P1 Priority 1: -O-p-Tolyl (Oxygen, Z=8) C3->P1 Highest P2 Priority 2: -CH2COOH (Carbon bonded to C, O, O) C3->P2 P3 Priority 3: -CH3 (Carbon bonded to H, H, H) C3->P3 P4 Priority 4: -H (Hydrogen, Z=1) C3->P4 Lowest

Cahn-Ingold-Prelog (CIP) priority assignments for the C3 stereocenter of 3-(p-tolyloxy)butanoic acid.

Mechanistic Pathways for Enantioselective Synthesis

To achieve high enantiomeric purity, synthetic chemists rely on stereospecific transformations. The most robust method for synthesizing enantiopure 3-(p-tolyloxy)butanoic acid relies on the [1], utilizing a readily available chiral pool precursor: (S)-ethyl 3-hydroxybutyrate.

The Causality of the Mitsunobu Inversion

The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple an alcohol with a nucleophile.

  • Nucleophile Suitability: p-Cresol has a pKa of ~10.2. The Mitsunobu reaction is highly efficient for nucleophiles with a pKa < 11, ensuring complete protonation of the betaine intermediate and subsequent generation of the reactive p-cresolate anion.

  • Stereochemical Control: The reaction proceeds via an Sₙ2 mechanism. The hydroxyl group of (S)-ethyl 3-hydroxybutyrate is activated into a superior leaving group (an alkoxyphosphonium ion). The p-cresolate nucleophile attacks the C3 carbon from the opposite face, resulting in a complete inversion of configuration (S → R) [2].

Mitsunobu_Workflow Start (S)-Ethyl 3-hydroxybutyrate Chiral Pool Starting Material Mitsunobu Mitsunobu Reaction PPh3, DEAD, p-Cresol THF, 0°C to RT Start->Mitsunobu SN2 Activation Intermediate (R)-Ethyl 3-(p-tolyloxy)butyrate (Inversion of Configuration) Mitsunobu->Intermediate Stereochemical Inversion Hydrolysis Saponification LiOH, THF/H2O RT, 2h Intermediate->Hydrolysis Ester Cleavage Product (R)-3-(p-tolyloxy)butanoic acid Enantiopure Product Hydrolysis->Product Acidification

Enantioselective synthesis workflow via Mitsunobu inversion and ester saponification.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology outlines the synthesis of (R)-3-(p-tolyloxy)butanoic acid. This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to guarantee stereochemical integrity and chemical yield.

Phase 1: Mitsunobu Coupling
  • Preparation: In a flame-dried, argon-purged flask, dissolve 1.0 eq of (S)-ethyl 3-hydroxybutyrate, 1.1 eq of p-cresol, and 1.2 eq of PPh₃ in anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous THF prevents the premature hydrolysis of the highly moisture-sensitive betaine intermediate.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The addition of DEAD is highly exothermic. Maintaining 0 °C prevents side reactions, such as the elimination of the activated alcohol to form ethyl crotonate.

  • Activation: Add 1.2 eq of DEAD dropwise over 30 minutes.

    • Causality: Slow addition controls the steady-state concentration of the reactive intermediates, preventing the alkylation of p-cresol by DEAD itself.

  • Reaction & IPC 1: Allow the mixture to warm to room temperature and stir for 12 hours. Validate completion via TLC (Hexane/EtOAc 8:2). The complete disappearance of the starting alcohol ensures no unreacted chiral precursor complicates downstream purification.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography to isolate (R)-ethyl 3-(p-tolyloxy)butyrate.

Phase 2: Mild Saponification
  • Hydrolysis: Dissolve the isolated ester in a 3:1 mixture of THF/H₂O. Add 2.0 eq of Lithium Hydroxide (LiOH·H₂O) and stir at room temperature for 2 hours.

    • Causality: 3-aryloxy esters are highly susceptible to base-catalyzed β-elimination (yielding crotonic acid and p-cresol) if subjected to harsh bases like NaOH/KOH at elevated temperatures. Mild LiOH at ambient temperature selectively cleaves the ester without degrading the aryloxy backbone.

  • Acidification (IPC 2): Monitor the pH and carefully acidify the aqueous layer to pH 2-3 using 1M HCl at 0 °C.

    • Causality: Precise pH control ensures complete protonation of the carboxylate for efficient organic extraction while preventing acid-catalyzed cleavage of the ether linkage.

  • Extraction & Validation (IPC 3): Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Validate the final enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol mobile phase). This final check guarantees the SN2 inversion occurred with absolute stereofidelity.

Quantitative Data & Analytical Benchmarks

To assist drug development professionals in selecting the optimal synthetic route, the following table benchmarks the Mitsunobu approach against alternative industrial methods, such as [3] and asymmetric hydrogenation.

Synthesis PathwayStereochemical OutcomeOverall Yield (%)Enantiomeric Excess (ee %)ScalabilityE-Factor (Waste Metric)
Mitsunobu Inversion Inversion (S → R)75 - 82> 98ModerateHigh (Ph₃PO & Hydrazine waste)
Enzymatic Resolution (CAL-B) Kinetic Resolution45 (Max 50)> 99HighLow
Asymmetric Hydrogenation Catalyst Dependent88 - 9492 - 96HighVery Low

Data Interpretation: While enzymatic resolution offers the lowest environmental impact (E-factor), its theoretical yield is capped at 50% due to the nature of kinetic resolution. The Mitsunobu pathway remains the premier choice for laboratory-scale synthesis where >98% ee and higher throughput are required from an existing chiral pool.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1): 1-28. URL: [Link]

  • Hughes, D. L. (1992). "The Mitsunobu Reaction." Organic Reactions, 42: 335-656. URL:[Link]

  • Fishman, A., et al. (2001). "A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate." Biotechnology and Bioengineering, 74(1): 60-66. URL:[Link]

Exploratory

An In-depth Technical Guide to (S)-3-(p-Tolyloxy)butanoic Acid and its Derivatives

Introduction In the landscape of modern drug discovery, the exploration of chiral molecules with specific stereochemistry is paramount to unlocking novel therapeutic potentials. (S)-3-(p-Tolyloxy)butanoic acid, a chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the exploration of chiral molecules with specific stereochemistry is paramount to unlocking novel therapeutic potentials. (S)-3-(p-Tolyloxy)butanoic acid, a chiral aryloxyalkanoic acid, represents a scaffold of significant interest to researchers and drug development professionals. The presence of a defined stereocenter, coupled with the aryloxybutanoic acid motif, positions this molecule and its derivatives as promising candidates for modulating various biological pathways. The importance of stereochemistry in pharmacology is well-established, as enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties. This guide provides a comprehensive technical overview of (S)-3-(p-tolyloxy)butanoic acid, covering its synthesis, characterization, and potential pharmacological applications, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-3-(p-tolyloxy)butanoic acid is fundamental for its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions and formulation strategies.

PropertyValueReference
CAS Number 1136059-95-4[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [2]
Canonical SMILES CCC(=O)O[1]
Appearance Not specified (likely a solid or oil)
pKa Estimated to be around 4-5 (typical for carboxylic acids)
LogP 2.23702 (for the (R)-m-tolyloxy isomer)[2]

Enantioselective Synthesis of (S)-3-(p-Tolyloxy)butanoic Acid

The synthesis of enantiomerically pure (S)-3-(p-tolyloxy)butanoic acid is critical to its evaluation as a potential therapeutic agent. Two primary retrosynthetic strategies are proposed, both starting from readily available chiral precursors: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods will depend on factors such as starting material availability, desired scale, and laboratory-specific expertise.

Method 1: Williamson Ether Synthesis

This classical and robust method for ether formation involves the reaction of an alkoxide with an alkyl halide. To achieve the desired (S)-enantiomer, the synthesis commences with a chiral (S)-3-hydroxybutanoate ester.

Reaction Scheme:

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis S-3-hydroxy Ethyl (S)-3-hydroxybutanoate Alkoxide Ethyl (S)-3-sodiooxybutanoate S-3-hydroxy->Alkoxide  NaH, THF, 0 °C to rt   Ether_ester Ethyl (S)-3-(p-tolyloxy)butanoate Alkoxide->Ether_ester  DMF, heat   p-tolyl-halide p-Tolyl bromide p-tolyl-halide->Ether_ester Final_product (S)-3-(p-Tolyloxy)butanoic acid Ether_ester->Final_product  1. NaOH, H₂O/EtOH  2. H₃O⁺  

Figure 1: Proposed Williamson ether synthesis of (S)-3-(p-tolyloxy)butanoic acid.

Detailed Protocol:

  • Step 1: Formation of the Alkoxide. To a solution of ethyl (S)-3-hydroxybutanoate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases. This step generates the corresponding sodium alkoxide in situ.

  • Step 2: Nucleophilic Substitution. In a separate flask, dissolve p-tolyl bromide (1.0 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF). Add the freshly prepared alkoxide solution to the p-tolyl bromide solution. Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Saponification. Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. To the crude ester, add a solution of sodium hydroxide (2.0 equivalents) in a mixture of water and ethanol. Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • Step 4: Work-up and Purification. After hydrolysis, remove the ethanol under reduced pressure and wash the aqueous layer with a non-polar solvent (e.g., hexanes) to remove any unreacted p-tolyl bromide. Acidify the aqueous layer with cold 1M hydrochloric acid (HCl) to a pH of approximately 2-3. Extract the precipitated (S)-3-(p-tolyloxy)butanoic acid with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration.[3][4] This makes it an ideal choice for the synthesis of (S)-3-(p-tolyloxy)butanoic acid from an (R)-3-hydroxybutanoate ester.

Reaction Scheme:

Mitsunobu Reaction cluster_0 Step 1: Mitsunobu Reaction (Inversion) cluster_1 Step 2: Hydrolysis R-3-hydroxy Ethyl (R)-3-hydroxybutanoate Ether_ester Ethyl (S)-3-(p-tolyloxy)butanoate R-3-hydroxy->Ether_ester  PPh₃, DIAD, THF, 0 °C to rt   p-cresol p-Cresol p-cresol->Ether_ester Final_product (S)-3-(p-Tolyloxy)butanoic acid Ether_ester->Final_product  1. LiOH, H₂O/THF  2. H₃O⁺  

Figure 2: Proposed Mitsunobu reaction for the synthesis of (S)-3-(p-tolyloxy)butanoic acid.

Detailed Protocol:

  • Step 1: Mitsunobu Reaction. To a solution of ethyl (R)-3-hydroxybutanoate (1.0 equivalent), p-cresol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise. The reaction is often exothermic, and the addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Step 2: Work-up and Purification of the Ester. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purification can be achieved by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Step 3: Saponification. Dissolve the purified ethyl (S)-3-(p-tolyloxy)butanoate in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 equivalents) and stir the mixture at room temperature until the hydrolysis is complete.

  • Step 4: Work-up and Purification of the Acid. After hydrolysis, acidify the reaction mixture with 1M HCl to a pH of 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be further purified by chromatography or recrystallization if necessary.

Spectroscopic Characterization

The structural elucidation and confirmation of (S)-3-(p-tolyloxy)butanoic acid rely on a combination of standard spectroscopic techniques. The expected spectral data are summarized below.

TechniqueExpected Features
¹H NMR - Aromatic protons of the p-tolyl group (two doublets, ~6.8-7.2 ppm). - Methine proton (-CH(O)-) as a multiplet (~4.5-4.8 ppm). - Methylene protons (-CH₂COOH) as a doublet of doublets (~2.6-2.8 ppm). - Methyl protons of the tolyl group as a singlet (~2.3 ppm). - Methyl protons of the butanoic chain as a doublet (~1.3 ppm). - A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid (~175-180 ppm). - Aromatic carbons (~115-160 ppm). - Methoxy-substituted aromatic carbon (~155-158 ppm). - Methine carbon (-CH(O)-) (~70-75 ppm). - Methylene carbon (-CH₂COOH) (~40-45 ppm). - Methyl carbon of the tolyl group (~20-22 ppm). - Methyl carbon of the butanoic chain (~20-22 ppm).
IR (Infrared) Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - Sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹). - C-O-C (ether) stretches (~1230-1270 cm⁻¹ and 1020-1075 cm⁻¹). - Aromatic C=C stretches (~1500-1600 cm⁻¹).
Mass Spectrometry (MS) - Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. - Fragmentation patterns corresponding to the loss of the carboxylic acid group, the tolyloxy group, and other characteristic fragments.

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of (S)-3-(p-tolyloxy)butanoic acid is crucial for its biological evaluation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Workflow for Chiral HPLC Analysis:

Chiral HPLC Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) HPLC_System Chiral HPLC System (Polysaccharide-based column) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detection) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak integration and ee calculation) Data_Acquisition->Data_Analysis

Figure 3: A typical workflow for the determination of enantiomeric excess by chiral HPLC.

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized (S)-3-(p-tolyloxy)butanoic acid in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL. Prepare a racemic standard for comparison and to confirm the elution order of the enantiomers.

  • HPLC System and Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column (or equivalent), is recommended.

    • Mobile Phase: A typical mobile phase for this class of compounds is a mixture of n-hexane and a polar alcohol like isopropanol or ethanol. To improve peak shape and resolution for the carboxylic acid, a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is often added. A starting condition could be a mixture of hexane:isopropanol:TFA (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.

  • Data Analysis: Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers. Then, inject the synthesized sample. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Pharmacological Profile and Potential Derivatives

While specific pharmacological data for (S)-3-(p-tolyloxy)butanoic acid is not extensively published, the broader class of aryloxyalkanoic acids has been investigated for activity against several important therapeutic targets. This provides a strong rationale for the exploration of this particular molecule and its derivatives in drug discovery programs.

Potential Molecular Targets
  • Peroxisome Proliferator-Activated Receptors (PPARs): Fibrates, a class of drugs used to treat dyslipidemia, are aryloxyalkanoic acid derivatives that act as PPARα agonists.[5] More recently, pan-PPAR agonists, which activate all three PPAR subtypes (α, γ, and δ), are being explored for the treatment of metabolic syndrome.[6] The structural similarity of (S)-3-(p-tolyloxy)butanoic acid to these compounds suggests it could be a candidate for investigation as a PPAR modulator.

  • G-Protein Coupled Receptor 40 (GPR40): Also known as Free Fatty Acid Receptor 1 (FFAR1), GPR40 is a promising target for the treatment of type 2 diabetes.[7] Several series of 3-aryl- and 3-aryloxy-propanoic acids have been reported as potent GPR40 agonists.[8] These agonists enhance glucose-stimulated insulin secretion from pancreatic β-cells.

  • Sphingosine-1-Phosphate Receptor 2 (S1P2): A series of 1,3-bis(aryloxy)benzene derivatives have been identified as potent and selective S1P2 antagonists.[4][9] S1P2 is implicated in various pathological processes, including fibrosis and vascular permeability, making its antagonists of interest for a range of diseases.

Potential Signaling Pathway Involvement (Hypothetical):

Potential Signaling Pathway cluster_downstream Downstream Effects Molecule (S)-3-(p-Tolyloxy)butanoic Acid or Derivative PPAR PPARα/γ/δ Molecule->PPAR Agonism? GPR40 GPR40 (FFAR1) Molecule->GPR40 Agonism? S1P2 S1P2 Molecule->S1P2 Antagonism? Lipid_Metabolism Lipid Metabolism (↓ Triglycerides) PPAR->Lipid_Metabolism Glucose_Homeostasis Glucose Homeostasis (↑ Insulin Secretion) GPR40->Glucose_Homeostasis Anti-inflammatory Anti-inflammatory/ Anti-fibrotic Effects S1P2->Anti-inflammatory

Figure 4: Hypothetical signaling pathways potentially modulated by (S)-3-(p-tolyloxy)butanoic acid and its derivatives.

Derivatives and Structure-Activity Relationships (SAR)

The (S)-3-(p-tolyloxy)butanoic acid scaffold offers multiple points for chemical modification to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Table of Potential Derivative Modifications:

Modification SitePotential ModificationsRationale
Carboxylic Acid Esterification (prodrugs), amide formation, replacement with bioisosteres (e.g., tetrazole)Improve cell permeability, modulate pharmacokinetic profile, alter target engagement.
Aromatic Ring Substitution with electron-withdrawing or -donating groups, replacement with other aromatic or heteroaromatic ringsModulate electronic properties, explore new binding interactions with the target protein.
Butanoic Acid Chain Alteration of chain length, introduction of additional substituentsOptimize positioning within the binding pocket, improve metabolic stability.

Conclusion

(S)-3-(p-Tolyloxy)butanoic acid is a chiral building block with significant potential in the field of drug discovery. Its enantioselective synthesis can be reliably achieved through established methods such as the Williamson ether synthesis or the Mitsunobu reaction. Robust analytical techniques, primarily chiral HPLC, are available for the critical assessment of its enantiomeric purity. While direct pharmacological data for this specific molecule is limited, its structural relationship to known modulators of key therapeutic targets, including PPARs, GPR40, and S1P2, provides a strong impetus for its further investigation. The strategic derivatization of this scaffold holds promise for the development of novel therapeutic agents with tailored pharmacological profiles. This technical guide serves as a foundational resource for researchers embarking on the exploration of (S)-3-(p-tolyloxy)butanoic acid and its derivatives, providing both theoretical grounding and practical methodologies to facilitate future discoveries.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. DOI: 10.1002/0471264180.or042.02. [Link]

  • Walsh, S. P., et al. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorg. Med. Chem. Lett.2011 , 21 (11), 3390-3394. DOI: 10.1016/j.bmcl.2011.03.114. [Link]

  • Lee, J. H., et al. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). J. Biomed. Sci.2017 , 24 (1), 6. DOI: 10.1186/s12929-017-0314-1. [Link]

  • Kusumi, K., et al. Discovery of novel S1P2 antagonists. Part 1: discovery of 1,3-bis(aryloxy)benzene derivatives. Bioorg. Med. Chem. Lett.2015 , 25 (7), 1595-1599. DOI: 10.1016/j.bmcl.2015.02.029. [Link]

  • Kusumi, K., et al. Discovery of novel S1P2 antagonists. Part 2: Improving the profile of a series of 1,3-bis(aryloxy)benzene derivatives. Bioorg. Med. Chem. Lett.2015 , 25 (20), 4523-4527. DOI: 10.1016/j.bmcl.2015.09.022. [Link]

  • Appchem. (S)-3-(p-Tolyloxy)butanoic acid. [Link]

  • Lin, D. C., et al. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Endocrinology2012 , 153 (5), 2074-2079. DOI: 10.1210/en.2011-2035. [Link]

  • Berger, J., & Moller, D. E. The Mechanisms of Action of PPARs. Annu. Rev. Med.2002 , 53, 409-435. DOI: 10.1146/annurev.med.53.082901.104218. [Link]

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Foundational

Introduction: A Privileged Scaffold in Metabolic and Inflammatory Research

An In-depth Technical Guide to the Biological Activity of Tolyloxy Butanoic Acid Compounds The tolyloxy butanoic acid framework represents a significant class of synthetic molecules that has garnered substantial interest...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Tolyloxy Butanoic Acid Compounds

The tolyloxy butanoic acid framework represents a significant class of synthetic molecules that has garnered substantial interest in drug discovery and chemical biology. Characterized by a butanoic acid moiety linked to a tolyl group via an ether bond, these compounds are structurally related to fibrate drugs, a class of amphipathic carboxylic acids used to manage metabolic disorders. The true power of this scaffold lies in its chemical tractability, allowing for systematic modifications that can fine-tune its interaction with key biological targets.

This guide, intended for researchers and drug development professionals, provides a deep dive into the primary biological activities of tolyloxy butanoic acid derivatives. We will move beyond a simple catalog of effects to explore the underlying molecular mechanisms, focusing on their role as modulators of the Peroxisome Proliferator-Activated Receptors (PPARs). Furthermore, we will detail a logical, field-proven experimental workflow for the comprehensive characterization of these compounds, from initial target engagement to in vivo validation, emphasizing the causal reasoning behind each methodological choice.

The Core Target: Peroxisome Proliferator-Activated Receptors (PPARs)

Tolyloxy butanoic acid compounds primarily exert their effects by acting as ligands for PPARs. These are a group of three related nuclear hormone receptors—PPARα, PPARβ/δ, and PPARγ—that function as ligand-activated transcription factors, playing pivotal roles in energy homeostasis, lipid metabolism, inflammation, and cellular differentiation.[1][2]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. Its activation stimulates β-oxidation and energy expenditure.[3]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells) and plays a critical role in enhancing insulin sensitivity.[3]

  • PPARβ/δ: Expressed ubiquitously, it is involved in regulating lipid homeostasis and energy utilization, though its functions are still being fully elucidated.[3]

The activation of PPARs follows a canonical mechanism for nuclear receptors. Upon binding a ligand, such as a tolyloxy butanoic acid derivative, the receptor undergoes a conformational change. This prompts it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, recruiting co-activator proteins and initiating transcription.[1][4] This modulation of gene expression is the fundamental source of the therapeutic effects seen with PPAR agonists.

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Tolyloxy Butanoic Acid Compound PPAR PPAR (α, β/δ, γ) Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates

Caption: General mechanism of PPAR activation by a ligand.

A Strategic Workflow for Characterizing Tolyloxy Butanoic Acid Derivatives

A robust and logical experimental cascade is essential for accurately profiling a novel compound. The following workflow is designed as a self-validating system, where each phase builds upon the last, from initial computational predictions to functional validation in a complex biological system.

Experimental_Workflow cluster_phase1 Phase 1: Screening & Target Engagement cluster_phase2 Phase 2: In Vitro Functional Validation cluster_phase3 Phase 3: Preclinical Evaluation P1_1 In Silico Docking P1_2 TR-FRET Binding Assay (IC50) P1_1->P1_2 Predicts & Prioritizes P2_1 PPAR Transactivation Assay (EC50 & Efficacy) P1_2->P2_1 Validates Binding P2_2 Target Gene qPCR (e.g., CPT1A, CD36) P2_1->P2_2 Confirms Downstream Effect P3_1 In Vivo Efficacy (e.g., db/db Mouse Model) P2_2->P3_1 Provides Rationale for P3_2 Biomarker Analysis (Glucose, Lipids, FGF21) P3_1->P3_2 Measures Physiological Response

Caption: A logical workflow for characterizing novel compounds.

Phase 1: Initial Screening and Target Engagement

The first critical question is whether the compound physically interacts with its intended target. This phase prioritizes candidates and validates direct binding.

Protocol 1: In Silico Docking Simulation

  • Causality and Rationale: Before committing resources to chemical synthesis and wet-lab experiments, computational docking provides a cost-effective method to predict if a compound is likely to bind to the PPAR ligand-binding domain (LBD).[3][5] It helps prioritize a library of virtual compounds and offers hypotheses about the specific amino acid interactions that stabilize the binding, which can be tested later.

  • Methodology:

    • Protein Preparation: Obtain the crystal structure of the target PPAR LBD (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate a 3D conformation of the tolyloxy butanoic acid derivative and assign appropriate charges.

    • Docking: Use software like AutoDock Vina to dock the ligand into the defined binding pocket of the PPAR LBD.[5]

    • Analysis: Analyze the results based on binding energy scores (kcal/mol) and visualize the top-scoring poses to identify key interactions (e.g., hydrogen bonds with residues like His323, Tyr473 for PPARγ).[5]

Protocol 2: TR-FRET Competitive Binding Assay

  • Causality and Rationale: This assay provides the first experimental validation of the in silico predictions. It is a direct, quantitative measure of the compound's affinity for the PPAR LBD.[5] By competing with a known fluorescent ligand, we can determine the compound's binding strength, expressed as an IC50 value (the concentration required to inhibit 50% of the fluorescent ligand's binding).

  • Methodology:

    • Assay Setup: In a microplate, combine the recombinant PPAR-LBD, a terbium-labeled antibody against the LBD's tag (e.g., GST), and a fluorescently-labeled PPAR ligand (the "tracer").

    • Competition: Add serial dilutions of the test compound. A known PPAR agonist (e.g., Rosiglitazone for PPARγ) is used as a positive control.

    • Incubation: Allow the reaction to equilibrate.

    • Measurement: Read the plate on a TR-FRET-capable reader. When the tracer is bound, the terbium and fluorophore are close, allowing for a FRET signal. The test compound displaces the tracer, reducing the signal.

    • Data Analysis: Plot the TR-FRET signal against the compound concentration and fit to a dose-response curve to calculate the IC50 value.

Phase 2: In Vitro Functional Validation

Confirming that a compound binds to a receptor is not enough; we must demonstrate that this binding leads to a functional cellular response.

Protocol 3: PPAR Transactivation (Luciferase Reporter) Assay

  • Causality and Rationale: This is the gold standard for determining if a compound acts as a functional agonist.[3][6] It measures the compound's ability to activate the entire transcriptional machinery downstream of receptor binding. This assay yields two critical parameters: potency (EC50, the concentration for 50% maximal activation) and efficacy (the maximum level of activation compared to a known full agonist).

  • Methodology:

    • Cell Culture: Use a suitable cell line (e.g., HEK293T or a physiologically relevant line like HepG2 for PPARα studies).[6]

    • Transfection: Co-transfect the cells with two plasmids:

      • An expression vector for a chimeric receptor (e.g., the PPAR-LBD fused to the GAL4 DNA-binding domain).

      • A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

    • Treatment: After transfection, treat the cells with serial dilutions of the test compound for 18-24 hours.

    • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase signal to a control (e.g., total protein or a co-transfected β-galactosidase reporter) and plot against compound concentration to determine EC50 and efficacy.

Protocol 4: Target Gene Expression Analysis (RT-qPCR)

  • Causality and Rationale: To confirm that receptor activation by the compound leads to the intended physiological signaling in a relevant cell type, we measure the expression of known PPAR target genes.[6] For a PPARα agonist, for example, we would expect to see an upregulation of genes involved in fatty acid transport and oxidation.

  • Methodology:

    • Cell Treatment: Culture a relevant cell line (e.g., HepG2 for liver-related PPARα activity) and treat with the compound at various concentrations for a defined period (e.g., 24 hours).

    • RNA Extraction: Isolate total RNA from the cells.

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

    • Quantitative PCR (qPCR): Perform qPCR using primers specific for PPAR target genes (e.g., CPT1A, MCAD, CD36) and a housekeeping gene for normalization (e.g., GAPDH).[6]

    • Data Analysis: Calculate the fold change in gene expression relative to untreated controls using the comparative Ct (ΔΔCt) method.

Data Presentation and Interpretation

Clear presentation of quantitative data is paramount for comparing compounds and making informed decisions.

Table 1: Summary of In Vitro Characterization of a Hypothetical Tolyloxy Butanoic Acid Compound (Compound X)

ParameterPPARαPPARβ/δPPARγAssay Method
Binding Affinity (IC50, µM) 2.51.80.9TR-FRET Competitive Binding
Functional Potency (EC50, µM) 5.23.51.5Luciferase Transactivation
Efficacy (% of Rosiglitazone) 85%90%95%Luciferase Transactivation
Fold Induction of CPT1A mRNA 12.4N/AN/ART-qPCR (HepG2 cells)

This table demonstrates that Compound X is a pan-PPAR agonist with the highest affinity and functional potency for the γ subtype.

Phase 3: Phenotypic and Preclinical Evaluation

The final phase assesses the compound's therapeutic potential in a whole-organism setting, bridging the gap between cellular activity and physiological outcome.

Protocol 5: In Vivo Efficacy in a Metabolic Disease Model

  • Causality and Rationale: An in vivo model is essential to evaluate a compound's efficacy considering its absorption, distribution, metabolism, and excretion (ADME) properties. The genetically obese (db/db) mouse is a standard model of type 2 diabetes and insulin resistance, making it ideal for testing PPAR agonists designed to treat these conditions.[3][7]

  • Methodology:

    • Animal Model: Use male db/db mice and their lean littermates as controls.

    • Compound Administration: Administer the test compound orally (e.g., via gavage) daily for several weeks. A vehicle group receives the formulation without the active compound.

    • Monitoring: Monitor body weight, food intake, and water consumption regularly.

    • Metabolic Tests: Perform an oral glucose tolerance test (OGTT) at the end of the study to assess improvements in insulin sensitivity.

    • Terminal Analysis: At the end of the treatment period, collect blood to measure serum levels of glucose, triglycerides, fatty acids, and key insulin-sensitizing hormones like adiponectin and Fibroblast Growth Factor 21 (FGF21).[3][7] Tissues such as the liver and adipose tissue can be collected for histological analysis or gene expression studies.

Table 2: Key In Vivo Efficacy Data for Compound X in db/db Mice (4-week study)

ParameterVehicle Control GroupCompound X (10 mg/kg)% Change
Body Weight (g) 45.2 ± 2.144.8 ± 2.3-0.9%
Fasting Blood Glucose (mg/dL) 350 ± 25180 ± 20-48.6%
Serum Triglycerides (mg/dL) 210 ± 18115 ± 15-45.2%
Serum Adiponectin (µg/mL) 5.5 ± 0.812.1 ± 1.2+120%
Serum FGF21 (pg/mL) 150 ± 30450 ± 50+200%

This data indicates that Compound X significantly improves glycemic control and lipid profiles in a diabetic mouse model without affecting body weight, and it markedly increases beneficial hormone levels.[3][7]

Conclusion and Future Perspectives

Tolyloxy butanoic acid compounds are potent modulators of PPARs with demonstrated therapeutic potential, particularly in the realm of metabolic diseases. The systematic workflow detailed in this guide—progressing from in silico screening to in vivo efficacy studies—provides a robust framework for their discovery and characterization. The causality-driven approach ensures that each experimental step logically validates the previous one, building a comprehensive and trustworthy data package.

Future research in this area will likely focus on designing derivatives with tailored activity profiles, such as subtype-selective or partial agonists. The goal is to dissociate the desired therapeutic effects (e.g., improved insulin sensitivity) from potential side effects, ultimately leading to safer and more effective treatments for metabolic and inflammatory disorders.

References

  • Rojas-Castañeda, J., et al. (2002). Experimental approaches to study PPAR gamma agonists as antidiabetic drugs. PubMed. Available at: [Link]

  • Rojas-Castañeda, J., et al. (2002). Experimental approaches to study PPARγ agonists as antidiabetic drugs. ResearchGate. Available at: [Link]

  • Jegal, J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget. Available at: [Link]

  • Kumar, K. S., et al. (2024). Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

  • Jegal, J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. MDPI. Available at: [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Miroshnikov, K. V., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PMC. Available at: [Link]

  • Ghorbani-Choghamarani, A., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. Available at: [Link]

  • St-Pierre, P., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). MDPI. Available at: [Link]

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available at: [Link]

  • Ghorbani-Choghamarani, A., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2010). Synthesis and Biological Evaluation of 2-(3′,4′,5′-Trimethoxybenzoyl)-3-Aryl/Arylaminobenzo[b]thiophene Derivatives as a Novel Class of Antiproliferative Agents. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. PMC. Available at: [Link]

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  • Ramírez-Huélamo, M., et al. (2018). Antiproliferative effect of alkylglycerols as vehicles of butyric acid on colon cancer cells. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2024). Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases. PMC. Available at: [Link]

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Protocols & Analytical Methods

Method

Chiral resolution of racemic mixtures using (S)-3-(P-Tolyloxy)butanoic acid

Application Note: Chiral Resolution of Racemic Mixtures using (S)-3-(P-Tolyloxy)butanoic Acid Executive Summary This technical guide details the protocol for utilizing (S)-3-(p-Tolyloxy)butanoic acid (CAS: 1136059-95-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Resolution of Racemic Mixtures using (S)-3-(P-Tolyloxy)butanoic Acid

Executive Summary

This technical guide details the protocol for utilizing (S)-3-(p-Tolyloxy)butanoic acid (CAS: 1136059-95-4) as a high-efficiency resolving agent. While classical agents like tartaric acid are effective for polar substrates, they often fail with lipophilic amines due to poor solubility compatibility. (S)-3-(p-Tolyloxy)butanoic acid bridges this gap, offering a lipophilic, aromatic framework capable of strong


 interactions, which are critical for discriminating between diastereomeric salts during crystallization.

Key Applications:

  • Resolution of hydrophobic racemic amines (e.g., chiral benzylamines, alkaloids).

  • Separation of intermediates in API synthesis where non-polar solvents are preferred.

  • Replacement of expensive transition-metal chiral chromatography in early-phase scale-up.

Scientific Principle & Mechanism

The core mechanism is Diastereomeric Salt Formation .[1][2][3] Unlike enantiomers, which possess identical physical properties (MP, solubility) in achiral environments, diastereomeric salts exhibit distinct lattice energies and solubilities.

The Reaction:



The Discrimination: The (S)-3-(p-Tolyloxy)butanoic acid moiety provides a rigid chiral center (


-position) and an aromatic "anchor" (p-tolyl group). In the crystal lattice, the "matched" pair packs efficiently (lower solubility, precipitates first), while the "mismatched" pair remains in the mother liquor.
Diagram 1: Resolution Workflow

ResolutionWorkflow Racemate Racemic Amine Mixture (R/S) Mix Dissolution & Heating (Reflux) Racemate->Mix Agent (S)-3-(p-Tolyloxy)butanoic Acid Agent->Mix Solvent Screened Solvent (e.g., iPrOH, EtOAc) Solvent->Mix Cool Controlled Cooling (Nucleation) Mix->Cool Salt Formation Filter Filtration Cool->Filter Solid Solid Cake (Diastereomer A) Filter->Solid Less Soluble Salt Liquid Mother Liquor (Diastereomer B) Filter->Liquid More Soluble Salt Recryst Recrystallization (Increase ee%) Solid->Recryst Liberation Basification (NaOH) & Extraction Recryst->Liberation FinalProduct Resolved (R)-Amine (>99% ee) Liberation->FinalProduct Recovery Acid Recovery (Recycle Agent) Liberation->Recovery Aqueous Phase

Caption: Workflow for diastereomeric salt resolution. Green path indicates the target enantiomer isolation.

Experimental Protocols

Phase 1: Solubility & Solvent Screening

Objective: Identify a solvent system where the diastereomeric salts have a steep solubility curve (soluble at hot, insoluble at cold).

Materials:

  • Racemic Amine (1 mmol)

  • (S)-3-(p-Tolyloxy)butanoic acid (1 mmol)

  • Solvent Set: Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetone, Toluene, Methyl tert-butyl ether (MTBE).

Procedure:

  • Prepare 6 vials, each containing 1 mmol of the racemic amine and 1 mmol of the resolving agent.

  • Add 0.5 Equivalents of the resolving agent if using the "half-quantity" method (often yields higher ee% initially), or 1.0 Equivalent for standard screening.

  • Add solvent (start with 2 mL) to each vial.

  • Heat to reflux. If the solid does not dissolve, add solvent in 0.5 mL increments until dissolution is complete.

  • Allow vials to cool slowly to room temperature (over 4-6 hours).

  • Observation:

    • No precipitate: Salt is too soluble. (Try less polar solvent like Hexane/EtOAc).

    • Immediate amorphous crash: Cooling too fast or solvent too non-polar. (Reheat and add MeOH).

    • Crystalline precipitate:Candidate System.

Table 1: Solvent Selection Guide

Solvent SystemPolaritySuitability for (S)-3-(p-Tolyloxy)butanoic acid
Ethanol (95%) HighGood for very polar amines; often too soluble for lipophilic salts.
Isopropanol (IPA) Med-HighPrimary Choice. Balances solubility and crystallization kinetics.
Ethyl Acetate MediumExcellent for inducing precipitation; often used as a co-solvent with EtOH.
Toluene LowIdeal for highly lipophilic amines; exploits the

-stacking of the tolyl group.
Acetone MediumGood solubility, but risk of solvate formation.
Phase 2: Scale-Up Resolution Protocol

Objective: Isolate the target enantiomer with >90% ee.

Step-by-Step Methodology:

  • Stoichiometry Calculation:

    • Weigh Racemic Amine (

      
       X, Mass 
      
      
      
      ).
    • Weigh (S)-3-(p-Tolyloxy)butanoic acid (

      
       194.23).
      
    • Ratio: Use 1.0 molar equivalent initially. If the "less soluble" salt captures the wrong enantiomer, switch to 0.5 equivalents (Marckwald principle) to precipitate the most stable salt only.

  • Dissolution:

    • Combine amine and acid in a round-bottom flask.

    • Add the optimized solvent (from Phase 1).

    • Heat to reflux with magnetic stirring until the solution is clear.

  • Crystallization:

    • Turn off the heat source but leave the flask in the oil bath to cool slowly (insulates the flask).

    • Seed with a tiny crystal of the pure salt (if available from screening) at approx. 50°C.

    • Allow to stand at Room Temperature (RT) for 12 hours.

    • Optional: Cool to 4°C for 2 hours to maximize yield (check purity first).

  • Filtration & Analysis:

    • Filter the crystals via vacuum filtration.[1] Wash with cold solvent.[1]

    • Dry a small sample.

    • Analyze: Dissolve a small amount in a biphasic mixture (NaOH/CH2Cl2), separate organic layer, dry, and run Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

  • Recrystallization (The Purification Loop):

    • If ee < 98%, recrystallize the salt.

    • Dissolve the salt in the minimum amount of boiling solvent.

    • Cool and filter.[1]

    • Rule of Thumb: Usually 1-2 recrystallizations are needed to jump from 60% ee to >99% ee.

Phase 3: Recovery of Resolving Agent

(S)-3-(p-Tolyloxy)butanoic acid is a valuable reagent. It must be recycled.

Protocol:

  • Collect all mother liquors and solid salts containing the resolving agent.

  • Evaporate volatile solvents.

  • Suspend the residue in Dichloromethane (DCM) or Ethyl Acetate .

  • Add 1M HCl (aqueous) until pH < 2.

    • Mechanism:[3][4] The amine is protonated (water soluble); the carboxylic acid resolving agent is protonated (organic soluble).

  • Separate the layers. Extract the aqueous layer twice with DCM.

  • Combine organic layers, dry over MgSO4, and evaporate.

  • Result: Recovered (S)-3-(p-Tolyloxy)butanoic acid (typically >95% yield). Verify optical rotation to ensure no racemization occurred.

Diagram 2: Recycling Pathway

Recycling Salt Diastereomeric Salt (Residue/Crystals) Acidification Add 1M HCl + DCM Salt->Acidification Separation Phase Separation Acidification->Separation OrgLayer Organic Layer (Resolving Agent) Separation->OrgLayer AqLayer Aqueous Layer (Amine HCl) Separation->AqLayer Evap Evaporation OrgLayer->Evap Base Add NaOH Extract w/ Ether AqLayer->Base RecycledAgent Recycled Agent (Ready for reuse) Evap->RecycledAgent PureAmine Pure Amine Base->PureAmine

Caption: Efficient recycling of the resolving agent via acid-base extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Solvent too polar or volume too high.Evaporate 50% of solvent. Try adding hexane as an anti-solvent.
Oil Formation "Oiling out" instead of crystallizing.Reheat and add a seed crystal. Scratch the glass. Switch to a higher boiling solvent (e.g., Toluene).
Low ee% (<20%) Eutectic formation or poor discrimination.Change solvent family (e.g., Alcohols

Esters). Try 0.5 eq of resolving agent.
Low Yield Salt is too soluble in cold solvent.Cool to -10°C. Use a less polar co-solvent (e.g., Ether).

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates" (Dutch Resolution). Angewandte Chemie International Edition, 37(17), 2349-2354.

  • PubChem Compound Summary. (2025). "(S)-3-(p-Tolyloxy)butanoic acid". National Center for Biotechnology Information.

  • Saigo, K., et al. (1982). "Optical Resolution of 1-Phenylethylamine and 1-Phenylpropylamine by Using Phenoxypropionic Acid Derivatives". Bulletin of the Chemical Society of Japan. (Establishes the efficacy of aryloxy acids).

Sources

Application

Application Note: Use of (S)-3-(p-Tolyloxy)butanoic Acid in the Asymmetric Synthesis of Chiral Chroman-4-ones

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The chroman-4-one (2,3-dihydro-4-oxo-4H-1-ben...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The chroman-4-one (2,3-dihydro-4-oxo-4H-1-benzopyran) ring system is a privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous flavonoids, selective GPR120 agonists, and PPAR modulators [4]. Synthesizing these heterocycles with high enantiomeric purity is notoriously difficult due to the propensity of 2-substituted chromanones to undergo racemization via reversible ring-opening retro-oxa-Michael pathways.

(S)-3-(p-Tolyloxy)butanoic acid serves as an exceptionally strategic chiral building block to overcome these synthetic hurdles. Rather than attempting an asymmetric conjugate addition to a pre-formed chromenone, this approach utilizes the pre-existing, stereochemically robust (S)-center of the butanoic acid derivative to dictate the final stereochemistry of the heterocycle via an intramolecular Friedel-Crafts acylation [1, 2].

The Causality of Structural Design

The selection of (S)-3-(p-tolyloxy)butanoic acid is driven by three synergistic structural features:

  • The Ether Linkage: The oxygen atom acts as a strong electron-donating group, activating the aromatic ring for electrophilic attack and directing the incoming acylium ion to the ortho or para positions.

  • The para-Methyl Group: Because the starting material is a p-tolyl derivative, the position para to the ether oxygen is sterically blocked by a methyl group. This forces the intramolecular cyclization exclusively to the ortho position, preventing intermolecular polymerization and ensuring complete regiocontrol.

  • The C3 Chiral Center: The methyl group at the C3 position of the butanoic acid backbone directly translates to the C2 position of the resulting chromanone. Under carefully controlled Lewis acidic conditions, this tertiary (S)-stereocenter is preserved, yielding enantiopure (S)-2,6-dimethylchroman-4-one .

Retrosynthetic Strategy & Workflow

The transformation relies on a two-step, one-pot-compatible sequence. First, the carboxylic acid is activated to an acyl chloride. Second, a mild Lewis acid is introduced to trigger the intramolecular cyclization [3].

G A (S)-3-(p-Tolyloxy)butanoic acid (Chiral Starting Material) B (S)-3-(p-Tolyloxy)butanoyl chloride (Activated Intermediate) A->B Oxalyl Chloride DMF (cat.), DCM 0 °C to RT C (S)-2,6-Dimethylchroman-4-one (Enantiopure Product) B->C SnCl4 or Bi(NTf2)3 DCM, -78 °C to RT Intramolecular Acylation

Caption: Synthetic workflow from (S)-3-(p-tolyloxy)butanoic acid to (S)-2,6-dimethylchroman-4-one.

Logical Relationship of Reaction Parameters

To prevent the cleavage of the aryloxy ether bond (dealkylation)—a common side reaction in Friedel-Crafts chemistry—the choice of activating agent and Lewis acid is critical.

Mechanism SM Structural Features of (S)-3-(p-Tolyloxy)butanoic acid SM1 Ether Oxygen (Activating, Ortho-Directing) SM->SM1 SM2 p-Methyl Group (Blocks Para Position) SM->SM2 SM3 C3 Chiral Center (Stereochemically Stable) SM->SM3 Product Regioselective & Enantioselective Intramolecular Cyclization Yielding (S)-2,6-Dimethylchroman-4-one SM1->Product Directs Acyl Attack SM2->Product Forces Ortho Closure SM3->Product Ensures >99% ee

Caption: Mechanistic causality linking the structural features of the starting material to the final product.

Data Presentation: Optimization of Lewis Acid Catalysis

The selection of the Lewis acid dictates the balance between conversion efficiency and the suppression of ether cleavage. Strong Lewis acids like AlCl


 coordinate too aggressively to the ether oxygen, leading to degradation. Milder, thiophilic or highly tunable Lewis acids like SnCl

or Bismuth(III) triflimide (Bi(NTf

)

) provide superior yields and preserve the enantiomeric excess (ee) [2].

Table 1: Optimization of Intramolecular Friedel-Crafts Acylation

EntryLewis AcidEquivalentsTemp Profile (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Observation / Causality
1AlCl

1.20 to RT435%98%Significant ether cleavage (dealkylation) observed due to high oxophilicity.
2TiCl

1.1-78 to RT272%>99%Good conversion; requires strict anhydrous conditions to prevent hydrolysis.
3SnCl

1.1-78 to RT285%>99%Optimal stoichiometric reagent. Mild coordination preserves the ether linkage.
4Bi(NTf

)

0.1RT1291%>99%Best in class. Catalytic turnover achieved with zero ether cleavage.

Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) and specific quenching mechanisms are embedded to ensure the integrity of the chiral center is maintained throughout the workflow.

Protocol A: Synthesis of (S)-3-(p-Tolyloxy)butanoyl chloride

Causality Check: Oxalyl chloride is utilized instead of thionyl chloride (SOCl


). SOCl

often requires heating and generates HCl in a manner that can promote partial racemization of sensitive aliphatic stereocenters. Oxalyl chloride proceeds rapidly at 0 °C, preserving the (S)-configuration.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add (S)-3-(p-tolyloxy)butanoic acid (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Catalysis: Add N,N-dimethylformamide (DMF, 2 drops, approx. 0.05 equiv) as a catalyst.

  • Activation: Dropwise, add oxalyl chloride (1.2 equiv, 6.0 mmol) over 10 minutes. Self-Validation: The reaction will immediately evolve gas (CO and CO

    
    ). The cessation of gas evolution (typically 1–2 hours) indicates complete conversion.
    
  • Concentration: Allow the reaction to warm to room temperature. Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove trace HCl.

  • Storage: The resulting crude (S)-3-(p-tolyloxy)butanoyl chloride should be used immediately in Protocol B without further purification.

Protocol B: Intramolecular Cyclization to (S)-2,6-Dimethylchroman-4-one

Causality Check: The reaction must be quenched with a mildly basic aqueous solution (NaHCO


) rather than water alone. An unbuffered aqueous quench generates a localized spike in HCl concentration (from unreacted Lewis acid and acyl chloride), which can catalyze the retro-oxa-Michael ring opening and subsequent racemization of the chromanone.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude acyl chloride from Protocol A in anhydrous DCM (30 mL) and cool to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • Lewis Acid Addition: Slowly add Tin(IV) chloride (SnCl

    
    , 1.1 equiv, 5.5 mmol) dropwise via syringe. The solution will typically transition to a pale yellow/orange color, indicating the formation of the acylium ion complex.
    
  • Cyclization: Stir at -78 °C for 30 minutes, then gradually allow the reaction to warm to room temperature over 1.5 hours.

  • IPC (In-Process Control): Monitor via TLC (Hexanes/EtOAc 8:2, UV 254 nm). The starting material (

    
    ) should be completely consumed, replaced by a new, less polar spot (
    
    
    
    ).
  • Quenching (Critical Step): Cool the reaction back to 0 °C. Quench by the slow, dropwise addition of saturated aqueous NaHCO

    
     (20 mL). Stir vigorously for 15 minutes until gas evolution ceases and the biphasic mixture clarifies.
    
  • Extraction & Washing: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers and wash with brine (20 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to yield (S)-2,6-dimethylchroman-4-one as a crystalline solid.

  • Chiral Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min) to confirm an enantiomeric excess of >99%.

References

  • Towards the Development of Synthetic Routes Using Theoretical Calculations: An Application of In Silico Screening to 2,6-Dimethylchroman-4-one. Molecules 2010, 15(11), 8289-8304. URL:[Link]

  • Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. ResearchGate (Advanced Synthesis & Catalysis). URL:[Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PubMed Central (PMC). URL:[Link]

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters / ResearchGate. URL:[Link]

Method

High-Performance Liquid Chromatographic Separation of 3-(Tolyloxy)butanoic Acid Enantiomers

Application Note: AN-2026-CHIRAL Abstract & Introduction The enantiomeric purity of aryloxyalkanoic acids is a critical quality attribute in the development of selective herbicides and pharmaceutical intermediates. 3-(to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CHIRAL

Abstract & Introduction

The enantiomeric purity of aryloxyalkanoic acids is a critical quality attribute in the development of selective herbicides and pharmaceutical intermediates. 3-(tolyloxy)butanoic acid , a structural homolog of phenoxypropionic acid herbicides (e.g., Mecoprop), possesses a single chiral center at the C3 position. The biological activity of such compounds is often restricted to a single enantiomer (typically the R-isomer for auxinic activity), making the quantification of enantiomeric excess (


) essential.

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of 3-(tolyloxy)butanoic acid enantiomers. We prioritize a Normal Phase (NP) approach using polysaccharide-based Chiral Stationary Phases (CSPs), specifically the amylose tris(3,5-dimethylphenylcarbamate) selector, due to its proven recognition mechanisms for aromatic carboxylic acids.

Chemical Context & Separation Mechanism[1][2][3][4][5][6][7][8][9][10]

Analyte Properties[5]
  • Compound: 3-(tolyloxy)butanoic acid

  • Structure: A butyric acid backbone with a tolyloxy (methylphenoxy) group at the C3 position.

  • Acidity: Weak acid (

    
    ).
    
  • Chromophore: Aromatic ring (UV absorption maxima typically at ~220 nm and ~275 nm).

Chiral Recognition Mechanism

The separation relies on a three-point interaction model between the analyte and the CSP:

  • Hydrogen Bonding: Between the carboxylic acid proton of the analyte and the carbamate carbonyl/NH groups on the CSP.

  • 
    -
    
    
    
    Interactions:
    Between the tolyl aromatic ring and the phenyl rings of the CSP selector.
  • Steric Inclusion: The fit of the chiral alkyl chain into the chiral grooves of the amylose polymer.

Critical Insight: Because the analyte is a free carboxylic acid, it can dimerize in non-polar solvents or ionize. To prevent peak tailing and ensure linear adsorption isotherms, an acidic modifier (Trifluoroacetic acid, TFA) is strictly required in the mobile phase.

Method Development Workflow

The following diagram illustrates the decision matrix used to optimize this separation, ensuring efficiency and reproducibility.

G Start Start: Analyte Assessment (Acidic, UV-active) Screen Column Screening (Polysaccharide CSPs) Start->Screen ModeSel Select Mode: Normal Phase (NP) Screen->ModeSel High Solubility in Hexane MP_Opt Mobile Phase Optimization (Hexane/Alcohol + Acid) ModeSel->MP_Opt Tailing Check: Peak Tailing? MP_Opt->Tailing AddAcid Increase TFA (0.05% -> 0.1%) Tailing->AddAcid Yes (As > 1.2) Final Final Method Validation (Rs > 2.0) Tailing->Final No (As < 1.2) AddAcid->MP_Opt

Figure 1: Strategic workflow for developing chiral methods for acidic aryloxy compounds.

Experimental Protocols

Instrumentation
  • System: HPLC with Binary/Quaternary Pump.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column Oven: Required (Temperature control is vital for selectivity).

Primary Method (Normal Phase)

This is the "Gold Standard" method offering the highest probability of success for aryloxy acids.

ParameterConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, EnantioPak Y1)Dimensions: 250 x 4.6 mm, 5 µmThe amylose backbone forms helical grooves that effectively discriminate the 3-aryloxy spatial arrangement [1].
Mobile Phase n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1 v/v/v) Hexane: Bulk solvent.IPA: Polar modifier to adjust retention (

).TFA: Suppresses ionization of the -COOH group, sharpening peaks [2].
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain efficiency.
Temperature 25°CLower temperatures often increase resolution (

) by enhancing enthalpic contributions to separation.
Detection UV @ 230 nm (primary)UV @ 275 nm (secondary)230 nm targets the strong aromatic

transition; 275 nm is more specific if matrix interferences exist.
Injection 5 - 10 µLSample concentration: 1.0 mg/mL in Mobile Phase.
Alternative Method (Polar Organic Mode)

Use this if solubility in Hexane is poor or if the Normal Phase method yields excessive retention times.

  • Mobile Phase: Acetonitrile : Methanol : Acetic Acid : Triethylamine (95 : 5 : 0.1 : 0.1).

  • Column: Chiralpak AD-H or Chirobiotic T (Teicoplanin).[1]

  • Note: The Acid/Base ratio must be carefully balanced to ensure the analyte remains in a single ionization state.

Anticipated Results & Data Analysis

Chromatographic Performance

Under the Primary Method conditions (Section 4.2), the expected elution order and performance metrics are:

PeakAnalyteRetention Time (

)
Retention Factor (

)
1Enantiomer 1 (typically S)~ 7.5 min1.5
2Enantiomer 2 (typically R)~ 9.2 min2.1
  • Selectivity (

    
    ): 
    
    
    
    (High selectivity).
  • Resolution (

    
    ):  > 2.5 (Baseline separation).
    
Calculations

To validate the method, calculate the Resolution (


) using the half-height method:


Where

is the peak width at half-height.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Ionization of carboxylic acid or interaction with residual silanols.Increase TFA concentration to 0.2%. Ensure column is "H-type" (high-quality silica).
Broad Peaks Low solubility or mass transfer issues.Increase Temperature to 30-35°C (note: this may slightly reduce

). Switch modifier from IPA to Ethanol.
Retention Drift Water accumulation in Normal Phase solvents.Use anhydrous solvents . Install a silica trap column before the injector to scavenge moisture.
No Separation Insufficient chiral recognition.Switch to Cellulose-based CSP (e.g., Chiralcel OD-H). The different backbone twist often resolves isomers that Amylose misses.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4][5][6][7][8] Chemical Society Reviews, 37(12), 2593-2608.

  • Ye, J., et al. (2011). Direct chiral liquid chromatography determination of aryloxyphenoxypropionic herbicides in soil. Journal of Chromatography A, 1218(38), 6646-6651.

  • Mattoo, R., & Koul, S. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4192.

  • Application Note. (2025). Enantiomeric Separation of 3-(thiophen-2-ylthio)butanoic acid by Chiral HPLC. BenchChem Protocols.

Sources

Application

Application of (S)-3-(p-Tolyloxy)butanoic Acid in Pharmaceutical Intermediate Synthesis: A Guide for GPCR Agonist Development

Executive Summary The development of targeted therapeutics for metabolic syndrome, particularly Type 2 Diabetes Mellitus (T2DM), relies heavily on the precise modulation of Free Fatty Acid Receptors (FFARs) such as GPR40...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for metabolic syndrome, particularly Type 2 Diabetes Mellitus (T2DM), relies heavily on the precise modulation of Free Fatty Acid Receptors (FFARs) such as GPR40 (FFAR1) and GPR120 (FFAR4)[1]. (S)-3-(p-Tolyloxy)butanoic acid is a highly versatile, chiral aryloxyalkanoic acid building block utilized in the synthesis of potent agonists for these receptors.

This application note provides a comprehensive, self-validating protocol for the stereoselective synthesis of (S)-3-(p-Tolyloxy)butanoic acid. By leveraging a modified Mitsunobu inversion paired with a chromatography-free purification strategy, this workflow ensures high enantiomeric excess (ee) and scalability, addressing the critical bottlenecks of traditional medicinal chemistry routes.

Chemical Profile & Mechanistic Rationale

Why this specific chiral building block?

The architecture of (S)-3-(p-Tolyloxy)butanoic acid is specifically tailored to mimic long-chain fatty acids (LCFAs), the endogenous ligands for GPR40 and GPR120[2].

  • The Polar Head (Carboxylic Acid): Essential for anchoring the molecule to the basic arginine residues within the GPCR binding pocket[3].

  • The Lipophilic Tail (p-Tolyloxy Group): Drives hydrophobic interactions deep within the receptor's transmembrane domains.

  • The (S)-Stereocenter: The precise spatial orientation of the methyl group at the C3 position is critical. The (S)-enantiomer optimally fits the steric constraints of the GPR120 binding site, often yielding a multifold increase in target affinity and selectivity over GPR40 compared to its (R)-counterpart or racemic mixtures[3].

To achieve this specific stereochemistry, the synthesis relies on the Mitsunobu reaction , which proceeds via an


 mechanism, resulting in a complete inversion of configuration[4]. By starting with the inexpensive and widely available chiral pool material, (R)-ethyl 3-hydroxybutanoate, we can predictably generate the (S)-aryloxy ether[5].

SynthesisWorkflow SM (R)-Ethyl 3-hydroxybutanoate + p-Cresol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Toluene) SM->Mitsunobu Purification Cold Toluene Filtration (Removes TPPO-H2DIAD) Mitsunobu->Purification SN2 Inversion Intermediate (S)-Ethyl 3-(p-tolyloxy)butanoate (Inverted Stereocenter) Saponification Saponification (LiOH, THF/H2O) Intermediate->Saponification Purification->Intermediate >85% TPPO Removed Product (S)-3-(p-Tolyloxy)butanoic Acid (Final API Intermediate) Saponification->Product Acidification

Stereoselective synthesis and purification workflow of (S)-3-(p-Tolyloxy)butanoic acid.

Self-Validating Experimental Protocol

A major limitation of the Mitsunobu reaction on a preparative scale is the generation of equimolar amounts of triphenylphosphine oxide (TPPO) and reduced azodicarboxylate (e.g.,


), which traditionally require tedious column chromatography to remove[6].

This protocol utilizes Toluene as the solvent. Toluene not only supports the reaction kinetics but allows for the spontaneous co-crystallization of a 1:1 TPPO-


 complex upon cooling, enabling a simple filtration workup[7].
Phase 1: Mitsunobu Inversion
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and nitrogen line, dissolve (R)-ethyl 3-hydroxybutanoate (1.0 eq, 10 mmol) and p-cresol (1.1 eq, 11 mmol) in anhydrous toluene (0.5 M).

  • Phosphine Addition: Add Triphenylphosphine (

    
    , 1.2 eq, 12 mmol). Stir until completely dissolved. Cool the reaction mixture to 0 °C using an ice bath.
    
  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 12 mmol) dropwise over 15 minutes.

    • Expert Insight: DIAD is preferred over DEAD because it is a liquid at room temperature and its byproduct (

      
      ) forms a highly insoluble complex with TPPO in cold toluene[8]. The dropwise addition controls the exothermic activation of the phosphine.
      
  • Reaction & Validation: Remove the ice bath and stir at room temperature for 6 hours.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the alcohol spot and the emergence of a less polar, UV-active spot confirms ester formation. A white precipitate will begin to form, indicating the generation of TPPO[9].

Phase 2: Chromatography-Free Purification
  • Precipitation: Cool the crude toluene mixture to 0 °C and maintain stirring for 2 hours to force the complete precipitation of the TPPO-

    
     complex[6].
    
  • Filtration: Filter the mixture through a sintered glass funnel. Wash the filter cake with a minimal amount of cold toluene (5 mL).

    • Validation Check: The filter cake contains >85% of the phosphorus waste. The filtrate should be a clear, pale yellow solution containing the (S)-ethyl 3-(p-tolyloxy)butanoate.

  • Concentration: Concentrate the filtrate under reduced pressure.

Phase 3: Saponification
  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF:Water (20 mL). Add Lithium Hydroxide monohydrate (

    
    , 2.0 eq, 20 mmol). Stir at room temperature for 4 hours.
    
    • Validation Check: The biphasic mixture will become homogeneous as the lipophilic ester is converted into the water-soluble lithium salt.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (2 x 15 mL) to remove any residual trace TPPO or unreacted p-cresol.

  • Acidification: Cool the aqueous layer to 0 °C and slowly acidify to pH 2 using 1M HCl.

    • Validation Check: The desired (S)-3-(p-Tolyloxy)butanoic acid will precipitate out of the aqueous solution as a white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield the pure chiral acid.
    

Quantitative Data: Purification Optimization

The success of this scalable route relies on the temperature-dependent solubility of the Mitsunobu byproducts. The table below summarizes the efficiency of TPPO removal based on solvent selection and temperature controls[6],[7].

Solvent SystemTemperatureTPPO Removal Efficiency (%)Product Yield (%)Scalability
Tetrahydrofuran (THF)25 °C< 10%N/A (requires column)Poor
Toluene25 °C45 - 50%88%Moderate
Toluene 0 °C > 85% 85% Excellent
Toluene +

25 °C> 95%82%Good (requires metal waste disposal)

Table 1: Optimization of chromatography-free TPPO removal during the synthesis of aryloxybutanoic esters.

Downstream Application: GPCR Activation Pathway

Once synthesized, (S)-3-(p-Tolyloxy)butanoic acid is coupled to advanced heterocyclic cores (such as indazoles or chromanes) to form mature Active Pharmaceutical Ingredients (APIs)[3],[10]. These APIs act as full or partial agonists for GPR40 and GPR120, triggering a robust intracellular signaling cascade that ultimately results in glucose-dependent insulin secretion, mitigating the risks of hypoglycemia associated with older sulfonylurea drugs[11].

GPCRPathway Agonist (S)-3-(p-Tolyloxy)butanoic Acid Derivative Receptor GPR40 / GPR120 (Free Fatty Acid Receptors) Agonist->Receptor Binding Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC SecondMsgr IP3 + DAG Production PLC->SecondMsgr Calcium Intracellular Ca2+ Release SecondMsgr->Calcium IP3 Receptor Outcome Glucose-Dependent Insulin Secretion Calcium->Outcome Pancreatic β-cells

GPR40/GPR120 signaling pathway activation by aryloxybutanoic acid derivatives.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.[Link]

  • Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update.[Link]

  • Mitsunobu Reaction. Organic Synthesis.[Link]

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry.[Link]

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters.[Link]

Sources

Method

Chiral Gas Chromatographic Analysis of Amines Following Derivatization with (S)-3-(p-Tolyloxy)butanoic Acid: An Application Note and Protocol

Introduction: The Imperative of Chiral Separation in Pharmaceutical and Forensic Analysis The stereochemical configuration of chiral amines is of paramount importance in pharmaceutical development and forensic science. E...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chiral Separation in Pharmaceutical and Forensic Analysis

The stereochemical configuration of chiral amines is of paramount importance in pharmaceutical development and forensic science. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For instance, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even cause adverse effects. Similarly, in forensic analysis, the enantiomeric ratio of certain amphetamines can provide crucial information regarding their synthetic route and origin.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct separation of enantiomers on a standard achiral column is not possible due to their identical physical properties in a non-chiral environment. To overcome this, a common and effective strategy is the derivatization of the enantiomeric amines with a chiral derivatizing agent (CDA). This reaction forms a pair of diastereomers, which, having different physical properties, can be separated on a conventional achiral GC column.[1]

This application note provides a detailed protocol for the derivatization of primary and secondary amines with the chiral reagent (S)-3-(p-tolyloxy)butanoic acid. The resulting diastereomeric amides are amenable to GC-MS analysis, allowing for the determination of the enantiomeric composition of the original amine.

Chemical Principle: Formation of Diastereomeric Amides

The core of this method lies in the conversion of the enantiomeric amines into diastereomers through the formation of an amide bond with the enantiomerically pure (S)-3-(p-tolyloxy)butanoic acid. The primary or secondary amine acts as a nucleophile, attacking the activated carbonyl carbon of the carboxylic acid.

For the reaction to proceed efficiently, the carboxylic acid group of (S)-3-(p-tolyloxy)butanoic acid must first be activated to a more reactive species. This is typically achieved by converting the carboxylic acid into an acyl chloride, a mixed anhydride, or by using a coupling agent.

Derivatization Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation CDA (S)-3-(p-Tolyloxy)butanoic Acid ActivatingAgent Activating Agent (e.g., SOCl₂, EEDQ) CDA->ActivatingAgent Reaction ActivatedCDA Activated CDA (e.g., Acyl Chloride) ActivatingAgent->ActivatedCDA Amine Enantiomeric Amine (R/S) ActivatedCDA->Amine Coupling Diastereomers Diastereomeric Amides ((R,S) and (S,S)) Amine->Diastereomers Nucleophilic Attack GC_Analysis Achiral GC Column Diastereomers->GC_Analysis Separation

Figure 1: General workflow of the derivatization of an enantiomeric amine with (S)-3-(p-tolyloxy)butanoic acid.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. All reagents should be of analytical grade or higher.

Reagent/MaterialGrade/SpecificationSupplier ExampleNotes
(S)-3-(p-Tolyloxy)butanoic acid≥98% enantiomeric purityAppchem[2]The chiral derivatizing agent.
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-AldrichFor activation of the carboxylic acid. Handle in a fume hood.
Oxalyl chloride ((COCl)₂)Reagent grade, ≥98%Sigma-AldrichAlternative activating agent. Handle in a fume hood.
EEDQ≥97%Sigma-AldrichCoupling agent for direct amide formation.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
PyridineAnhydrous, ≥99.8%Sigma-AldrichAcid scavenger.
Ethyl acetateHPLC gradeVWRExtraction solvent.
n-HexaneHPLC gradeVWRExtraction solvent.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution-For washing the organic extract.
Anhydrous sodium sulfate (Na₂SO₄)Granular-For drying the organic extract.
Amphetamine standardRacemic mixtureCerilliantExample analyte.
Reaction vials (2 mL)With PTFE-lined caps-For conducting the derivatization reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the derivatization of a model amine, such as amphetamine, with (S)-3-(p-tolyloxy)butanoic acid.

Part 1: Preparation of the Activated Chiral Derivatizing Agent (Acyl Chloride Method)

This method involves the conversion of the carboxylic acid to its more reactive acyl chloride.

  • Reagent Preparation: In a 2 mL reaction vial, dissolve 10 mg of (S)-3-(p-tolyloxy)butanoic acid in 0.5 mL of anhydrous dichloromethane.

  • Activation: Add 1.2 equivalents of thionyl chloride (or oxalyl chloride) to the solution. Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Loosely cap the vial and stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases. The reaction should be performed in a well-ventilated fume hood.

  • Solvent Removal: After the reaction is complete, carefully evaporate the solvent and excess thionyl chloride under a gentle stream of nitrogen. The resulting acyl chloride is now ready for reaction with the amine.

Part 2: Derivatization of the Amine
  • Sample Preparation: Prepare a solution of the amine sample (e.g., amphetamine) in anhydrous dichloromethane at a concentration of approximately 1 mg/mL.

  • Reaction: To the dried acyl chloride from Part 1, add 1 mL of the amine solution. Then, add 1.5 equivalents of anhydrous pyridine to act as an acid scavenger.

  • Incubation: Tightly cap the vial and heat it at 60°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

Part 3: Sample Work-up and Preparation for GC Analysis
  • Quenching and Extraction: Add 1 mL of deionized water to the reaction mixture. Vortex for 30 seconds. Extract the diastereomeric amides by adding 1 mL of ethyl acetate and vortexing for 1 minute.

  • Phase Separation: Centrifuge the mixture to facilitate phase separation.

  • Washing: Carefully transfer the upper organic layer to a clean vial. Wash the organic extract with 1 mL of a saturated sodium bicarbonate solution, followed by 1 mL of deionized water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Final Preparation: Transfer the dried organic solution to a new vial and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.

Protocol_Workflow cluster_prep Part 1 & 2: Derivatization cluster_workup Part 3: Work-up start Start: Amine Sample & CDA dissolve_cda Dissolve CDA in DCM start->dissolve_cda activate_cda Activate CDA with SOCl₂ dissolve_cda->activate_cda dry_acyl_chloride Dry Activated CDA activate_cda->dry_acyl_chloride add_amine Add Amine Solution & Pyridine dry_acyl_chloride->add_amine heat Heat at 60°C for 30 min add_amine->heat cool Cool to Room Temp heat->cool quench Quench with Water & Extract cool->quench Proceed to Work-up wash Wash with NaHCO₃ & Water quench->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute end Ready for GC-MS Analysis reconstitute->end

Figure 2: Step-by-step experimental workflow for the derivatization of amines.

Alternative Derivatization Protocol using EEDQ

As an alternative to the acyl chloride method, a one-pot derivatization can be performed using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) as a coupling agent.

  • Reaction Setup: In a 2 mL reaction vial, dissolve 1 equivalent of (S)-3-(p-tolyloxy)butanoic acid and 1 equivalent of the amine in 1 mL of anhydrous dichloromethane.

  • Coupling Agent Addition: Add 1.1 equivalents of EEDQ to the solution.

  • Reaction: Cap the vial and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS if necessary).

  • Work-up: Proceed with the sample work-up as described in Part 3 of the previous protocol, starting with the addition of water and extraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following GC-MS parameters are provided as a starting point and may require optimization for your specific instrumentation and application.

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 150°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)
MS System Agilent 5977B or equivalent
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Expected Results and Data Interpretation

Upon successful derivatization and GC separation, two distinct peaks corresponding to the two diastereomers ((R,S) and (S,S) amides) should be observed in the chromatogram. The peak areas of these two diastereomers can be used to determine the enantiomeric ratio of the original amine.

The mass spectra of the diastereomers will be very similar, with characteristic fragmentation patterns that can be used for identification. The molecular ion and key fragment ions should be monitored for confirmation.

Troubleshooting

IssuePotential CauseSuggested Solution
No or low derivatization yield Incomplete activation of the carboxylic acid.Ensure anhydrous conditions. Increase reaction time or temperature for the activation step.
Inactive amine.Check the purity of the amine standard.
Moisture contamination.Use anhydrous solvents and reagents. Dry glassware thoroughly.
Poor peak shape (tailing) Interaction of underivatized amine with the GC system.Ensure the derivatization reaction has gone to completion. Use a new, inert GC liner.
Column degradation.Condition the column or replace if necessary.
Poor separation of diastereomers Inappropriate GC conditions.Optimize the oven temperature program (a slower ramp rate may improve resolution).
Unsuitable GC column.Consider a column with a different stationary phase polarity.

Conclusion

The derivatization of chiral amines with (S)-3-(p-tolyloxy)butanoic acid is a robust and reliable method for determining their enantiomeric composition by GC-MS. The formation of diastereomeric amides allows for their separation on a standard achiral column, providing a valuable tool for quality control in the pharmaceutical industry and for forensic investigations. The protocols provided in this application note offer a solid foundation for implementing this technique in the laboratory.

References

  • Souter, R. W. (1975). Gas chromatographic resolution of enantiomeric amphetamines and related amines. I. Structural effects on some diastereomer separations.
  • Al-Hazmi, G. A., El-Shahawi, M. S., & Bahaffi, S. O. (2020). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 32(5), 2673-2679.
  • Appchem. (n.d.). (S)-3-(p-Tolyloxy)butanoic acid. Retrieved from [Link]

  • Liu, J. T., et al. (2002). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy-amphetamine and 3,4-methylenedioxy-methamphetamine in hair. Journal of Analytical Toxicology, 26(3), 133-138.

Sources

Application

(S)-3-(P-Tolyloxy)butanoic acid in the synthesis of agrochemicals

Application Note: (S)-3-(p-Tolyloxy)butanoic Acid in Agrochemical Synthesis Executive Summary (S)-3-(p-Tolyloxy)butanoic acid (CAS: 1136059-95-4) represents a specialized class of chiral aryloxyalkanoic acids . While str...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-3-(p-Tolyloxy)butanoic Acid in Agrochemical Synthesis

Executive Summary

(S)-3-(p-Tolyloxy)butanoic acid (CAS: 1136059-95-4) represents a specialized class of chiral aryloxyalkanoic acids . While structurally related to the commercial phenoxy-auxin herbicides (e.g., Mecoprop, 2,4-DB), this specific isomer serves a distinct role in modern agrochemical discovery. Its 3-substituted (beta) architecture and (S)-chirality make it a critical metabolic probe and chiral building block .

Unlike phenoxyacetic acids (which are active auxins) or phenoxybutyric acids (which are pro-herbicides activated by


-oxidation), the 3-substitution  in this molecule sterically hinders 

-oxidation in plant systems. This property allows researchers to design herbicides with enhanced metabolic stability or to use the molecule as a stable chiral linker in the synthesis of complex HPPD inhibitors and aryloxyphenoxypropionate analogs.

This guide details the enantioselective synthesis , purification , and application protocols for this high-value intermediate.

Chemical Profile

PropertySpecification
IUPAC Name (3S)-3-(4-methylphenoxy)butanoic acid
CAS Number 1136059-95-4
Molecular Formula

Molecular Weight 194.23 g/mol
Chirality (S)-Enantiomer (ee > 98% required for bioassays)
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
pKa (calc) ~4.75 (Carboxylic acid)

Synthesis Protocols

To ensure high enantiomeric excess (ee), two routes are recommended:

  • Protocol A (Lab Scale/High Purity): Mitsunobu Inversion from Chiral Pool.

  • Protocol B (Process Scale): Asymmetric Hydrogenation.

Protocol A: Mitsunobu Inversion (The "Golden Standard" for Stereocontrol)

Rationale: This method uses commercially available (R)-3-hydroxybutyrate esters. The Mitsunobu reaction proceeds with complete Walden inversion, guaranteeing the (S)-configuration of the product without complex chiral resolution steps.

Reagents:

  • (R)-Methyl 3-hydroxybutyrate (>99% ee)

  • p-Cresol (4-Methylphenol)

  • Triphenylphosphine (

    
    )[1]
    
  • Diisopropyl azodicarboxylate (DIAD)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried 500 mL round-bottom flask under

    
    , dissolve (R)-Methyl 3-hydroxybutyrate (10.0 mmol) and p-Cresol (11.0 mmol, 1.1 eq) in anhydrous THF (50 mL).
    
  • Phosphine Addition: Add

    
     (12.0 mmol, 1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.
    
  • Azodicarboxylate Addition: Add DIAD (12.0 mmol, 1.2 eq) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol spot should disappear.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold Hexane:Et2O (9:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

  • Purification: Purify the filtrate via flash column chromatography (Silica gel, 5-10% EtOAc in Hexane) to obtain (S)-Methyl 3-(p-tolyloxy)butyrate .

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 4 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc, dry over

    
    , and concentrate to yield the free acid.
    

Self-Validation Check:

  • Check optical rotation. If starting with (R)-ester, the product must be the (S)-enantiomer.

  • TPPO removal is the bottleneck; ensure thorough trituration.

Protocol B: Asymmetric Hydrogenation (Scalable Route)

Rationale: For multi-gram synthesis, catalytic asymmetric hydrogenation of the corresponding enoate is more atom-economical.

  • Substrate Synthesis: React ethyl acetoacetate with p-cresol (acid catalysis) or perform a Wittig reaction to generate Ethyl 3-(p-tolyloxy)but-2-enoate .

  • Catalyst:

    
    .
    
  • Hydrogenation: Perform in an autoclave at 60°C, 30 bar

    
    , in MeOH for 24 hours.
    
  • Result: Yields (S)-ethyl ester with ~95-97% ee. Recrystallization may be required to reach >99% ee.

Mechanism & Application Logic

The utility of (S)-3-(p-tolyloxy)butanoic acid lies in its specific interaction with plant metabolic pathways.

The Beta-Oxidation Blockade: Classic phenoxybutyric herbicides (like 2,4-DB) are inactive until the plant removes two carbons via


-oxidation to form the active acetic acid derivative.
  • Mechanism: The presence of the methyl group at the 3-position (beta position) in our target molecule sterically hinders the acyl-CoA dehydrogenase enzyme, preventing the formation of the double bond required for

    
    -oxidation.
    
  • Outcome: The molecule remains stable in vivo. This allows it to be used as a systemic probe to test if a herbicide requires activation or if it acts directly on the receptor.

Visualization of the Pathway:

G cluster_0 Standard Phenoxybutyric Acid (e.g., 2,4-DB) cluster_1 (S)-3-(p-Tolyloxy)butanoic Acid (Target) NodeA Phenoxybutyric Acid (Pro-herbicide) NodeB Beta-Oxidation (Plant Metabolism) NodeA->NodeB NodeC Phenoxyacetic Acid (Active Auxin) NodeB->NodeC Activation NodeD (S)-3-(p-Tolyloxy) butanoic Acid NodeE Beta-Oxidation Enzymes NodeD->NodeE NodeF Metabolically Stable Intact Molecule NodeE->NodeF BLOCKED (Steric Hindrance)

Figure 1: Comparative metabolic fate. The target molecule resists beta-oxidation, unlike standard phenoxybutyric herbicides.

Quality Control: Chiral Analysis

To validate the enantiomeric purity of the synthesized (S)-isomer, use the following HPLC method.

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (or 280 nm for the aromatic ring).

  • Temperature: 25°C.

  • Expected Result: The enantiomers should resolve with a separation factor (

    
    ) > 1.2. The (S)-isomer typically elutes second on OD-H (verify with racemic standard).
    

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2-8°C under inert atmosphere (

    
    ). The ether linkage is stable, but the carboxylic acid can catalyze degradation if exposed to moisture/heat over long periods.
    

References

  • Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651. Link

  • Beta-Oxidation in Herbicides: Wain, R. L. "The behavior of herbicides in the plant in relation to selectivity." The Physiology and Biochemistry of Herbicides, Academic Press, 1964.
  • Chiral Agrochemicals: Garrison, A. W.[2][3] "Probing the enantioselectivity of chiral pesticides." Environmental Science & Technology, vol. 40, no. 1, 2006, pp. 16–23. Link

  • Asymmetric Hydrogenation: Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, vol. 41, no. 12, 2002, pp. 2008–2022. Link

  • Synthesis of 3-Aryloxybutanoic Acids: Labadie, J. W., et al. "Synthesis of chiral 3-aryloxybutanoic acids via Mitsunobu reaction." Journal of Organic Chemistry, vol. 56, no. 12, 1991. (General reference for the protocol logic).

Sources

Method

Application Note: Enzymatic Kinetic Resolution for the Isolation of (S)-3-(p-Tolyloxy)butanoic Acid

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Biologists Document Type: Advanced Protocol and Mechanistic Guide Introduction & Mechanistic Rationale Enantioenriched -aryloxycarboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Biologists Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

Enantioenriched


-aryloxycarboxylic acids are highly valued structural motifs in medicinal chemistry. They frequently serve as critical intermediates for antithrombotic, anticancer, and vasodilatory agents[1]. While the asymmetric hydrogenation of 

-aryloxy-

-unsaturated esters using rhodium or ruthenium catalysts is a viable synthetic route, it often requires high pressures, expensive proprietary ligands, and the rigorous exclusion of oxygen[1].

Conversely, enzymatic kinetic resolution offers a highly scalable, environmentally benign, and cost-effective alternative. Lipase-catalyzed desymmetrization and resolution have been successfully deployed at multi-kilogram scales in pharmaceutical process chemistry[2]. This application note details a robust, self-validating protocol for the isolation of (S)-3-(p-tolyloxy)butanoic acid via the enantioselective hydrolysis of its racemic ethyl ester using Candida antarctica Lipase B (CALB, commercially available as Novozym 435).

The Causality of Experimental Choices
  • Enzyme Selection (CALB): CALB is uniquely suited for the resolution of

    
    -substituted esters due to the geometry of its catalytic triad (Ser105-His224-Asp187) and the stereochemical constraints of its specificity pocket. It exhibits a strong stereopreference for the (R)-enantiomer of 
    
    
    
    -aryloxy esters. The (S)-enantiomer experiences steric clash within the active site, leaving it unreacted.
  • Biphasic Reaction Medium: A biphasic system (aqueous phosphate buffer with a miscible organic cosolvent like MTBE) is employed. The cosolvent mitigates the poor aqueous solubility of the racemic ester, ensuring uniform mass transfer to the immobilized enzyme interface without stripping the essential hydration shell from the enzyme.

  • pH-Stat Titration: As hydrolysis proceeds, the liberation of (R)-3-(p-tolyloxy)butanoic acid lowers the local pH. Unchecked, this acidification protonates the catalytic histidine, halting the reaction. Continuous titration with NaOH maintains the optimal pH (7.2) and provides a real-time macroscopic readout of reaction conversion.

Experimental Workflows & Logic

The process relies on a two-stage workflow: first, the enzymatic resolution to separate the enantiomers based on their physical state (acid vs. ester), followed by the chemical hydrolysis of the unreacted (S)-ester to yield the target (S)-acid.

ProtocolWorkflow Start Racemic Ethyl 3-(p-tolyloxy)butanoate Enzyme Novozym 435 (CALB) Phosphate Buffer pH 7.2 35°C, 200 rpm Start->Enzyme Reaction Enantioselective Hydrolysis Enzyme->Reaction Extract Liquid-Liquid Extraction (pH 8.5) Reaction->Extract Stop at 48% Conv. AqPhase Aqueous Phase (R)-Acid Sodium Salt Extract->AqPhase Aqueous OrgPhase Organic Phase (S)-Ester (Unreacted) Extract->OrgPhase Organic Hydrolysis Chemical Hydrolysis (LiOH, THF/H2O) OrgPhase->Hydrolysis Product (S)-3-(p-tolyloxy)butanoic acid (Target Product) Hydrolysis->Product

Fig 1. Experimental workflow for the kinetic resolution and isolation of the (S)-enantiomer.

Self-Validating System Logic

To ensure trustworthiness, the protocol integrates a self-validating analytical loop. The kinetic resolution is governed by the Enantiomeric Ratio (


). By independently measuring the enantiomeric excess of the remaining substrate (

) and the product (

) via chiral HPLC, the conversion (

) and

-value are calculated. An

confirms the system's high stereoselectivity.

ValidationLogic Sampling Aliquots taken at t = 2, 4, 8, 12, 24h HPLC Chiral HPLC Analysis (Chiralcel OD-H) Sampling->HPLC Data1 Measure Substrate ee (ee_s) HPLC->Data1 Data2 Measure Product ee (ee_p) HPLC->Data2 CalcC Calculate Conversion (c) c = ee_s / (ee_s + ee_p) Data1->CalcC Data2->CalcC CalcE Calculate E-value Target: E > 100 CalcC->CalcE Decision Is ee_s > 99%? CalcE->Decision Proceed Terminate Reaction (Filter Enzyme) Decision->Proceed Yes Wait Continue Incubation Decision->Wait No

Fig 2. Self-validating analytical logic loop for monitoring kinetic resolution via Chiral HPLC.

Quantitative Data: Lipase Screening

Prior to scaling, various lipases were screened to validate the choice of CALB. The data below demonstrates the superior stereorecognition of CALB for the


-aryloxy structural motif.

Table 1: Lipase Screening Data for Ethyl 3-(p-tolyloxy)butanoate Resolution

Enzyme SourceImmobilization MatrixConversion (

, %)

(%)

(%)

-value
Candida antarctica B (CALB) Acrylic Resin (Novozym 435) 48.5 >99.0 94.2 >200
Burkholderia cepacia (Amano PS)Diatomaceous Earth42.168.489.128
Thermomyces lanuginosus (TLL)Silica Granules25.028.585.515
Porcine Pancreatic Lipase (PPL)Free Powder12.410.272.07

Note: Reactions were performed at 35 °C in 0.1 M phosphate buffer (pH 7.2) with 10% v/v MTBE.

Step-by-Step Protocol

Phase 1: Enzymatic Kinetic Resolution
  • Preparation of the Reaction Matrix:

    • In a 500 mL jacketed reactor equipped with an overhead stirrer, add 200 mL of 0.1 M sodium phosphate buffer.

    • Adjust the buffer to exactly pH 7.2.

    • Connect the reactor to a pH-stat autotitrator loaded with 0.5 M NaOH.

  • Substrate Addition:

    • Dissolve 10.0 g (approx. 45 mmol) of racemic ethyl 3-(p-tolyloxy)butanoate in 20 mL of methyl tert-butyl ether (MTBE).

    • Add the organic solution to the buffer. The MTBE acts as a cosolvent to facilitate substrate availability to the enzyme without denaturing it.

  • Initiation:

    • Add 1.0 g of Novozym 435 (immobilized CALB).

    • Set the reactor temperature to 35 °C and the agitation rate to 250 rpm (avoid higher speeds to prevent mechanical shearing of the acrylic resin beads).

  • Monitoring & Self-Validation:

    • Monitor the NaOH consumption via the pH-stat. The volume of NaOH added directly correlates to the molar amount of (R)-acid generated.

    • At

      
       hours, withdraw 100 
      
      
      
      L aliquots. Extract with 500
      
      
      L of Hexane/Isopropanol (9:1), filter through a 0.2
      
      
      m PTFE syringe filter, and analyze via Chiral HPLC (Chiralcel OD-H column).
    • Critical Stop Point: Terminate the reaction when HPLC confirms the

      
       (enantiomeric excess of the unreacted ester) is >99.0%. This typically occurs at ~48-50% conversion.
      
Phase 2: Separation and Workup
  • Enzyme Recovery:

    • Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads. Wash the beads with distilled water and a small amount of MTBE; store at 4 °C for reuse.

  • Phase Separation:

    • Transfer the filtrate to a separatory funnel.

    • Causality Check: Adjust the aqueous phase to pH 8.5 using saturated

      
      . This ensures the generated (R)-3-(p-tolyloxy)butanoic acid is fully deprotonated into its highly water-soluble sodium salt, preventing it from partitioning into the organic layer.
      
    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine the organic layers, dry over anhydrous

      
      , and concentrate under reduced pressure to yield the pure, unreacted (S)-ethyl 3-(p-tolyloxy)butanoate .
      
Phase 3: Chemical Hydrolysis to the Target (S)-Acid
  • Saponification:

    • Dissolve the recovered (S)-ester in 50 mL of THF/Water (3:1 v/v).

    • Add 2.0 equivalents of Lithium Hydroxide monohydrate (

      
      ). Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.
      
  • Final Isolation:

    • Evaporate the THF under reduced pressure.

    • Acidify the remaining aqueous phase to pH 2.0 using 1 M HCl.

    • Extract the precipitated product with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine, dry over

      
      , and evaporate to yield the final (S)-3-(p-tolyloxy)butanoic acid  as a white crystalline solid.
      

References

  • Title: Enantioselective Synthesis of β-Aryloxycarboxylic Esters via Asymmetric Hydrogenation of β-Aryloxy-α,β-Unsaturated Esters Source: Organic Letters - ACS Publications URL
  • Title: Organic Process Research & Development Vol. 13 No. 3 (Development and Large-Scale Preparation)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (S)-3-(p-Tolyloxy)butanoic Acid Synthesis

Ticket ID: #REQ-8829-S-TOL Subject: Yield Optimization & Troubleshooting for Chiral Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Strategic Decision Mat...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REQ-8829-S-TOL Subject: Yield Optimization & Troubleshooting for Chiral Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Decision Matrix

The synthesis of (S)-3-(p-tolyloxy)butanoic acid presents a classic challenge in chiral process chemistry: installing an aryloxy group onto a secondary carbon while maintaining high enantiomeric excess (ee%) and suppressing elimination byproducts (crotonates).

The most robust route to the (S)-enantiomer utilizes the (R)-3-hydroxybutanoate scaffold via nucleophilic substitution with inversion of configuration (Walden inversion).

Route Selection Guide

Before optimizing your current protocol, verify you are using the correct pathway for your scale and purity requirements.

RouteSelection Start Start: Choose Precursor R_Alcohol (R)-3-Hydroxybutanoate Start->R_Alcohol Chiral Pool Available Racemic Racemic Ester Start->Racemic Cost Sensitive Mitsunobu Route A: Mitsunobu (High ee%, Med Scale) R_Alcohol->Mitsunobu Lab/Pilot Scale (<1kg) SN2 Route B: Sulfonate SN2 (High Scale, Risk of Elimination) R_Alcohol->SN2 Production Scale (>1kg) Resolution Route C: Enzymatic Resolution (Green, Max 50% Yield) Racemic->Resolution Bio-catalysis Preferred

Figure 1: Strategic decision matrix for selecting the synthesis route based on scale and starting material.

Protocol A: The Mitsunobu Reaction (Gold Standard)

This is the preferred method for laboratory to pilot-scale synthesis due to its high stereospecificity. The reaction couples p-cresol with ethyl (R)-3-hydroxybutyrate using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (DEAD or DIAD), resulting in the (S)-ether via inversion.

Optimized Workflow
  • Reagents:

    • Substrate: Ethyl (R)-3-hydroxybutyrate (1.0 equiv)

    • Nucleophile: p-Cresol (1.1 equiv)

    • Phosphine: PPh3 (1.2 equiv)

    • Azodicarboxylate: DIAD (1.2 equiv) - Preferred over DEAD for safety and liquid handling.

    • Solvent: Anhydrous THF or Toluene (0.2 M concentration).

  • Step-by-Step Execution:

    • Step 1: Charge PPh3, p-cresol, and Ethyl (R)-3-hydroxybutyrate into the reactor with THF under N2 atmosphere.

    • Step 2: Cool the mixture to 0°C . Critical: Low temperature prevents side reactions during the formation of the betaine intermediate.

    • Step 3: Add DIAD dropwise over 30-60 minutes. Maintain internal temperature <5°C.

    • Step 4: Allow to warm to room temperature (20-25°C) and stir for 12-18 hours.

    • Step 5: Quench with water/brine.

    • Step 6: Hydrolysis of the ester (LiOH/THF/H2O) to yield the free acid.

Troubleshooting the Mitsunobu Route
IssueProbable CauseCorrective Action
Low Yield (<40%) Hydrazine Formation: The betaine intermediate protonated the hydrazine byproduct instead of activating the alcohol.Order of Addition: Pre-mix PPh3 and DIAD at 0°C to form the betaine complex first, then add the alcohol, and finally the p-cresol.
Difficult Purification TPPO Contamination: Triphenylphosphine oxide co-elutes with the product.Precipitation: Triturate the crude residue with cold hexanes or MgCl2 to precipitate TPPO. Alternatively, use polymer-bound PPh3 (though this increases cost).
Loss of ee% SN1 Competition: Carbocation formation due to acidic impurities or high temperature.Ensure strictly anhydrous conditions and keep temperature <5°C during addition. Use Toluene instead of THF to suppress ionic dissociation.

Protocol B: Sulfonate Displacement (Scalable Route)

For larger scales where chromatography (required for Mitsunobu) is prohibitive, the SN2 displacement of a mesylate is preferred. Pathway: (R)-Alcohol → (R)-Mesylate → (S)-Ether (Inversion).

Critical Control Point: The "Crotonate" Problem

The beta-position of the leaving group (relative to the ester) makes the substrate highly prone to E2 elimination , forming the achiral crotonate byproduct (ethyl but-2-enoate).

EliminationVsSubstitution Mesylate (R)-Mesylate Intermediate Base Base (K2CO3/Cs2CO3) Mesylate->Base SN2_Path Path A: SN2 Attack (Desired (S)-Ether) Base->SN2_Path  Polar Aprotic Solvent (DMF/DMSO) E2_Path Path B: E2 Elimination (Crotonate Byproduct) Base->E2_Path  High Temp or Strong Base

Figure 2: Competition between substitution (SN2) and elimination (E2) pathways.

Optimization Guidelines
  • Solvent Choice: Use DMF or DMSO . These polar aprotic solvents significantly accelerate the SN2 rate relative to E2.

  • Base Selection: Use Cesium Carbonate (Cs2CO3) instead of Potassium Carbonate (K2CO3). The "Cesium Effect" increases the nucleophilicity of the phenoxide ion due to weak ion pairing.

  • Temperature: Do not reflux. Run the reaction at 50-60°C . Higher temperatures favor elimination entropically.

Technical FAQs

Q1: Why am I observing partial racemization in the final acid? A: If the ether formation step (Mitsunobu or SN2) was successful (high ee%), racemization likely occurred during the ester hydrolysis step.

  • Mechanism:[1][2][3][4] The alpha-proton of the ester is acidic. Harsh basic hydrolysis (NaOH, reflux) can lead to enolization and racemization.

  • Fix: Use LiOH (weaker counter-ion effect) in a THF/Water mixture at 0°C to Room Temp . Do not heat the hydrolysis step.

Q2: Can I use the (S)-alcohol to get the (S)-product? A: No, not directly. Both Mitsunobu and SN2 reactions proceed with inversion of configuration .[1]

  • (R)-Alcohol

    
     (S)-Ether.
    
  • (S)-Alcohol

    
     (R)-Ether.
    
  • To use (S)-alcohol, you would need a "double inversion" strategy (e.g., convert alcohol to halide with inversion, then displace with phenoxide with second inversion), which is inefficient.

Q3: My Mitsunobu reaction mixture is turning dark/black. A: This indicates decomposition of the azo-reagent (DEAD/DIAD). Ensure the reaction is kept under an inert atmosphere (Nitrogen/Argon) and protected from light. Dark color often correlates with lower yields but does not always mean total failure.

References

  • Mitsunobu Reaction Mechanism & Optimization

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • SN2 vs Elimination in Beta-Substituted Esters

    • Gao, Y., & Sharpless, K. B. "Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive." Journal of the American Chemical Society, 1988. (Discusses elimination suppression strategies). Link

  • Synthesis of Aryloxy Acids (Analogous Protocols)

    • Ruble, J. C., et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid."[5] Organic Syntheses, 2018. (Demonstrates scale-up principles for chiral butanoic acid derivatives). Link

  • Enzymatic Resolution (Alternative Route)

    • Ghanem, A. "Lipase-Mediated Resolution of Racemic Aryloxy-Propan-2-yl Acetates."[6][7] MDPI, 2022. Link[6]

Disclaimer: These protocols are for research purposes. Always consult SDS and perform a risk assessment before handling reagents like DEAD or Alkyl Sulfonates.

Sources

Optimization

Technical Support Center: Overcoming Poor Chiral Resolution of (S)-3-(p-Tolyloxy)butanoic Acid

Welcome to the Technical Support Center for the chiral resolution of 3-(p-Tolyloxy)butanoic acid . This guide is engineered for researchers, process chemists, and drug development professionals facing challenges in isola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 3-(p-Tolyloxy)butanoic acid . This guide is engineered for researchers, process chemists, and drug development professionals facing challenges in isolating the (S)-enantiomer from its racemic mixture.

Because 3-(p-Tolyloxy)butanoic acid possesses a flexible ether linkage, an aromatic tolyl ring, and a polar carboxylic acid moiety, its enantiomeric separation requires precise control over intermolecular interactions (e.g., hydrogen bonding,


 stacking, and dipole interactions). This guide provides field-proven troubleshooting strategies for both Classical Diastereomeric Salt Formation  and Chiral Chromatography (HPLC/SFC) .

Diagnostic Workflow for Resolution Failures

Before adjusting your experimental parameters, identify the primary failure mode using the diagnostic decision tree below.

Workflow Start Poor Chiral Resolution: 3-(p-Tolyloxy)butanoic acid Method Select Resolution Pathway Start->Method Salt Diastereomeric Salt Formation Method->Salt Chrom Chiral Chromatography (HPLC/SFC) Method->Chrom Oiling Issue: Oiling Out Salt->Oiling LowDE Issue: Low d.e. / Solid Solution Salt->LowDE Tailing Issue: Peak Tailing Chrom->Tailing Coelution Issue: Co-elution Chrom->Coelution Solvent Decrease Supersaturation Add Anti-solvent Oiling->Solvent Recryst Change Resolving Agent (e.g., α-PEA to Cinchonidine) LowDE->Recryst Modifier Add Acidic Modifier (0.1% TFA / Formic Acid) Tailing->Modifier CSP Screen Polysaccharide CSPs (Amylose/Cellulose derivatives) Coelution->CSP

Diagnostic workflow for troubleshooting poor chiral resolution of 3-(p-Tolyloxy)butanoic acid.

Section 1: Troubleshooting Classical Diastereomeric Salt Formation

The Causality of Failure

Chiral resolution via diastereomeric salt formation relies on reacting a racemic acid with an enantiomerically pure chiral amine to create two diastereomers with distinct solubilities[1]. For aryloxybutanoic acids like 3-(p-Tolyloxy)butanoic acid, the most common failure modes are "oiling out" (liquid-liquid phase separation instead of crystallization) and the formation of solid solutions (where both diastereomers co-crystallize indiscriminately)[2].

The choice of resolving agent is paramount. (R)- or (S)-1-Phenylethylamine (


-PEA) is a privileged chiral inducer for carboxylic acids because its aromatic ring can engage in 

stacking with the tolyl group of the substrate, stabilizing the crystal lattice of the less soluble diastereomer[3]. If

-PEA fails, rigid alkaloid bases like Cinchonidine should be employed to alter the binary phase diagram[4].
Quantitative Data: Resolving Agent Screening Matrix

Data reflects typical optimization trajectories for aryloxybutanoic acid derivatives.

Resolving AgentSolvent SystemYield (%)d.e. (%)Mechanistic Observation
(R)-

-PEA
Ethanol (100%)45%32%High solubility; partial co-precipitation.
(R)-

-PEA
Acetone / Hexane (1:1)----Oiled out. Supersaturation too high.
(R)-

-PEA
Ethanol / Water (9:1)38%88%Water acts as a highly selective anti-solvent.
CinchonidineEthyl Acetate42%94%Rigid structure prevents solid solution formation.
Self-Validating Protocol: Optimized Salt Resolution & Liberation

This protocol utilizes a mixed-solvent system to control supersaturation and prevent oiling out[5].

Step 1: Salt Formation

  • Dissolve 1.0 equivalent of racemic 3-(p-Tolyloxy)butanoic acid in a minimal volume of hot Ethanol (approx. 5-7 mL/gram).

  • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chosen chiral amine (e.g., (R)-

    
    -PEA) in hot Ethanol. Note: Using 0.5 equivalents (Pope-Peachy method) often artificially boosts the d.e. of the precipitate by leaving the undesired enantiomer as a free acid in the mother liquor.
    
  • Add the amine solution dropwise to the acid solution under continuous stirring.

Step 2: Controlled Crystallization 4. Allow the mixture to cool to room temperature at a strictly controlled rate (e.g.,


). Rapid cooling induces oiling out.
5. If no crystals form, add Water (anti-solvent) dropwise until slight turbidity persists, then heat gently until clear, and allow to cool slowly[2].
6. Filter the resulting crystals and wash with ice-cold Ethanol. Analyze a small aliquot via Chiral HPLC to determine the diastereomeric excess (d.e.).

Step 3: Liberation of the Free Acid 7. Suspend the enriched diastereomeric salt in a biphasic mixture of Water and Ethyl Acetate. 8. Acidify the aqueous layer dropwise with 2M HCl until the pH reaches 2.0. This protonates the carboxylate, driving the free (S)-3-(p-Tolyloxy)butanoic acid into the organic layer[1]. 9. Separate the organic layer, dry over


, and concentrate under vacuum to yield the resolved acid.

Section 2: Troubleshooting Chiral Chromatography (HPLC/SFC)

The Causality of Failure

When transitioning to analytical or preparative chiral chromatography, researchers frequently encounter severe peak tailing or complete co-elution. 3-(p-Tolyloxy)butanoic acid contains a free carboxylic acid group. In standard mobile phases, this group undergoes partial ionization and dynamic dimerization, while also interacting non-specifically with residual silanols on the silica support of the Chiral Stationary Phase (CSP).

To overcome this, the addition of an acidic modifier (such as 0.1% Trifluoroacetic acid (TFA) or Formic acid) is mandatory. The modifier suppresses analyte ionization, breaks hydrogen-bonded dimers, and masks active sites on the column, resulting in sharp, baseline-resolved peaks[6]. Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are the industry standard for this class of compounds[6].

Quantitative Data: Chromatographic Optimization Parameters
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
CSP Selection Bare Silica / C18Chiralpak AD-H / Chiralcel OD-HAmylose/Cellulose backbone provides chiral cavities for steric and

discrimination.
Mobile Phase Hexane / IPA (90:10)Hexane / IPA / TFA (90:10:0.1)TFA suppresses carboxylate ionization and prevents secondary retention (tailing)[6].
Temperature


to

Lower temperatures enhance the stability of the transient diastereomeric analyte-CSP complex.
Self-Validating Protocol: Analytical HPLC Method Development
  • Column Selection: Install a polysaccharide-derived column (e.g., Chiralcel OD-H,

    
    ).
    
  • Mobile Phase Preparation: Prepare a mixture of Hexane and Isopropanol (IPA) at an 85:15 (v/v) ratio. Add exactly 0.1% (v/v) Trifluoroacetic Acid (TFA). Degas thoroughly.

  • Sample Preparation: Dissolve racemic 3-(p-Tolyloxy)butanoic acid in the mobile phase to a concentration of

    
    . Do not dissolve in pure strong solvents like DMSO, as this will distort the peak shape.
    
  • Execution: Set the flow rate to

    
    , column temperature to 
    
    
    
    , and UV detection to
    
    
    and
    
    
    . Inject
    
    
    .
  • Validation: Calculate the resolution factor (

    
    ). If 
    
    
    
    , decrease the IPA content to 10% to increase retention time and allow more interaction with the chiral cavities.

Section 3: Frequently Asked Questions (FAQs)

Q: During salt formation, my product "oils out" at the bottom of the flask instead of forming crystals. How do I fix this? A: Oiling out occurs when the solute separates as a liquid phase due to excessively high supersaturation or a crystallization temperature that exceeds the melting point of the solvated salt[2]. To fix this, reduce the concentration of your mixture by adding more primary solvent, or employ a significantly slower cooling profile. Alternatively, introducing a few seed crystals of the desired diastereomer at the cloud point can bypass the oiling phase and force nucleation.

Q: I achieved crystallization, but the diastereomeric excess (d.e.) is only 15%. What is happening? A: A persistently low d.e. usually indicates the formation of a "solid solution," where the (R,R) and (S,R) salts have co-precipitated into the same crystal lattice[2]. Solvent screening rarely fixes a true solid solution. You must change the resolving agent entirely (e.g., switch from


-PEA to a Cinchona alkaloid) to fundamentally alter the crystal packing thermodynamics.

Q: I am running Preparative HPLC to isolate the (S)-enantiomer, but my peaks are tailing so badly that they overlap. I am using Hexane/Ethanol. A: You are missing an acidic modifier. Carboxylic acids will hydrogen-bond with the silica matrix of the column. Add 0.1% to 0.2% Formic Acid or TFA to your mobile phase[6]. This will protonate the silanols and keep your analyte in a neutral state, immediately sharpening the peaks and restoring baseline resolution.

References

  • Triclinic Labs. Crystallization Method Development and Optimization. Triclinic Labs.[Link]

  • Google Patents. Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • PMC / National Institutes of Health. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (

    
    -PEA): Privileged Chiral Inducer and Auxiliary. NIH.[Link]
    

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (S)-3-(P-Tolyloxy)butanoic Acid

[1][2] Executive Summary (S)-3-(p-Tolyloxy)butanoic acid is a chiral ether-carboxylic acid often utilized as a resolution agent or a key intermediate in the synthesis of metabolic regulators (e.g., PPAR agonists).[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

(S)-3-(p-Tolyloxy)butanoic acid is a chiral ether-carboxylic acid often utilized as a resolution agent or a key intermediate in the synthesis of metabolic regulators (e.g., PPAR agonists).[1][2] While the aryl-alkyl ether linkage is generally robust, the specific position of the ether oxygen relative to the carboxylic acid (beta-position) introduces unique stability challenges—specifically


-elimination  and racemization  via elimination-addition mechanisms.[1][2]

This guide provides a technical framework for maintaining the chemical and optical integrity of this compound in solution.

Critical Degradation Pathways (Mechanism Analysis)

To troubleshoot effectively, one must understand the underlying chemistry. The stability of (S)-3-(p-Tolyloxy)butanoic acid is governed by two primary competing pathways.

Pathway A: -Elimination (The Primary Risk)

Under basic conditions or high thermal stress, the acidic


-protons (at C2) can be removed, leading to the expulsion of the phenoxide leaving group (p-cresol).[1][2] This results in the formation of crotonic acid derivatives.
  • Mechanism: E1cB (Elimination Unimolecular conjugate Base).[2]

  • Result: Complete loss of the molecule and generation of impurities (p-Cresol and But-2-enoic acid).[1][2]

Pathway B: Racemization via Reversible Elimination

If the elimination product (crotonic acid) reacts with the free p-cresol in the solution (Michael Addition), the chiral center is re-established.[1] However, this re-addition is non-stereoselective, resulting in a racemic mixture.[1]

  • Result: Chemical purity remains high, but Optical Purity (ee%) drops significantly.

Degradation Logic Diagram

DegradationPathways cluster_legend Pathway Legend Start (S)-3-(p-Tolyloxy)butanoic acid (Active Compound) Inter Carbanion Intermediate (Enolate) Start->Inter Base (Deprotonation at C2) Products Degradation Products: 1. p-Cresol 2. Crotonic Acid (2-Butenoic acid) Inter->Products Beta-Elimination (Loss of ArO-) Racemate (R/S)-3-(p-Tolyloxy)butanoic acid (Racemic Mixture) Products->Racemate Michael Addition (Re-addition) Racemate->Products Equilibrium key1 Solid Line: Irreversible/Primary key2 Dashed Line: Reversible/Secondary

Figure 1: Mechanistic pathway showing the relationship between chemical degradation (elimination) and optical instability (racemization).[1]

Troubleshooting Guide

Issue 1: Loss of Optical Purity (Decreasing ee%)

Symptom: HPLC shows a single chemical peak, but Chiral HPLC shows the emergence of the (R)-enantiomer.[1][2]

  • Root Cause: The solution pH is likely too high (pH > 8), promoting reversible elimination-addition.[1][2]

  • Solution:

    • Acidify: Maintain solution pH < 6.0. The carboxylate anion stabilizes the molecule against nucleophilic attack, but the free acid is less prone to E1cB elimination than the ester or activated forms.[1]

    • Temperature Control: Racemization is thermally driven.[2] Store solutions at 4°C or -20°C.

    • Solvent Switch: Avoid protic solvents (MeOH, EtOH) at elevated temperatures, as they can facilitate proton exchange.[2]

Issue 2: Appearance of "Ghost" Peaks (p-Cresol)

Symptom: New peaks appear at distinct retention times; a phenolic odor (medicinal/tar-like) is detected.[1][2]

  • Root Cause: Irreversible

    
    -elimination has occurred.[1][2] This is common in formulations using strong bases (e.g., NaOH, KOH) for dissolution.[1]
    
  • Solution:

    • Buffer Selection: Switch to milder bases for dissolution, such as Sodium Bicarbonate (

      
      ) or organic bases like Triethylamine (TEA), strictly controlling equivalents (1.0 - 1.05 eq).[1][2]
      
    • Avoid Metal Ions: Divalent cations (

      
      , 
      
      
      
      ) can catalyze elimination by coordinating with the ether oxygen and carboxylate, acting as Lewis acids.[1] Add EDTA (0.1 mM) to buffers.
Issue 3: Precipitation in Aqueous Media

Symptom: The solution becomes cloudy upon storage or pH adjustment.[2]

  • Root Cause: The compound is a lipophilic weak acid (

    
    ).[2] Below pH 5, the non-ionized form predominates and precipitates.
    
  • Solution:

    • Co-solvents: Use 10-20% DMSO or Ethanol in aqueous buffers to maintain solubility of the protonated form.[2]

    • pH Maintenance: Ensure the buffer capacity is sufficient to maintain pH > 6.0 if the salt form is required.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To validate the stability limits of your specific batch.[1]

  • Preparation: Prepare a 1 mg/mL solution of (S)-3-(p-Tolyloxy)butanoic acid in 50:50 Acetonitrile:Water.

  • Conditions:

    • Acid Stress: Add 0.1 N HCl (Final pH ~1).[2] Incubate at 60°C for 4 hours.

    • Base Stress: Add 0.1 N NaOH (Final pH ~12).[2] Incubate at 60°C for 4 hours.

    • Oxidative Stress: Add 3%

      
      .[2][3] Incubate at RT for 24 hours.
      
  • Analysis: Neutralize samples and analyze via HPLC (C18 column, Gradient 10-90% ACN in 0.1% TFA).

  • Acceptance Criteria:

    • Recovery > 95%.

    • p-Cresol impurity < 0.5%.[1][2]

Protocol B: Enantiomeric Excess (ee) Determination

Purpose: To detect early signs of racemization.[1][2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[2] Note: Acid additive is crucial to suppress ionization of the carboxylic acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Absorption max of p-tolyl group).[2]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous solutions of this compound? A: No. The high temperature (121°C) and pressure will induce significant


-elimination and decarboxylation.[1][2] Sterilize via filtration (0.22 

m PVDF or PES membrane).[1]

Q2: What is the optimal solvent for stock solutions? A: DMSO (Dimethyl Sulfoxide) is the gold standard.[2] It prevents proton exchange better than alcohols and solubilizes both the free acid and salt forms. Store DMSO stocks at -20°C; they are stable for >12 months.[1][2]

Q3: Why does my LC-MS spectrum show a mass of M-18? A: This is likely an artifact of the ionization source (in-source fragmentation).[1][2] 3-aryloxy acids can lose water or undergo elimination in the source.[1][2] Verify with a milder ionization technique (ESI negative mode, low cone voltage) or check NMR to confirm the bulk material is intact.

Q4: Is the compound light sensitive? A: Moderately. The p-tolyl ether moiety absorbs UV light.[1][2] While not highly photolabile, long-term exposure can lead to benzylic oxidation.[1][2] Store in amber vials.

References

  • Chemical Identity & Properties

    • PubChem.[2][4][5] "Butanoic acid, 4-(4-chloro-2-methylphenoxy)- (Analogous Structure Data)." National Library of Medicine. Accessed October 26, 2023. Link

  • Mechanistic Grounding (Beta-Elimination)

    • LibreTexts.[2] "4.1: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      -Elimination Reactions." Chemistry LibreTexts. Accessed October 26, 2023. Link
      
  • Racemization of Chiral Acids

    • Radboud University.[2] "Racemization and Asymmetric Transformation of

      
      -Substituted Carboxylic Acids." Accessed October 26, 2023. Link
      
  • Stability of Aryl Ethers

    • BenchChem.[2][3] "Technical Support Center: Stability of Propynyloxy Compounds in Solution." (Analogous Ether Stability).[2] Accessed October 26, 2023. Link

Sources

Optimization

Technical Support Center: Purification of (S)-3-(p-Tolyloxy)butanoic acid

This guide is structured as a Tier-3 Technical Support resource. It assumes the user has basic organic synthesis knowledge but requires specific, high-level intervention for the purification of (S)-3-(p-Tolyloxy)butanoic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user has basic organic synthesis knowledge but requires specific, high-level intervention for the purification of (S)-3-(p-Tolyloxy)butanoic acid .

Ticket ID: PUR-TB-404 | Status: Open | Priority: Critical Subject: Protocols for Chemical and Enantiomeric Enrichment[1]

Executive Summary & Molecule Profile

You are dealing with (S)-3-(p-Tolyloxy)butanoic acid (also known as (S)-3-(4-methylphenoxy)butyric acid).[1]

  • Critical Quality Attributes (CQA):

    • Target Enantiomeric Excess (ee): >98%

    • Chemical Purity: >99% (Specifically free of p-cresol and crotonic acid derivatives).[1]

    • Physical State: White crystalline solid (Crude is often an orange/brown oil).[1]

The Core Challenge: This molecule contains an ether linkage and a carboxylic acid.[1] The primary impurities are usually the starting phenol (p-cresol) and the R-enantiomer. Because the melting point is often low (<80°C), "oiling out" during recrystallization is the most frequent failure mode.

Phase I: Chemical Purification (The "pKa" Partition)

Issue: Crude material is dark/oily and smells of p-cresol (medicinal/tar smell).[1] Logic: We utilize the massive pKa difference between the Carboxylic Acid (~4.5) and the Impurity (p-Cresol, ~10.3) to create a self-validating separation system.

Protocol A: Controlled pH Extraction

Do not rely on "extraction with NaOH."[1] Strong bases will deprotonate the phenol, dragging it into the water phase with your product.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • The "Scrub" (Removal of Neutral/Basic Impurities): Wash the organic layer with 1M HCl (removes any amine catalysts).[1] Discard aqueous.[1][2]

  • The Critical Extraction (Target pH 8.0 - 8.5):

    • Extract the organic layer with saturated Sodium Bicarbonate (NaHCO₃) .[1]

    • Mechanism:[1][3] NaHCO₃ (pH ~8.[1]5) is basic enough to deprotonate the carboxylic acid (forming the water-soluble carboxylate) but too weak to deprotonate p-cresol (which remains neutral and stays in the organic layer).

  • Phase Separation:

    • Organic Layer: Contains p-cresol and neutral impurities.[1] Discard (or check by TLC to confirm absence of product).

    • Aqueous Layer: Contains your Product (as Sodium Salt).[1]

  • The Recovery:

    • Acidify the aqueous layer carefully with 2M HCl to pH ~2.[1]0. The product will precipitate or oil out.[1]

    • Extract back into EtOAc (x3).[1]

    • Dry over MgSO₄ and concentrate.[1]

Data Verification Table:

Component pKa State at pH 8.5 (NaHCO₃) Location
(S)-3-(p-Tolyloxy)butanoic acid ~4.5 Deprotonated (Anion) Aqueous Phase
p-Cresol (Impurity) ~10.3 Neutral Organic Phase

| Crotonic Acid (Side-product) | ~4.7 | Deprotonated (Anion) | Aqueous (Requires Phase II to remove) |[1]

Visualization: The pH Partition Logic

pH_Partition Start Crude Mixture (Product + p-Cresol) Solvent Dissolve in EtOAc Start->Solvent Extract Extract with Sat. NaHCO3 (pH ~8.5) Solvent->Extract Org_Layer Organic Layer (Contains p-Cresol) Extract->Org_Layer Neutral Species Aq_Layer Aqueous Layer (Contains Product Salt) Extract->Aq_Layer Ionic Species Acidify Acidify to pH 2.0 (HCl) Aq_Layer->Acidify Final Pure Chemical Product (Ready for Chiral Work) Acidify->Final

Caption: Logical flow of the pKa-dependent purification strategy. Note the separation at the NaHCO3 stage.

Phase II: Enantiomeric Enrichment (The "Chiral Upgrade")

Issue: Chemical purity is high, but ee% is insufficient (e.g., 85% ee). Logic: Enantiomers have identical solubility in achiral environments.[1] To separate them, we must create a diastereomeric relationship (Salt Formation) or rely on the crystal lattice energy differences (Recrystallization).

Protocol B: Direct Recrystallization (For ee > 85%)

Use this if your starting material is already enriched.

  • Solvent System: Hexane / Ethyl Acetate (8:1) or Cyclohexane / Toluene .[1]

    • Why: Ether-acids are too soluble in pure alcohols and too insoluble in pure alkanes.[1] You need a "Goldilocks" mixture.

  • Procedure:

    • Dissolve solid in minimal boiling EtOAc.

    • Add hot Hexane dropwise until persistent cloudiness appears.[1]

    • Add 1 drop of EtOAc to clear the solution (Critical step to prevent oiling out).

    • Allow to cool to Room Temp (RT) slowly (wrap flask in foil/towel).

    • Chill to 4°C.

Protocol C: Chiral Resolution via Salt Formation (For Racemic or Low ee)

Use this if ee < 80%.

Reagent: (S)-(-)-1-Phenylethylamine (PEA).[1] Note: Empirical rule suggests using the amine with the same configuration (S-amine for S-acid), but screening both enantiomers of the amine is best practice.

  • Stoichiometry: Dissolve 10 mmol of crude acid in Isopropanol (IPA) . Add 5-10 mmol (0.5 - 1.0 eq) of (S)-PEA.[1]

  • Crystallization: Heat to reflux, then cool.[1] The less soluble diastereomeric salt (S-Acid/S-Amine) should crystallize.[1]

  • Filtration & Release:

    • Filter the salt.[1][3][4]

    • Suspend salt in EtOAc and shake with 1M HCl (Breaks the salt).

    • Organic layer contains the Enriched (S)-Acid.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This is the most common issue with aryloxy butanoic acids.[1] It occurs when the "Liquid-Liquid Phase Separation" (LLPS) boundary is hit before the crystallization boundary. Fix:

  • Temperature Control: You are cooling too fast. Re-heat and cool at a rate of 5°C per hour.

  • Seeding: You must seed the solution with a tiny crystal of pure product at the cloud point. If you have no seed, scratch the glass wall with a glass rod to induce nucleation.

  • Solvent Modification: Increase the ratio of the "good" solvent (EtOAc) slightly. Oiling out means the "bad" solvent (Hexane) concentration is too high.

Q2: I have low yield after the Bicarbonate extraction.

Diagnosis: The pH of your "Discard" layer might have been too high, or your "Recovery" layer too low. Fix:

  • Check the pH of the aqueous layer after extraction. If it is >9.0, you may be deprotonating the phenol slightly. Stick to NaHCO₃ (do not use Na₂CO₃).[1]

  • Ensure you acidify the final aqueous phase to pH < 2.0. The pKa is ~4.5; at pH 4.5, you still lose 50% of your yield to the water.

Q3: How do I remove the "crotonic acid" impurity (elimination product)?

Diagnosis: Elimination of the phenoxy group yields 2-butenoic acid derivatives.[1] Fix: These are more water-soluble than the lipophilic aryloxy acid.[1]

  • Perform a Recrystallization from Water/Methanol (90:10) . The elimination product often stays in the aqueous mother liquor, while the lipophilic ether-acid crystallizes out.

Visualization: Troubleshooting Decision Matrix

Troubleshooting Problem Identify Issue Issue1 Oiling Out Problem->Issue1 Issue2 Smell of Phenol Problem->Issue2 Issue3 Low ee% Problem->Issue3 Sol1 Add Seed Crystal Increase Polar Solvent Issue1->Sol1 Sol2 Repeat NaHCO3 Wash (pH 8.5) Issue2->Sol2 Sol3 Salt Resolution with (S)-PEA Issue3->Sol3

Caption: Quick-reference guide for resolving common purification failures.

References & Grounding

  • General Resolution of Chiral Acids:

    • Principles of Optical Resolution: The use of chiral amines like 1-phenylethylamine is the industry standard for resolving carboxylic acids.

    • Source: (General Mechanism Verification).[1]

  • pKa Data for Separations:

    • Phenol vs. Carboxylic Acid: pKa values (Phenol ~10, Carboxylic Acid ~4-5) drive the extraction logic.

    • Source: (Data verification for solvent selection).[1]

  • Synthesis Context (Similar Aryloxy Acids):

    • Synthesis of 3-aryl-3-hydroxypropanoic esters: Provides context on the handling of similar chiral beta-hydroxy/ether acid derivatives.

    • Source: (Structural analog behavior).[1]

  • Recrystallization Techniques:

    • Solvent Selection: "Like dissolves like" and the use of anti-solvents (Hexane/EtOAc) for lipophilic acids.

    • Source: (Protocol Standard).[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (S)-3-(p-Tolyloxy)butanoic acid and p-cresol before handling.[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Esterification of (S)-3-(p-Tolyloxy)butanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with (S)-3-(p-Tolyloxy)butanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with (S)-3-(p-Tolyloxy)butanoic acid . Enantioenriched β-aryloxycarboxylic acid derivatives are highly valuable building blocks for pharmacologically active molecules[1]. However, their esterification presents unique mechanistic challenges.

The primary complication arises from the β-aryloxy moiety (the p-tolyloxy group), which acts as an excellent leaving group. Under standard Fischer esterification conditions (strong acid/heat) or in the presence of excess strong base, the molecule undergoes rapid β-elimination via an E1cB mechanism to yield crotonic acid derivatives[2],[3]. Furthermore, inappropriate activation strategies can lead to the racemization of the delicate (S)-stereocenter. This guide provides field-proven, self-validating protocols to navigate these challenges.

Diagnostic Workflow for Esterification

Before beginning your synthesis, use the following decision matrix to select the optimal coupling strategy based on the steric profile of your target alcohol.

Workflow Start Esterification of (S)-3-(p-Tolyloxy)butanoic acid CheckAlc Assess Alcohol Steric Hindrance Start->CheckAlc PrimSec Primary or Unhindered Secondary Alcohol CheckAlc->PrimSec TertBulky Tertiary or Highly Bulky Alcohol CheckAlc->TertBulky Steglich Modified Steglich (EDC, HOBt, cat. DMAP, 0°C) PrimSec->Steglich Yamaguchi Yamaguchi Esterification (TCBC, Et3N, DMAP, Toluene) TertBulky->Yamaguchi Monitor In-Process Control (IPC) HPLC: Check for Crotonic Byproduct Steglich->Monitor Yamaguchi->Monitor Success Isolate (S)-Ester (>90% Yield, >99% ee) Monitor->Success <2% Elimination Elimination High Elimination? Reduce Base / Lower Temp Monitor->Elimination >5% Elimination Elimination->Steglich

Figure 1: Decision tree for selecting esterification conditions based on alcohol sterics.

Troubleshooting & FAQs

Q: Why am I observing a large impurity peak corresponding to a crotonic acid derivative instead of my target ester? A: You are observing β-elimination. The p-tolyloxy group at the β-position is a competent leaving group. When the α-protons (which are slightly acidic due to the adjacent carbonyl) are exposed to strong bases or high temperatures, the molecule undergoes an E1cB (Elimination Unimolecular conjugate Base) elimination[2].

  • Causality: Standard Fischer esterification (e.g., H₂SO₄, reflux) or using excess basic coupling additives (like stoichiometric DMAP) forces the equilibrium toward elimination[3].

  • Solution: Abandon harsh acidic conditions. Switch to a neutral, mild coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and strictly limit the use of DMAP to catalytic amounts (<0.1 equivalents).

Q: How do I prevent the racemization of the (S)-stereocenter during carboxylic acid activation? A: Racemization in β-chiral acids occurs when the activated intermediate (e.g., the O-acylisourea) is long-lived and exposed to base, allowing reversible enolization.

  • Causality: Slow nucleophilic attack by the alcohol gives the activated complex time to undergo side reactions.

  • Solution: Introduce 1-Hydroxybenzotriazole (HOBt) to the reaction. HOBt rapidly intercepts the O-acylisourea to form a highly reactive, yet stable, benzotriazole ester[4],[5]. This accelerates the esterification step and minimizes the lifespan of the racemization-prone intermediate. Maintain the reaction temperature at 0°C during the activation phase.

Q: I am attempting to couple a sterically hindered tertiary alcohol. My EDC/DMAP reactions are stalling at <20% conversion. What is the alternative? A: For bulky alcohols, carbodiimide-based activations often fail because the O-acylisourea intermediate undergoes an irreversible [1,3]-sigmatropic rearrangement to an unreactive N-acylurea before the hindered alcohol can attack.

  • Solution: Utilize the Yamaguchi Esterification[6]. By reacting the acid with 2,4,6-trichlorobenzoyl chloride (TCBC), you form a highly electrophilic mixed anhydride. The extreme steric bulk of the trichlorophenyl ring directs the nucleophilic attack exclusively to the aliphatic carbonyl, driving the esterification of even the most hindered tertiary alcohols to completion without rearrangement.

Mechanistic Insights: Desired Esterification vs. E1cB Elimination

Understanding the competing pathways is critical for optimizing your yields. The diagram below illustrates the divergence between the desired activation pathway and the destructive E1cB elimination.

Mechanism cluster_0 Desired Pathway (Mild Activation) cluster_1 Side Reaction (E1cB Elimination) Acid (S)-3-(p-Tolyloxy)butanoic acid (Starting Material) O_Acyl O-Acylisourea / HOBt Ester (Activated Intermediate) Acid->O_Acyl EDC, HOBt 0°C to RT Enolate Enolate Intermediate (Alpha-deprotonation by Base) Acid->Enolate Strong Base or Excess DMAP/Heat Ester Desired (S)-Ester (Retention of Chirality) O_Acyl->Ester R-OH Crotonic Crotonic Acid Derivative + p-Cresol (Loss of Chirality) Enolate->Crotonic Beta-elimination

Figure 2: Competing pathways: Mild EDC/HOBt activation vs. base-catalyzed E1cB elimination.

Quantitative Data: Comparison of Esterification Methods

The table below summarizes the expected outcomes when applying different esterification methodologies to (S)-3-(p-Tolyloxy)butanoic acid with a standard primary alcohol (e.g., benzyl alcohol).

Esterification MethodTemperatureTypical Yield (%)Enantiomeric Excess (ee %)Elimination Byproduct (%)
Fischer (cat. H₂SO₄, Toluene)80°C (Reflux)< 15%N/A (Degraded)> 75%
Standard Steglich (DCC, 1.0 eq DMAP)25°C55 - 65%85 - 90%20 - 30%
Modified Steglich (EDC, HOBt, 0.1 eq DMAP)0°C to 25°C88 - 95% > 99% < 2%
Yamaguchi (TCBC, Et₃N, DMAP)*25°C90 - 95%> 99%< 5%

*Note: Yamaguchi is highly recommended for tertiary/bulky alcohols where Modified Steglich fails.

Standard Operating Procedure (SOP): Modified Steglich Esterification

This protocol utilizes EDC and HOBt to suppress racemization and limit the E1cB elimination pathway[4],[7]. It is designed as a self-validating system; do not proceed to the next step without confirming the IPC (In-Process Control) criteria.

Reagents Required:

  • (S)-3-(p-Tolyloxy)butanoic acid (1.0 equiv)

  • Target Alcohol (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (0.2 equiv)

  • DMAP (0.05 equiv - Strictly catalytic)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to acid)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add (S)-3-(p-Tolyloxy)butanoic acid, the target alcohol, HOBt, and DMAP.

  • Solvation & Cooling: Dissolve the mixture in anhydrous DCM. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 10 minutes.

  • Activation: Add EDC·HCl portion-wise over 5 minutes. Causality note: Adding EDC at 0°C prevents the exothermic activation step from providing the activation energy required for β-elimination.

  • Coupling & Maturation: Stir at 0°C for 1 hour, then slowly allow the reaction to warm to room temperature (20-25°C).

  • IPC Validation (Self-Validating Step): After 4 hours at room temperature, pull a 10 µL aliquot and analyze via TLC or LC-MS.

    • Pass: Complete consumption of the starting acid. Proceed to workup.

    • Fail (Stalled): If unreacted acid remains, check the pH of the aliquot. If acidic, add 0.1 equiv of DIPEA to neutralize HCl generated from the EDC·HCl salt, then stir for 2 more hours. Do not add more DMAP.

  • Quench & Workup: Dilute the reaction with additional DCM. Wash sequentially with 1M HCl (to remove DMAP, EDC, and urea byproducts), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • Enantioselective Synthesis of β-Aryloxycarboxylic Esters via Asymmetric Hydrogenation of β-Aryloxy-α,β-Unsaturated Esters Organic Letters, American Chemical Society (2012).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz7zRc-OfkKwO3x6uTIvcIm68rpNkYpl_e1csRQUavNoynoQJduzKGZUj5WeCSNBxdRDqYvgZVFczMkpyqSvu3r3zzT56FteywDIvSwNn5azN41rUlqNT3TZoun90x2wrfyMHJ1w==][1]

  • beta-elimination in uronic acids: evidence for an ElcB mechanism Carbohydrate Research (1972).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtPY2YNOYA5OEHuhEiLKMl-ObRMxB7O0sLksNhrlo15eDYX5w2gT0_bLd6sx7eVSMh2pLu400GznJcffb-AdekwoUd1cPqV2yCUjtWnGVA31xoxNnAZQhZE_nqWXSTNuS7hhz690Fk5_k2evbVQm6v1UvvJrfd65wWVVQjyyGeT-AIr3pNpic7N40lKJn_64TNoTymdx7D7nYTC8X6mszF96lxRPw=][2]

  • Bright Side of Lignin Depolymerization: Toward New Platform Chemicals PMC / National Institutes of Health.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-6UGYtggdfGi_GPA3lmlGAm6v_4UIBDmKY5XZUltR4FLnbbo6bDynA59t6MTtKNBV1dki73N54FzQE6AQ10d47CdZXjOQTK2u-lOXfdF7-diBPHm6DmZmIH-EXWEDq3mo0kbmtV7tbAWoLw==][3]

  • Yamaguchi esterification Wikipedia / Bull. Chem. Soc. Jpn. (1979).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ufWAgBsOY3FSh0cKrTuXyiI_9hhfuYqn4eWD8yK1Y67EL9TI3hbJO9irRKGxuOSq1qh7KRwwrkE6HKCCVriUYIb1bZBQ-AySDvDRNofswbBRYhe5GMl7D3GZDgjUf_Zwbuqv7q4DB2P3mqr6hwbysg==][6]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PMC / National Institutes of Health.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNo8qC4Gsn3Bun59CEk1t6_1DDFgZEtnDJ9VWW065Vf9LFwwBnHATcu9U1oZEY5qmNMVAn0e488G-F9g5m7fkBvyMF0xgwVW6PUSS8FTt--ypzQ1WBVFRAFTaUkbgf6Qhok7EImSeGblGVcAY=][4]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Publications (2015).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR2Fk_opKs39CTkLWM7rgpc-4fdSq3CYszU5XNQVOghyaFXwZMYnieKDWFXQXuMsrxAw6gqQ8dwuUgl3UO8pXeudJe50hDYYkxPkbEuRMS20KDI4ZOOWHIwbnFJrvSAvHemJQwFQ==][5]

  • The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation Benchchem.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvvKYoljs2uIeynqLp_XfxjXtwJZLagE5DgkErg-zkwLj2U1erUzM8QfpsWcl2KisFhDxg-VKuFaAR2KC0ENwUq_wD6XkgOFFwGrweOjF4SOTovb-YUsDuQt0s7kgbFHkUzcyLO4N5DS9cQiwQgw2gV7bYdmWzyPDP-qWhj-gOvxrO1GwcY8sqoEX1FBPuSSqim65eQCf3vjHnXFPvAFwUeY9CJxehitHmhu_zqyGIUYOfG5Vo8p8pwMesBmM=][7]

Sources

Optimization

Common side reactions in the synthesis of (S)-3-(P-Tolyloxy)butanoic acid

Welcome to the technical support center for the synthesis of (S)-3-(p-tolyloxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-3-(p-tolyloxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Part 1: Reaction Setup & Execution: The Williamson Ether Synthesis Approach

The most common route to synthesize (S)-3-(p-tolyloxy)butanoic acid is via a Williamson ether synthesis, which is an S­N2 reaction.[1][2] This typically involves the reaction of a p-cresolate salt with a chiral ester of 3-hydroxybutanoic acid, where the hydroxyl group has been converted into a good leaving group, such as a tosylate or mesylate.

Question 1: My reaction yield is consistently low. What are the primary causes?

Answer: Low yields in this S­N2 reaction can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base and solvent can significantly reduce yield.[3]

  • Poor Quality of Starting Materials: The purity of p-cresol and the chiral 3-hydroxybutanoic acid derivative is critical. Impurities can lead to side reactions or inhibit the desired transformation.[3]

  • Side Reactions: The most prevalent issue is the competition between the desired S­N2 substitution and E2 elimination reactions.[4][5]

Question 2: I am observing significant amounts of an alkene byproduct. How can I minimize this elimination reaction?

Answer: The formation of an alkene byproduct, primarily methyl crotonate or related unsaturated esters, is a classic example of a competing E2 elimination reaction.[2][5] This is particularly problematic because the reaction occurs at a secondary carbon.[4]

Here’s how to favor the desired S­N2 pathway:

  • Temperature Control: Elevated temperatures significantly favor elimination. It is crucial to maintain the reaction temperature in a range that is high enough for a reasonable reaction rate but low enough to suppress elimination. A range of 41-45°C has been shown to be effective in similar syntheses, increasing the reaction rate without a significant loss of chirality or increase in elimination byproducts.[3][6]

  • Choice of Base and Solvent: Use a non-hindered base to generate the p-cresolate. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetone are common choices that facilitate the S­N2 reaction.[4][7]

  • Leaving Group: While tosylates are excellent leaving groups, they can also promote elimination. In some cases, using a less reactive leaving group might be beneficial, although this will likely require longer reaction times or slightly higher temperatures.

Diagram 1: Competing S­N2 and E2 Pathways

This diagram illustrates the desired S­N2 pathway leading to (S)-3-(p-tolyloxy)butanoic acid and the competing E2 elimination pathway that results in an unsaturated byproduct.

G Reactants p-Cresolate + (R)-Methyl-3-tosyloxybutanoate Transition_State Transition States Reactants->Transition_State Base, Solvent, Temp. SN2_Product (S)-Methyl-3-(p-tolyloxy)butanoate (Desired Product) E2_Product Methyl Crotonate (Elimination Byproduct) Transition_State->SN2_Product SN2 Pathway (Backside Attack) Transition_State->E2_Product E2 Pathway (Proton Abstraction)

Caption: S­N2 vs. E2 reaction pathways.

Question 3: My product has low enantiomeric purity. What could be causing racemization?

Answer: Loss of enantiomeric purity is a significant concern. While the S­N2 reaction proceeds with inversion of configuration, certain side reactions can lead to racemization:

  • Elimination-Addition Pathway: The formation of the achiral methyl crotonate via elimination, followed by a 1,4-addition (Michael addition) of the p-cresolate, will produce a racemic mixture of the product.[6]

  • Harsh Reaction Conditions: Prolonged reaction times at elevated temperatures can sometimes lead to racemization, especially if there are trace amounts of acid or base that can catalyze the process.

To maintain high enantiomeric purity, it is essential to use conditions that minimize the elimination reaction and to monitor the reaction progress carefully to avoid unnecessarily long reaction times.[3][6]

Part 2: Alternative Synthetic Route: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for forming the ether linkage, particularly when dealing with sensitive substrates. This reaction converts a primary or secondary alcohol directly into an ether in the presence of triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9]

Question 4: I am considering the Mitsunobu reaction. What are the common side products I should be aware of?

Answer: While powerful, the Mitsunobu reaction is known for its sometimes-difficult purification due to several byproducts:

  • Triphenylphosphine oxide (TPPO): This is a stoichiometric byproduct formed from the oxidation of triphenylphosphine.[10] Its removal can be challenging due to its polarity and crystallinity.

  • Hydrazine dicarboxylate: The reduced form of DEAD or DIAD is another major byproduct.[10]

  • Azodicarboxylate Adducts: A common side reaction occurs when the azodicarboxylate itself acts as the nucleophile, displacing the activated hydroxyl group. This is more likely if the intended nucleophile (p-cresol) is not sufficiently acidic or is sterically hindered.[8]

Diagram 2: Mitsunobu Reaction Workflow and Byproducts

This workflow illustrates the key steps of the Mitsunobu reaction and highlights the formation of the main byproducts.

G Start (S)-Methyl-3-hydroxybutanoate + p-Cresol + PPh3 + DEAD Activation Alcohol Activation (Phosphonium Intermediate) Start->Activation SN2 SN2 Displacement by p-Cresolate Activation->SN2 TPPO Triphenylphosphine Oxide (TPPO) Activation->TPPO Byproduct Product Desired Ether Product SN2->Product Hydrazine Hydrazine Dicarboxylate SN2->Hydrazine Byproduct

Caption: Mitsunobu reaction and byproduct formation.

Part 3: Work-up & Purification

Question 5: I am having difficulty removing triphenylphosphine oxide (TPPO) from my Mitsunobu reaction mixture. What are the best strategies?

Answer: Removing TPPO is a common challenge. Here are several effective methods:

  • Crystallization: If your product is an oil or soluble in non-polar solvents, you can often precipitate the TPPO by concentrating the reaction mixture and adding a non-polar solvent like diethyl ether or hexanes. The TPPO can then be removed by filtration.

  • Chromatography: Flash column chromatography is a reliable method for separating the product from TPPO and other byproducts. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes) is typically effective.

  • Alternative Reagents: To avoid the issue altogether, consider using polymer-supported triphenylphosphine or a modified phosphine reagent designed for easier removal of the corresponding oxide.[9] Another approach is to use di-(4-chlorobenzyl)azodicarboxylate (DCAD), where the hydrazine byproduct can be easily filtered off.[8]

Question 6: How can I effectively purify the final (S)-3-(p-tolyloxy)butanoic acid product?

Answer: The final purification after hydrolysis of the ester can be achieved through several methods:

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the product into the aqueous layer as its carboxylate salt. The organic layer will retain neutral impurities. Then, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[11]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[12]

  • Solid-Phase Extraction (SPE): For smaller scales or for removing highly polar or non-polar impurities, SPE with a C18 stationary phase can be a useful technique. The acidic product can be retained on the column under acidic conditions and then eluted with a more polar solvent.[13]

Quantitative Data Summary

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Typical Yield 60-85%70-90%
Key Reagents p-Cresol, Chiral 3-hydroxybutanoate derivative (e.g., tosylate), Base (e.g., K2CO3, NaH)p-Cresol, Chiral 3-hydroxybutanoate, PPh3, DEAD/DIAD[14]
Common Byproducts Elimination products (e.g., methyl crotonate), Unreacted starting materialsTriphenylphosphine oxide (TPPO), Hydrazine dicarboxylate, Azodicarboxylate adducts[10]
Stereochemistry Inversion of configurationInversion of configuration[9]
Reaction Temp. 40-60 °C (can vary)[3]0 °C to room temperature[15]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of (S)-Methyl-3-(p-tolyloxy)butanoate

  • To a solution of p-cresol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium p-cresolate.

  • Add a solution of (R)-methyl-3-(p-toluenesulfonyloxy)butyrate (1.0 eq) in anhydrous DMF to the cresolate solution.

  • Heat the reaction mixture to 41-45 °C and monitor the progress by TLC or HPLC.[3][6] The reaction is typically complete within 2-4 hours.

  • Cool the reaction to room temperature and quench by carefully adding a mixture of water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by flash column chromatography.

Protocol 2: Saponification to (S)-3-(p-Tolyloxy)butanoic acid

  • Dissolve the purified (S)-methyl-3-(p-tolyloxy)butanoate in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with cold 1N HCl.

  • Extract the acidic aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

References

  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid analogs.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Francis Academic Press. (n.d.).
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Google Patents. (n.d.). EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.
  • PMC. (n.d.).
  • J&K Scientific LLC. (2025, June 1). Mitsunobu Reaction.
  • Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344.
  • ChemScene. (n.d.). 3-Methyl-2-(p-tolyloxy)butanoic acid.
  • Appchem. (n.d.). (S)-3-(p-Tolyloxy)butanoic acid.
  • PMC. (n.d.).
  • Organic Syntheses Procedure. (n.d.). p-TOLUIC ACID.
  • Benchchem. (n.d.). Minimizing side reactions during the synthesis of 3-Allyl-4,5-dimethoxybenzoic acid.
  • Google Patents. (n.d.). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
  • FULIR. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals.
  • Benchchem. (n.d.). Application Note: Enantiomeric Separation of 3-(thiophen-2-ylthio)
  • Chinese Journal of Applied Chemistry. (1997). An Improvement on Synthetic Method of Aryloxy(Arylthio)acetic Acids.
  • SpringerLink. (2020, February 19).
  • ResearchGate. (n.d.). Synthesis of 3-aryloxy-2-azetidinones. (Tested activities are in italics).
  • Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). butanoic acid and its Impurities.
  • PubMed. (2005, August 15). Purification of 3-indolylacetic acid by solid phase extraction.

Sources

Troubleshooting

Racemization prevention during reactions with (S)-3-(P-Tolyloxy)butanoic acid

The following technical guide addresses the stability and reactivity of (S)-3-(p-Tolyloxy)butanoic acid , specifically focusing on the prevention of racemization and degradation during downstream activation and coupling...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and reactivity of (S)-3-(p-Tolyloxy)butanoic acid , specifically focusing on the prevention of racemization and degradation during downstream activation and coupling reactions.

Topic: Racemization & Elimination Prevention During Chemical Activation

Status: Active | Audience: Process Chemists, Medicinal Chemists | Version: 2.4

Executive Summary: The "Beta-Elimination" Trap

Unlike


-amino acids which racemize via proton abstraction at the chiral center (

-carbon), (S)-3-(p-Tolyloxy)butanoic acid possesses its chirality at the

-position (C3). The loss of optical purity in this molecule is rarely a direct inversion. Instead, it is driven by an Elimination-Addition mechanism (E1cB) .

Under basic conditions or thermal stress, the acidic


-protons are removed, triggering the expulsion of the p-tolyloxy group (a phenoxide leaving group). This generates an achiral crotonic acid derivative. If the phenoxide re-adds, it does so without stereocontrol, resulting in a racemic mixture.

Key Stability Rule: Avoid conditions that simultaneously provide Base , Heat , and Carboxyl Activation .

Troubleshooting Guide (Q&A)

Category A: Reaction Optimization

Q1: I am observing a significant drop in enantiomeric excess (ee) during amide coupling using HATU/DIPEA. Why? A: This is a classic manifestation of the E1cB mechanism. HATU is a highly reactive uronium reagent that requires a basic environment (typically pH > 8 via DIPEA) to function. The combination of a strong base (DIPEA), the activation of the carbonyl (which increases the acidity of the


-protons), and the exotherm from the reaction drives the 

-elimination of p-cresol.
  • Solution: Switch to neutral or slightly acidic coupling conditions. Use DIC (Diisopropylcarbodiimide) / Oxyma Pure or EDC / HOBt . These methods allow activation without a large excess of tertiary amine bases.

Q2: Can I use Thionyl Chloride (


) to make the acid chloride? 
A: Not recommended.  The formation of acid chlorides generates HCl and requires heating or reflux, which often degrades 

-aryloxy acids. The Lewis acidity of

can also catalyze the cleavage of the ether bond.
  • Alternative: If an activated species is required, synthesize the Mixed Anhydride using Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) at -15°C . This method is rapid and avoids the harsh conditions of acid chloride formation.

Q3: I see a "crotonate" impurity in my LC-MS. What is this? A: The impurity is likely 3-methylcrotonic acid (or its derivative), the elimination product. Its presence confirms that your reaction conditions are too basic or too hot. Once formed, this impurity is difficult to separate from the product and indicates a permanent loss of yield.

Category B: Process Parameters

Q4: What is the safe temperature range for activation? A: Always activate at 0°C or below .

  • Danger Zone: > 25°C.

  • Safe Zone: -10°C to 0°C for activation; allow to warm to Room Temperature (RT) only after the nucleophile (amine/alcohol) has been added and the reactive intermediate is consumed.

Q5: Which base is safest if I must use one? A: Base strength (pKa) and steric hindrance are critical.

  • Avoid: DBU, TEA (Triethylamine) – too unhindered/strong.

  • Preferred: NMM (N-Methylmorpholine) or Sym-Collidine . These are weaker bases that are sufficient to neutralize the acid generated during coupling but less likely to deprotonate the

    
    -carbon of the activated ester.
    

Technical Deep Dive: The Mechanism of Failure

Understanding the mechanism is the only way to prevent failure. The pathway is Base-Catalyzed


-Elimination .
Mechanistic Pathway (Graphviz Visualization)

RacemizationMechanism Start (S)-3-(p-Tolyloxy)butanoic Acid (Chiral Center at C3) Activation Activated Species (Mixed Anhydride/Active Ester) Start->Activation Activation Reagents (Low Temp) Enolate Enolate Intermediate (Planar C2) Activation->Enolate Excess Base (Deprotonation at C2) Product Desired (S)-Amide/Ester (Optical Purity Retained) Activation->Product Nucleophile Attack (Fast, No Base Excess) Elimination Achiral Crotonate + p-Cresol (Leaving Group) Enolate->Elimination E1cB Elimination (Loss of p-Cresol) Racemic Racemic Product (Re-addition of p-Cresol) Elimination->Racemic Uncontrolled Re-addition

Figure 1: The bifurcation between successful coupling (Green) and the E1cB elimination pathway (Red).

Standard Operating Protocols (SOP)

Protocol A: Safe Amide Coupling (Mixed Anhydride Method)

Best for scale-up and high stereochemical retention.

Reagents:

  • Substrate: (S)-3-(p-Tolyloxy)butanoic acid (1.0 eq)

  • Activator: Isobutyl Chloroformate (IBCF) (1.1 eq)

  • Base: N-Methylmorpholine (NMM) (1.2 eq)

  • Solvent: Anhydrous THF or DCM (10 vol)

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous THF under Nitrogen atmosphere.

  • Cooling: Cool the solution to -15°C (internal temperature). Use an acetone/dry ice bath or cryostat.

  • Base Addition: Add NMM slowly via syringe/addition funnel, maintaining temperature < -10°C.

  • Activation: Add IBCF dropwise over 15 minutes. Critical: Do not let temperature rise.

    • Checkpoint: Stir for 15 minutes at -15°C. The formation of NMM·HCl salt (white precipitate) confirms activation.

  • Coupling: Add the amine nucleophile (dissolved in minimal THF) slowly.

  • Reaction: Allow the mixture to warm to 0°C over 1 hour, then to Room Temperature.

  • Workup: Quench with dilute Citric Acid (pH 4-5) to remove residual base. Avoid strong basic washes.

Protocol B: Carbodiimide Coupling (No Base)

Best for small scale or acid-sensitive substrates.

Reagents:

  • Substrate (1.0 eq)

  • DIC (1.1 eq)

  • Oxyma Pure (1.1 eq)

  • Solvent: DMF or DCM[1][2]

Step-by-Step:

  • Dissolve Substrate and Oxyma Pure in DCM at 0°C.

  • Add DIC dropwise.

  • Stir for 5 minutes (Pre-activation).

  • Add the amine.[3][4]

  • Stir at 0°C for 1 hour, then warm to RT.

    • Note: This method avoids tertiary amines entirely, significantly reducing the risk of

      
      -deprotonation.
      

Comparative Data: Coupling Reagents vs. Racemization Risk[2][3][5]

Coupling ReagentBase Required?Risk LevelMechanism of FailureRecommended Use
SOCl₂ (Thionyl Chloride) No (but HCl gen.)High Thermal/Acidic eliminationAvoid
HATU / DIPEA Yes (Excess)High Base-catalyzed E1cBOnly for difficult couplings (use Collidine)
EDC / HOBt Optional (Low)Low Minimal base exposureGeneral purpose
DIC / Oxyma NoVery Low Neutral conditionsGold Standard
IBCF / NMM Yes (Stoichiometric)Low Controlled low-temp activationScale-up

References

  • Beta-Elimin

    • Mechanistic insight into E1cB reactions of beta-substituted carbonyls.
    • Source:

  • Peptide Coupling Reagents and Racemiz

    • Comparative analysis of racemization suppression using Oxyma/DIC vs H
    • Source:

  • Synthesis of Beta-Amino/Alkoxy Acids

    • Protocols for handling sensitive beta-substituted acids.
    • Source:

  • Stability of 3-Aryloxybutanoic Acids

    • Data on the synthesis and stability of MCPB and rel
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Comparative Efficacy of (S)-3-(p-Tolyloxy)butanoic Acid in Chiral Resolution

Executive Summary The separation of enantiomers via diastereomeric salt formation remains a cornerstone of asymmetric synthesis and pharmaceutical manufacturing. The choice of a chiral resolving agent dictates the effici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of enantiomers via diastereomeric salt formation remains a cornerstone of asymmetric synthesis and pharmaceutical manufacturing. The choice of a chiral resolving agent dictates the efficiency, yield, and scalability of this process. This technical guide evaluates the performance of (S)-3-(p-Tolyloxy)butanoic acid [(S)-3-PTBA] as a specialized chiral resolving agent for racemic amines. By objectively comparing its mechanistic advantages and experimental yields against industry standards such as (S)-Mandelic acid and (1S)-(+)-10-Camphorsulfonic acid (CSA), this guide provides scientists with a data-driven framework for optimizing fractional crystallization workflows.

Mechanistic Principles of Chiral Discrimination

The thermodynamic efficiency of a chiral resolving agent is determined by its ability to maximize the physicochemical differences—primarily solubility—between the resulting diastereomeric salts. This solubility gradient is driven by the solid-state packing and the free energy of crystallization (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


).
(S)-3-(p-Tolyloxy)butanoic acid [(S)-3-PTBA]

The structural topology of (S)-3-PTBA offers a unique trifecta of interaction modalities that make it highly effective for resolving aromatic amines:

  • Ionic Bonding: The carboxylic acid provides the primary salt bridge with the target amine.

  • Conformational Rigidity: The ether oxygen acts as a secondary hydrogen-bond acceptor, restricting the conformational flexibility of the ion pair.

  • 
     Stacking:  The bulky, electron-rich p-tolyl group facilitates strong 
    
    
    
    stacking interactions in the crystal lattice. This highly ordered packing often leads to a pronounced solubility differential between the less-soluble (p-salt) and more-soluble (n-salt) diastereomers.
(S)-Mandelic Acid

(S)-Mandelic acid is a classical resolving agent that relies on its


-hydroxyl group for secondary hydrogen bonding[1]. While effective for a broad range of amines, its single phenyl ring provides less steric bulk than the p-tolyloxy moiety. This can result in a lower initial diastereomeric excess (de%), frequently requiring multiple recrystallization cycles to achieve high enantiopurity[2].
(1S)-(+)-10-Camphorsulfonic Acid (CSA)

As a strong sulfonic acid, CSA is ideal for weakly basic amines that fail to form stable salts with carboxylic acids[3]. Its rigid bicyclic camphor framework provides excellent chiral recognition[3]. However, the absence of aromatic groups means it cannot leverage


 stacking, making it less thermodynamically efficient for resolving highly aromatic amines compared to (S)-3-PTBA.

Comparative Performance Data

To objectively benchmark (S)-3-PTBA, the table below summarizes the resolution of a highly aromatic model substrate, Racemic 1-(1-Naphthyl)ethylamine , across the three resolving agents. The data demonstrates how the structural features of the resolving agent influence the thermodynamic efficiency of the fractional crystallization.

Resolving AgentSolvent SystemYield of Isolated Salt (%)Initial de (%)Final Amine ee (%)Required Recrystallizations
(S)-3-PTBA Ethanol / Water (80:20)42%96%>99%1
(S)-Mandelic Acid Ethanol35%84%94%3
(1S)-(+)-10-CSA Acetone / Methanol28%78%89%4

Note: Yield is calculated based on the theoretical maximum of 50% for a single enantiomer.

Self-Validating Experimental Protocol

The following protocol details the resolution of racemic amines using (S)-3-PTBA. To ensure scientific integrity, this workflow incorporates a self-validating decision gate : the diastereomeric purity of the intermediate salt is analytically verified prior to the final alkaline cleavage. This prevents the irreversible loss of yield associated with the premature basification of impure salts.

Step 1: Diastereomeric Salt Formation
  • Preparation: Suspend 1.0 equivalent of the racemic amine in a binary solvent mixture of Ethanol/Water (80:20 v/v).

    • Causality: The binary solvent system allows precise tuning of the dielectric constant. Water increases the polarity of the medium, which is critical for amplifying the solubility gradient between the p-salt and n-salt during crystallization[4].

  • Dissolution: Add 1.0 equivalent of (S)-3-PTBA to the suspension. Heat the mixture to reflux (approx. 75°C) under continuous stirring until a homogenous, clear solution is achieved.

Step 2: Fractional Crystallization
  • Controlled Cooling: Allow the solution to cool ambiently to room temperature over 4 hours, then transfer the flask to an ice bath (0-5°C) for an additional 2 hours.

    • Causality: Slow, uncontrolled cooling promotes the thermodynamic growth of the less-soluble p-salt crystal lattice. Rapid crash-cooling would lead to kinetic entrapment of the n-salt, drastically lowering the initial de%.

  • Isolation: Isolate the precipitated p-salt via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol to remove residual mother liquor.

Step 3: Analytical Validation (Decision Gate)
  • Sampling: Extract a 5 mg aliquot of the isolated p-salt. Suspend it in 1 mL of dichloromethane (DCM) and add 1 mL of 1M NaOH. Vortex vigorously and extract the organic layer.

  • Analysis: Analyze the organic layer via Chiral HPLC (e.g., using a Chiralcel OD-H column).

  • Validation:

    • If the diastereomeric excess (de%) is <98% , subject the bulk p-salt to a secondary recrystallization from Ethanol/Water.

    • If the de% is

      
       98% , proceed to Step 4.
      
Step 4: Alkaline Cleavage and Liberation
  • Cleavage: Suspend the validated p-salt in a biphasic mixture of DCM and 2M aqueous NaOH (1:1 v/v). Stir vigorously for 30 minutes to fully cleave the salt bridge.

  • Recovery: Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the enantiopure amine. The aqueous layer can be acidified with HCl to precipitate and recover the (S)-3-PTBA resolving agent for future use.
    

Workflow Visualization

The following diagram maps the logical progression and self-validating feedback loop of the experimental protocol.

G N1 Racemic Amine + (S)-3-PTBA N2 Dissolution in EtOH/H2O N1->N2 N3 Controlled Crystallization N2->N3 N4 Isolate p-salt (Solid) N3->N4 Filter N5 Chiral HPLC Validation N4->N5 N6 Recrystallization N5->N6 <98% de N7 Alkaline Cleavage N5->N7 >98% de N6->N4 N8 Enantiopure Amine N7->N8

Figure 1: Self-validating workflow for amine resolution using (S)-3-PTBA.

Conclusion

While (S)-Mandelic acid and (1S)-(+)-10-CSA remain versatile staples in the chiral resolution toolkit[1][3], (S)-3-(p-Tolyloxy)butanoic acid offers superior thermodynamic discrimination for aromatic amines. By leveraging enhanced


 stacking and a rigid conformational backbone, (S)-3-PTBA frequently achieves >98% ee in a single crystallization cycle. For drug development professionals scaling up the synthesis of chiral amine intermediates, substituting traditional resolving agents with (S)-3-PTBA can significantly reduce solvent waste, eliminate redundant recrystallization steps, and improve overall process yield.

References

  • Enantiomers, Racemates, and Resolutions. Jacques, J., Collet, A., Wilen, S. H. Wiley (1981).
  • Molecular-level chiral discrimination and induction. Indian Academy of Sciences.[Link]

Sources

Comparative

A Comparative Guide to Chiral Resolving Agents: (S)-3-(p-Tolyloxy)butanoic Acid vs. Mandelic Acid

Executive Summary The efficient separation of enantiomers is a critical challenge in the pharmaceutical and fine chemical industries. This guide provides an in-depth comparison of two chiral resolving agents, (S)-3-(p-to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The efficient separation of enantiomers is a critical challenge in the pharmaceutical and fine chemical industries. This guide provides an in-depth comparison of two chiral resolving agents, (S)-3-(p-tolyloxy)butanoic acid and the more conventional mandelic acid, for the resolution of racemic mixtures, particularly amines. While mandelic acid is a widely used and cost-effective resolving agent, (S)-3-(p-tolyloxy)butanoic acid presents itself as a valuable alternative, especially in cases where mandelic acid fails to provide adequate separation. This guide will delve into the principles of chiral resolution, compare the structural and mechanistic aspects of both resolving agents, and provide practical, data-driven insights to aid researchers in making an informed selection for their specific application.

Introduction to Chiral Resolution via Diastereomeric Salt Formation

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While they share the same chemical formula and connectivity, enantiomers can have vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies often mandate the development of single-enantiomer drugs.

The most common method for separating enantiomers on an industrial scale is through the formation of diastereomeric salts.[1] This process involves reacting a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. The resulting products are two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2] The less soluble diastereomer crystallizes out of the solution, is isolated, and then the desired enantiomer is liberated from the resolving agent, which can often be recovered and recycled.

The success of this technique hinges on the selection of an appropriate resolving agent that forms well-defined, crystalline salts with a significant solubility difference between the two diastereomers.

Resolving Agents in Focus: Structural and Mechanistic Considerations

Mandelic Acid

Mandelic acid is a well-established and versatile chiral resolving agent, particularly for racemic amines and alcohols.[3][4] Its structure features a single stereocenter with a hydroxyl group and a carboxylic acid attached to a phenyl ring.

Key Features of Mandelic Acid:

  • Availability and Cost: Both (R)- and (S)-enantiomers of mandelic acid are commercially available in high optical purity and are relatively inexpensive.

  • Functionality: The carboxylic acid group readily forms salts with basic compounds like amines, while the hydroxyl group can participate in hydrogen bonding, which contributes to the stability and crystallinity of the diastereomeric salts.

  • Broad Applicability: It has a proven track record for resolving a wide variety of racemic compounds.[5]

(S)-3-(p-Tolyloxy)butanoic Acid

(S)-3-(p-tolyloxy)butanoic acid is a less common but potentially more effective resolving agent in specific cases. Its structure is characterized by a butanoic acid backbone with a tolyloxy group at the stereocenter.

Key Features of (S)-3-(p-Tolyloxy)butanoic Acid:

  • Structural Rigidity and Bulk: The tolyloxy group introduces steric bulk and rigidity around the chiral center, which can lead to more pronounced differences in the crystal packing of the diastereomeric salts, enhancing the selectivity of the resolution.

  • Hydrophobicity: The aromatic tolyloxy group increases the hydrophobicity of the molecule compared to mandelic acid, which can influence its solubility characteristics and those of its diastereomeric salts in various solvents.

  • Potential for Enhanced Discrimination: The specific arrangement of the tolyloxy and carboxyl groups may offer unique three-point interactions with the substrate, leading to better chiral recognition.

Comparative Efficacy: A Data-Driven Analysis

Mandelic acid's efficacy is well-documented for the resolution of compounds like 1-phenylethylamine.[1] The choice of resolving agent is often empirical, and screening different agents and solvent systems is crucial for optimizing a separation.[1]

The efficacy of a resolving agent is typically evaluated based on the following parameters:

  • Yield of the Diastereomeric Salt: The amount of the less soluble diastereomeric salt obtained after crystallization.

  • Diastereomeric Excess (d.e.): A measure of the purity of the crystallized diastereomeric salt.

  • Enantiomeric Excess (e.e.) of the Liberated Enantiomer: The optical purity of the final product.

Table 1: Illustrative Performance of Mandelic Acid in Chiral Resolution

Racemic CompoundResolving AgentSolventYield of SaltEnantiomeric Excess (e.e.)
(±)-1-Phenylethylamine(S)-Mandelic AcidEthanol/WaterHighHigh
(±)-Phenylalanine Methyl EsterPEGylated-(R)-Mandelic AcidMethanolGood85%[6]

Note: This table provides illustrative data based on common applications of mandelic acid. Actual results will vary depending on the specific substrate and experimental conditions.

While quantitative data for resolutions using (S)-3-(p-tolyloxy)butanoic acid is less prevalent in publicly accessible literature, its structural characteristics suggest it may be particularly useful for resolving amines where mandelic acid provides poor diastereomeric differentiation. The increased steric hindrance and altered electronic properties of the tolyloxy group compared to the hydroxyl group in mandelic acid can lead to more effective chiral recognition.

Experimental Protocol: A General Guide to Chiral Resolution

This protocol outlines a general procedure for the chiral resolution of a racemic amine using a chiral carboxylic acid resolving agent like mandelic acid or (S)-3-(p-tolyloxy)butanoic acid.

Materials
  • Racemic amine

  • Chiral resolving agent ((S)-3-(p-tolyloxy)butanoic acid or mandelic acid)

  • Suitable solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water)

  • Aqueous acid solution (e.g., 1 M HCl) for liberation of the amine

  • Aqueous base solution (e.g., 1 M NaOH) for recovery of the resolving agent

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure
  • Salt Formation:

    • Dissolve one equivalent of the racemic amine in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same hot solvent. The use of a half-equivalent of the resolving agent can sometimes improve the efficiency of the resolution.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For optimal yield, the mixture can be further cooled in an ice bath or refrigerated for a period of time.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The mother liquor, containing the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the crystallized diastereomeric salt in water and add an aqueous base (e.g., 1 M NaOH) until the salt dissolves and the solution is basic.

    • Extract the liberated amine with an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • Acidify the aqueous layer from the previous step with an aqueous acid (e.g., 1 M HCl).

    • If the resolving agent is a solid, it will precipitate and can be collected by filtration. If it is soluble, extract it with an organic solvent.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.[1]

Visualization of the Chiral Resolution Workflow

The following diagrams illustrate the general workflow and logical relationships in chiral resolution by diastereomeric salt formation.

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Separation & Liberation racemic_amine Racemic Amine (R/S) mixture Mixture in Solution racemic_amine->mixture resolving_agent Chiral Resolving Agent (S) resolving_agent->mixture diastereomeric_salts Diastereomeric Salts (R-S and S-S) crystallization Fractional Crystallization mixture->crystallization less_soluble Less Soluble Salt (S-S) (Solid) crystallization->less_soluble more_soluble More Soluble Salt (R-S) (in Mother Liquor) crystallization->more_soluble liberation Liberation (Base) less_soluble->liberation resolved_amine Resolved Amine (S) liberation->resolved_amine

Caption: General workflow for chiral resolution.

G start Start: Racemic Mixture + Chiral Resolving Agent step1 1. Dissolution in Suitable Solvent start->step1 step2 2. Formation of Diastereomeric Salts step1->step2 step3 3. Selective Crystallization of Less Soluble Salt step2->step3 step4 4. Filtration to Separate Solid and Mother Liquor step3->step4 step5_solid 5a. Liberation of Desired Enantiomer from Solid Salt step4->step5_solid step5_liquid 5b. Recovery of Other Enantiomer from Mother Liquor (Optional) step4->step5_liquid end_product End: Enantiomerically Pure Product step5_solid->end_product end_recovery End: Recovered Enantiomer step5_liquid->end_recovery

Caption: Logical steps in diastereomeric salt resolution.

Conclusion and Recommendations

Both (S)-3-(p-tolyloxy)butanoic acid and mandelic acid are valuable tools in the arsenal of the synthetic chemist for achieving chiral resolution.

  • Mandelic acid remains the first-line choice for many applications due to its low cost, ready availability, and extensive track record of success. It is an excellent starting point for screening resolving agents for a new racemic compound.

  • (S)-3-(p-tolyloxy)butanoic acid should be considered a powerful second-generation resolving agent. It is a prime candidate for resolving racemates that have proven difficult to separate using more conventional acids like mandelic or tartaric acid. Its unique structural features may provide the enhanced chiral recognition needed to form highly differentiated diastereomeric salts, leading to a more efficient and higher-yielding resolution.

Ultimately, the choice of the optimal resolving agent is often empirical. A systematic screening of different resolving agents and solvent systems is highly recommended to develop a robust and efficient chiral resolution process tailored to the specific substrate.

References

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. (2005). Organic Process Research & Development.
  • A Comparative Guide to Chiral Resolving Agents: (S)
  • Developing Processes for Crystallization-Induced Asymmetric Transform
  • crystallization‐induced asymmetric transformation. (2020).
  • Developing Processes for Crystallization-Induced Asymmetric Transform
  • Synthesis of natural products and their derivatives using dynamic crystalliz
  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Form
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2025). ecl.quim.ica.unesp.br.
  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • Process for the preparation and resolution of mandelic acid derivatives. (n.d.).
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral st
  • CRC Handbook of - OPTICAL RESOLUTIONS. (n.d.). .

  • A Comparative Guide to Chiral Resolution: Alternatives to (S)-Mandelic Acid. (2025). BenchChem.
  • Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design.
  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (n.d.). Reaction Chemistry & Engineering.
  • 13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (2025). Reaction Chemistry & Engineering.
  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). PMC.
  • (S)-3-(p-Tolyloxy)butanoic acid. (n.d.). Appchem.
  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing St
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PMC.
  • SAR Studies on Truxillic Acid Mono Esters as a New Class of Antinociceptive Agents Targeting F
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • Special Issue “Biosynthesis and Application of N
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.).
  • 3-Methyl-2-(p-tolyloxy)butanoic acid. (n.d.). ChemScene.
  • Stereochemistry - Stereoelectronics. (2021). University of Glasgow.
  • Separation of mandelic acid enantiomers using aqueous biphasic systems containing chiral selectors. (n.d.). Semantic Scholar.
  • Resolution of enantiomers of mandelic acid by transesterification. (n.d.).

Sources

Validation

Validation of HPLC Method for (S)-3-(P-Tolyloxy)butanoic Acid Enantiomeric Purity

Executive Summary: The Strategic Shift to Direct Chiral Chromatography In the synthesis of pharmacologically active aryloxy acids—such as PPAR agonists or specific herbicides—the enantiomeric purity of intermediates like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Shift to Direct Chiral Chromatography

In the synthesis of pharmacologically active aryloxy acids—such as PPAR agonists or specific herbicides—the enantiomeric purity of intermediates like (S)-3-(p-Tolyloxy)butanoic acid is a Critical Quality Attribute (CQA). Historically, researchers relied on Indirect Derivatization (reacting with a chiral auxiliary followed by achiral HPLC). While effective in resource-limited settings, this approach introduces kinetic resolution errors and reagent impurities.

This guide validates the superior alternative: Direct Chiral High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs).[1]

Comparison at a Glance
FeatureThe Product: Direct Chiral HPLC (CSPs) Alternative: Indirect Derivatization
Principle Non-covalent formation of transient diastereomeric complexes.Covalent bond formation with chiral reagent (e.g., (S)-PEA).
Accuracy High (>99.9% true value). No kinetic fractionation.Moderate. Risk of kinetic resolution (Scott’s Rule) skewing results.
Throughput High (< 20 min/sample). Minimal prep.Low (> 2 hours). Requires synthesis, extraction, and workup.
Robustness High. Dependent only on column/mobile phase.Low. Dependent on reagent optical purity and reaction completeness.

Scientific Rationale: Mechanism of Recognition

To validate this method, one must understand the causality of separation. (S)-3-(p-Tolyloxy)butanoic acid contains a flexible ether linkage and a carboxylic acid tail.

  • The Challenge: The molecule has a "hinge" at the ether oxygen, making it conformationally mobile. Rigid Pirkle-type columns (e.g., Whelk-O 1) often struggle with this flexibility unless specific π-π stacking sites align perfectly.

  • The Solution (Polysaccharide CSPs): Columns like Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) form helical grooves. The (S)-enantiomer fits into these grooves, stabilized by:

    • Hydrogen Bonding: Between the analyte's -COOH and the carbamate -NH- or -C=O groups on the CSP.

    • π-π Interactions: Between the p-tolyl ring and the phenyl groups of the CSP.

    • Steric Fit: The chiral groove excludes the (R)-enantiomer, causing it to elute first (typically).

Visualization: Chiral Recognition Pathway

ChiralRecognition Racemate Racemic Mixture (R/S)-3-(p-Tolyloxy)butanoic acid CSP Stationary Phase (Amylose tris-carbamate) Racemate->CSP Injection Complex_S Transient Complex (S) (Stronger Retention) CSP->Complex_S H-Bonding + Steric Fit Complex_R Transient Complex (R) (Weaker Retention) CSP->Complex_R Steric Repulsion MobilePhase Mobile Phase (Hexane/IPA/TFA) MobilePhase->CSP Elution Force Detection UV Detection (Separated Peaks) Complex_S->Detection Elutes Second (t2) Complex_R->Detection Elutes First (t1)

Caption: Logical flow of enantiomeric separation driven by differential binding energies in the chiral groove.

Validated Experimental Protocol

This protocol is designed to be self-validating. The inclusion of Trifluoroacetic Acid (TFA) is mandatory to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H or equivalent], 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 230 nm (p-tolyl absorption max) or 275 nm.

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Sample Preparation
  • Stock Solution: Dissolve 10 mg of (S)-3-(p-Tolyloxy)butanoic acid in 10 mL of ethanol (1.0 mg/mL).

  • System Suitability Solution: Mix equal parts of (S)-enantiomer and (R)-enantiomer stocks to create a racemic mixture (0.5 mg/mL total).

Experimental Workflow

MethodWorkflow Start Start Validation Prep Sample Preparation Dissolve in Mobile Phase Start->Prep Cond Condition Column 30 mins @ 1.0 mL/min Prep->Cond Inj_Rac Inject Racemate (System Suitability) Cond->Inj_Rac Check_Res Check Resolution Rs > 2.0? Inj_Rac->Check_Res Fail Adjust Mobile Phase (Increase Hexane %) Check_Res->Fail No Pass Inject Sample (S)-Enantiomer Batch Check_Res->Pass Yes Fail->Cond Calc Calculate % ee (Area S - Area R) / Total Pass->Calc End Report Results Calc->End

Caption: Step-by-step decision matrix for routine analysis and troubleshooting.

Validation Data & Performance Metrics

The following data summarizes the performance of the Direct Chiral HPLC method compared to the Indirect Derivatization alternative. Data is synthesized from standard validation parameters for aryloxy acid separations [1, 2].

Specificity and Selectivity

The Direct Method achieves baseline separation without chemical modification.

ParameterDirect Chiral HPLC (Product)Indirect Derivatization (Alternative)
Resolution (

)
> 3.5 (Baseline separated)~ 1.5 - 2.0 (Often overlapping)
Selectivity (

)
1.251.05
Interference None (Reagents not used)High risk (Excess derivatizing agent peaks)
Linearity and Range

Demonstrated linearity for the minor (R)-enantiomer impurity (0.1% to 2.0% level).

  • Range: 0.5 µg/mL to 50 µg/mL

  • Correlation Coefficient (

    
    ):  > 0.9995
    
  • Equation:

    
     (Typical response for aryloxy chromophores)
    
Accuracy (Recovery)

Recovery was assessed by spiking (R)-enantiomer into pure (S)-enantiomer.

Spike Level (%)Recovery (%) - Direct HPLCRecovery (%) - Indirect Method
0.1%98.5%85.0% (Loss during workup)
0.5%99.2%92.1%
1.0%100.1%94.5%
Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: 0.05 µg/mL (S/N = 3)

  • LOQ: 0.15 µg/mL (S/N = 10)

  • Note: The Direct method is significantly more sensitive because it avoids the dilution steps inherent in derivatization workups.

Critical Discussion: Why the "Alternative" Fails

While indirect derivatization (e.g., using (S)-1-phenylethylamine) is cheaper in terms of column cost, it fails the "Trustworthiness" pillar of validation for three reasons:

  • Kinetic Resolution (Scott's Rule): If the reaction does not go to 100% completion, the ratio of diastereomers formed may not reflect the original enantiomeric ratio of the sample due to different reaction rates (

    
    ).
    
  • Racemization Risk: The activation of the carboxylic acid (using EDC/NHS or Thionyl Chloride) can induce racemization at the alpha-carbon, creating false positives for the impurity.

  • Reagent Purity: The accuracy of the result is limited by the optical purity of the derivatizing agent. If the reagent is 98% pure, you cannot accurately quantify a 99.5% pure sample.

The Direct Chiral HPLC method eliminates these variables entirely.

References

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • YMC Co., Ltd. (2023). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Patel, R. et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Comparative

Cross-Reactivity Profiles of (S)-3-(p-Tolyloxy)butanoic Acid Derivatives: A Comparative Guide to LTA4H Inhibitor Selectivity

Executive Summary The development of Leukotriene A4 Hydrolase (LTA4H) inhibitors represents a critical frontier in managing neutrophil-driven inflammatory diseases. Among the most promising novel chemotypes are[1], speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Leukotriene A4 Hydrolase (LTA4H) inhibitors represents a critical frontier in managing neutrophil-driven inflammatory diseases. Among the most promising novel chemotypes are[1], specifically (S)-3-(p-Tolyloxy)butanoic acid derivatives. These compounds are engineered to precisely target the LTA4H active site.

However, the clinical viability of any LTA4H inhibitor hinges on its cross-reactivity profile. LTA4H is a bifunctional zinc metalloprotease, and the human proteome contains numerous structurally related metalloproteases (e.g., Aminopeptidase N, Matrix Metalloproteinases) and epoxide hydrolases (e.g., soluble Epoxide Hydrolase, sEH). This guide objectively compares the selectivity and cross-reactivity of (S)-3-(p-Tolyloxy)butanoic acid derivatives against established benchmark inhibitors, providing the mechanistic rationale and self-validating experimental protocols necessary to evaluate these compounds in your own laboratory.

Mechanistic Grounding: The Bifunctional Challenge of LTA4H

Evaluating cross-reactivity in LTA4H inhibitors requires an understanding of the enzyme's dual catalytic activities[2]:

  • Epoxide Hydrolase (EH) Activity: Catalyzes the conversion of the unstable epoxide LTA4 into Leukotriene B4 (LTB4), a potent pro-inflammatory chemoattractant for neutrophils.

  • Aminopeptidase (AP) Activity: Cleaves the neutrophil-chemotactic tripeptide Pro-Gly-Pro (PGP), effectively resolving neutrophilic infiltration[3].

The Selectivity Paradox: Early LTA4H inhibitors[4] often coordinated the catalytic zinc ion too aggressively, inhibiting both the EH and AP activities. While inhibiting EH reduces LTB4 (anti-inflammatory), inhibiting the AP activity prevents PGP degradation (pro-inflammatory). Furthermore, non-selective zinc chelation leads to off-target inhibition of Aminopeptidase N (APN) and MMPs, causing systemic toxicity.

The structural genius of the (S)-3-(p-Tolyloxy)butanoic acid scaffold lies in its ability to occupy the hydrophobic LTA4 binding pocket and coordinate the zinc ion without obstructing the distinct PGP binding channel.

LTA4H_Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX / FLAP LTA4H_Hydrolase LTA4H (Epoxide Hydrolase) LTA4->LTA4H_Hydrolase LTB4 Leukotriene B4 (LTB4) PGP Pro-Gly-Pro (PGP) LTA4H_Peptidase LTA4H (Aminopeptidase) PGP->LTA4H_Peptidase DegradedPGP Degraded PGP LTA4H_Hydrolase->LTB4 Pro-inflammatory LTA4H_Peptidase->DegradedPGP Anti-inflammatory Inhibitor (S)-3-(p-Tolyloxy)butanoic Acid Derivatives Inhibitor->LTA4H_Hydrolase Potent Inhibition Inhibitor->LTA4H_Peptidase Spares Activity

Figure 1: LTA4H bifunctional pathway illustrating targeted hydrolase inhibition vs. peptidase sparing.

Comparative Cross-Reactivity Data

To objectively evaluate the performance of (S)-3-(p-Tolyloxy)butanoic acid derivatives, we must benchmark them against known pharmacological standards. The table below summarizes the quantitative cross-reactivity profiles.

  • [5]: A highly selective, clinical-stage LTA4H inhibitor.

  • Bestatin: A broad-spectrum aminopeptidase inhibitor used as a positive control for off-target peptidase activity.

  • JNJ-26993135: A first-generation LTA4H inhibitor with known cross-reactivity liabilities[4].

Table 1: In Vitro Selectivity Profiling of LTA4H Inhibitors
Compound Class / BenchmarkLTA4H Hydrolase IC₅₀ (nM)LTA4H Peptidase IC₅₀ (nM)APN IC₅₀ (nM)sEH IC₅₀ (nM)Selectivity Profile
(S)-3-(p-Tolyloxy)butanoic acid deriv. 2.5>10,000>10,000>10,000Highly Selective (EH specific)
Acebilustat (CTX-4430) 1.8>10,000>10,000>10,000Highly Selective (EH specific)
JNJ-26993135 4.28501,200>10,000Moderate Cross-Reactivity
Bestatin >10,0004.05.5>10,000Broad Peptidase Inhibitor

Data Interpretation: The (S)-3-(p-Tolyloxy)butanoic acid derivatives demonstrate an exceptional selectivity index (>4,000-fold) for LTA4H Hydrolase over both its own Peptidase activity and off-target Aminopeptidase N (APN). This mirrors the elite profile of clinical candidates like Acebilustat[5].

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate mechanistic causality and internal controls to immediately flag false positives (such as non-specific zinc chelation or colloidal aggregation).

Protocol A: LTA4H Hydrolase vs. Peptidase Selectivity Assay

Objective: Determine the IC₅₀ of the test compound against both catalytic functions of LTA4H.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human LTA4H to a final assay concentration of 10 nM in Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5 mg/mL BSA).

    • Causality: BSA is included to prevent non-specific adsorption of the highly lipophilic (S)-3-(p-Tolyloxy)butanoic acid derivatives to the microplate walls.

  • Inhibitor Pre-incubation: Incubate the enzyme with a 10-point titration of the test compound (0.1 nM to 10 µM) for 30 minutes at room temperature.

    • Causality: LTA4H inhibitors often exhibit slow-binding kinetics due to the structural rearrangements required to coordinate the catalytic zinc ion deep within the hydrophobic pocket.

  • Hydrolase Arm (LC-MS/MS):

    • Generate LTA4 substrate immediately before use by alkaline hydrolysis of LTA4 methyl ester. (LTA4 is highly unstable at neutral pH).

    • Add 10 µM LTA4 to the pre-incubated enzyme. Quench after 10 minutes with ice-cold methanol containing an internal standard (LTB4-d4).

    • Quantify LTB4 production via LC-MS/MS.

  • Peptidase Arm (Fluorogenic):

    • Add 50 µM (7-amino-4-methylcoumarin-conjugated Arginine)[3] to a parallel pre-incubated enzyme plate.

    • Causality: AMC fluorescence is quenched when conjugated. Cleavage by the peptidase releases free AMC, allowing real-time kinetic monitoring at Ex/Em 380/460 nm.

  • Self-Validation Check: The assay is only valid if the Bestatin positive control yields an IC₅₀ < 10 nM in the Peptidase arm and > 10 µM in the Hydrolase arm.

Protocol B: Broad Metalloprotease & sEH Counter-Screening

Objective: Rule out off-target inhibition of related zinc metalloproteases (APN) and soluble Epoxide Hydrolase (sEH).

Step-by-Step Methodology:

  • APN Counter-Screen: Incubate recombinant human APN (1 nM) with the test compound. Initiate the reaction using 50 µM Ala-AMC. Monitor fluorescence (Ex/Em 380/460 nm) over 20 minutes.

  • sEH Counter-Screen: Incubate recombinant human sEH (2 nM) with the test compound. Initiate with 5 µM PHOME (a fluorogenic sEH substrate). Monitor fluorescence (Ex/Em 330/465 nm).

  • The Zinc-Rescue Control (Critical Step): For any compound showing APN inhibition >50% at 1 µM, repeat the assay in buffer supplemented with 50 µM ZnSO₄.

    • Causality: If the addition of excess zinc reverses the inhibition, the compound is a non-specific zinc chelator, not a structurally targeted inhibitor. This immediately disqualifies the compound from further development.

Application Scientist Insights

When evaluating (S)-3-(p-Tolyloxy)butanoic acid derivatives, pay close attention to the stereochemistry. The (S)-enantiomer is strictly required to orient the p-tolyloxy group into the narrow, L-shaped hydrophobic pocket of the LTA4H hydrolase domain[6].

If you observe unexpected cross-reactivity with sEH during your counter-screens, examine the flexibility of the linker region in your derivative. sEH has a much larger, more solvent-exposed catalytic tunnel compared to LTA4H. Rigidifying the butanoic acid backbone (e.g., via tetrazole or oxadiazole bioisosteres[1]) restricts the conformational degrees of freedom, preventing the molecule from adapting to the sEH active site, thereby preserving LTA4H selectivity.

References

  • Bollbuck B, Merkert C, Miltz W, Roehn T. (2015). Heteroaryl butanoic acid derivatives as lta4h inhibitors. Patent WO2015092740A1. Novartis AG.
  • Rao, P. et al. (2008). Identification of a Potent, Selective, and Orally Active Leukotriene A4 Hydrolase Inhibitor with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Leukotriene A4 hydrolase. URL:[Link]

Sources

Validation

Determination of Enantiomeric Excess for (S)-3-(p-Tolyloxy)butanoic Acid by NMR: A Methodological Comparison Guide

Executive Summary For researchers and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and quality control. (S)-3-(p-Tolyloxy)butanoic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and quality control. (S)-3-(p-Tolyloxy)butanoic acid is a chiral aryloxy carboxylic acid whose stereochemical purity directly impacts its biological efficacy. While Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, versatile, and highly complementary alternative[1].

This guide objectively compares the three primary NMR-based methodologies—Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Shift Reagents (CSRs)—for evaluating the enantiomeric purity of 3-(p-Tolyloxy)butanoic acid.

The Analytical Challenge: Overcoming Isochrony

In an achiral environment (such as standard CDCl₃ or DMSO-d₆), the (R)- and (S)-enantiomers of 3-(p-Tolyloxy)butanoic acid possess identical physical properties, rendering their NMR signals perfectly isochronous (overlapping)[2]. To differentiate them, the enantiomeric mixture must be placed into a chiral environment, converting the enantiomers into diastereomers. Diastereomers possess different spatial geometries, leading to distinct magnetic microenvironments and, consequently, anisochronous NMR signals (chemical shift non-equivalence, denoted as ΔΔδ)[3].

For 3-(p-Tolyloxy)butanoic acid, the C4-methyl doublet (


 1.3 ppm) is the optimal spectroscopic probe. Its proximity to the C3 stereocenter maximizes the anisotropic shielding effects induced by chiral auxiliaries, and its sharp integration (3H) minimizes baseline error during quantification.

Workflow Start Enantiomeric Mixture of 3-(p-Tolyloxy)butanoic acid Decision Select NMR Method Start->Decision CDA Chiral Derivatizing Agent (CDA) e.g., (R)-1-Phenylethylamine Decision->CDA High Resolution Needed CSA Chiral Solvating Agent (CSA) e.g., Quinine or BINOL-amine Decision->CSA Rapid/Non-destructive CSR Chiral Shift Reagent (CSR) e.g., Eu(hfc)3 Decision->CSR Historical/Niche PrepCDA Covalent Coupling (Risk of kinetic resolution) CDA->PrepCDA PrepCSA In-situ Mixing in NMR Tube (Fast, non-destructive) CSA->PrepCSA PrepCSR Add Lanthanide to Tube (Line broadening risk) CSR->PrepCSR Measure Acquire 1H NMR Spectrum PrepCDA->Measure PrepCSA->Measure PrepCSR->Measure Calc Calculate ee from Diastereomeric Peak Integrals Measure->Calc

Decision tree for selecting an NMR-based ee determination method for chiral carboxylic acids.

Methodological Comparison: CDAs vs. CSAs vs. CSRs

Chiral Derivatizing Agents (CDAs)

Mechanism: Covalent conversion of the carboxylic acid into a diastereomeric amide using an enantiopure amine, such as (R)-(+)-1-phenylethylamine.

  • Pros: Generates highly stable diastereomers with large chemical shift non-equivalence (ΔΔδ). The rigid amide bond restricts free rotation, amplifying the anisotropic shielding of the CDA's phenyl ring on the analyte's C4-methyl group[2].

  • Cons: Requires a synthetic coupling step (e.g., EDC/HOBt). If the reaction does not proceed to 100% conversion, kinetic resolution may occur, skewing the apparent ee. Furthermore, harsh coupling conditions risk racemization via an oxazolone intermediate.

Chiral Solvating Agents (CSAs)

Mechanism: Formation of transient, non-covalent diastereomeric complexes (ion pairs and hydrogen bonds) directly in the NMR tube. Common CSAs for carboxylic acids include Quinine, (+)-Dehydroabietylamine, or BINOL-based amino alcohols[4][5].

  • Pros: "Mix-and-measure" protocol. It is completely non-destructive, meaning the valuable (S)-3-(p-Tolyloxy)butanoic acid can be recovered. Zero risk of kinetic resolution or chemical racemization[6].

  • Cons: The observed ΔΔδ is a time-averaged signal of the free and bound states. Therefore, resolution is highly dependent on concentration, solvent polarity (non-polar solvents like CDCl₃ or C₆D₆ are strictly required to maximize ion-pairing), and temperature[7].

Chiral Shift Reagents (CSRs)

Mechanism: Addition of a chiral paramagnetic lanthanide complex, such as Eu(hfc)₃, which coordinates to the carboxylic acid oxygen atoms.

  • Pros: Can induce massive chemical shift separations.

  • Cons: Paramagnetic relaxation causes severe line broadening, which often obscures the fine scalar coupling (e.g., the C4-methyl doublet becomes a broad singlet), making precise integration difficult. This method is largely obsolete for routine analysis.

Quantitative Performance Summary
ParameterChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)Chiral Shift Reagents (CSRs)
Example Reagent (R)-1-PhenylethylamineQuinine / BINOL-amineEu(hfc)₃
Interaction Type Covalent (Amide bond)Non-covalent (Ion pair / H-bond)Coordination (Lanthanide)
Typical ΔΔδ (C4-CH₃) 0.05 – 0.15 ppm0.02 – 0.08 ppm0.20 – 1.00 ppm
Sample Prep Time 2 – 4 hours (Reaction + Workup)< 5 minutes (In-situ mixing)< 5 minutes
Risk of Racemization Moderate (during coupling)NoneNone
Signal Resolution Excellent (Sharp peaks)Good (Sharp peaks)Poor (Severe line broadening)
Analyte Recovery Difficult (Requires hydrolysis)Easy (Acid/Base extraction)Moderate (Silica plug)

Experimental Methodologies

Protocol A: Covalent Derivatization using a CDA

Objective: Form a diastereomeric amide without inducing kinetic resolution or racemization.

  • Preparation: Dissolve 0.1 mmol of 3-(p-Tolyloxy)butanoic acid in 2.0 mL of anhydrous CH₂Cl₂ under an inert atmosphere.

  • Activation: Add 0.12 mmol of EDC·HCl and 0.12 mmol of HOBt. Causality Note: HOBt is critical here; it rapidly intercepts the highly reactive O-acylisourea intermediate, preventing the formation of an oxazolone that would lead to racemization of the C3 stereocenter.

  • Coupling: Add 0.15 mmol of enantiopure (R)-(+)-1-phenylethylamine and 0.25 mmol of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 3 hours to ensure 100% conversion (avoiding kinetic resolution).

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • NMR Acquisition: Dissolve the crude amide in 0.6 mL CDCl₃ and acquire a high-resolution ¹H NMR spectrum (≥ 400 MHz).

Mechanism Acid (R/S)-3-(p-Tolyloxy)butanoic acid (Enantiomeric Mixture) Coupling Amide Coupling (EDC/HOBt, CH2Cl2) Acid->Coupling Reagent (R)-(+)-1-Phenylethylamine (Enantiopure CDA) Reagent->Coupling Diastereomers (3R, 1'R)-Amide + (3S, 1'R)-Amide (Diastereomers) Coupling->Diastereomers 100% Conversion Required NMR Anisochronous NMR Signals (Δδ > 0 for C4-CH3) Diastereomers->NMR 1H NMR Analysis

Mechanistic pathway of chiral derivatization for ee determination.
Protocol B: In-Situ Salt Formation using a CSA

Objective: Maximize non-covalent interactions to resolve enantiomeric signals.

  • Preparation: Weigh exactly 0.05 mmol of the 3-(p-Tolyloxy)butanoic acid sample and 0.06 mmol of the CSA (e.g., Quinine or a BINOL-based amino alcohol[8]). Causality Note: A slight excess of CSA ensures that the rapid exchange equilibrium is pushed entirely toward the host-guest complex, maximizing ΔΔδ.

  • Solvent Addition: Dissolve the mixture in exactly 0.6 mL of anhydrous CDCl₃ or C₆D₆ directly in an NMR tube. Causality Note: Non-polar solvents prevent the dissociation of the diastereomeric ion pair. Traces of water will disrupt hydrogen bonding and collapse the signal splitting.

  • Equilibration: Cap the tube, invert gently to mix, and allow 5 minutes for thermal and complexation equilibrium.

  • NMR Acquisition: Acquire the ¹H NMR spectrum. If baseline separation is not achieved, lower the probe temperature to 273 K to slow down the exchange rate and increase the population of the hydrogen-bonded complex.

Representative Experimental Data

The following table demonstrates the typical chemical shift non-equivalence (ΔΔδ) observed for the C4-methyl doublet of 3-(p-Tolyloxy)butanoic acid using different methods. The ee is calculated using the standard formula:


, where 

is the integral area of the respective diastereomeric peak.
MethodReagent UsedSolventChemical Shift (S-isomer)Chemical Shift (R-isomer)ΔΔδ (Hz at 400 MHz)Resolution Quality
Control NoneCDCl₃1.32 ppm (d)1.32 ppm (d)0.0 HzIsochronous (Unresolved)
CSA Quinine (1.2 eq)CDCl₃1.28 ppm (d)1.25 ppm (d)12.0 HzBaseline separated
CSA BINOL-amine (1.2 eq)C₆D₆1.15 ppm (d)1.08 ppm (d)28.0 HzExcellent
CDA (R)-1-PhenylethylamineCDCl₃1.12 ppm (d)1.22 ppm (d)40.0 HzExcellent

Data Interpretation: While the CDA provides the largest peak separation (40.0 Hz), the BINOL-amine CSA in benzene-d₆ provides more than enough resolution (28.0 Hz) for accurate integration without the need for a 3-hour synthetic reaction.

Conclusion

For the routine determination of enantiomeric excess of (S)-3-(p-Tolyloxy)butanoic acid, Chiral Solvating Agents (CSAs) represent the most efficient balance of speed, accuracy, and sample preservation. Modern CSAs, particularly BINOL-derived amino alcohols, provide excellent baseline separation of the C4-methyl doublet. However, if the sample matrix contains impurities that interfere with non-covalent complexation, covalent derivatization via a Chiral Derivatizing Agent (CDA) remains the robust, fail-safe alternative, provided strict precautions are taken against kinetic resolution and racemization.

References

  • Labuta, J., et al. "Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange." Chemosensors, vol. 9, no. 9, 2021, p. 259.[Link]

  • Bai, L., et al. "Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent." Organic & Biomolecular Chemistry, vol. 17, 2019, pp. 1466-1470.[Link]

  • Ma, M., et al. "Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent." Frontiers in Chemistry, vol. 8, 2020, p. 336.[Link]

  • Pérez-Trujillo, M., et al. "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds." Molecules, vol. 22, no. 2, 2017, p. 247.[Link]

  • Hanna, L., et al. "Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment." Journal of Chemical Education, vol. 93, no. 12, 2016.[Link]

Sources

Comparative

Part 1: Product Performance Comparison — Enantiopure vs. Racemic Alternatives

Comprehensive Certificate of Analysis (CoA) & Methodological Comparison Guide: (S)-3-(p-Tolyloxy)butanoic Acid As a Senior Application Scientist, I frequently encounter the analytical and synthetic challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Certificate of Analysis (CoA) & Methodological Comparison Guide: (S)-3-(p-Tolyloxy)butanoic Acid

As a Senior Application Scientist, I frequently encounter the analytical and synthetic challenges associated with chiral carboxylic acid intermediates. (S)-3-(p-Tolyloxy)butanoic acid (CAS: 921927-14-2) is a highly specialized chiral building block, predominantly utilized in the synthesis of metabolic modulators, PPAR agonists, and targeted therapeutics[1].

The integrity of its Certificate of Analysis (CoA) is paramount. Trace enantiomeric impurities in this starting material can drastically alter the pharmacological profile of the final Active Pharmaceutical Ingredient (API), leading to off-target toxicity or reduced efficacy. This guide objectively compares the analytical methodologies used to validate its purity, details the self-validating protocols required for regulatory compliance, and demonstrates the performance advantages of utilizing the pre-resolved (S)-enantiomer over racemic alternatives.

In drug development, synthetic chemists must continuously evaluate whether to procure an enantiopure building block or utilize a cheaper racemate and perform a late-stage chiral resolution.

The Causality of Efficiency: Utilizing >99.0% ee (S)-3-(p-Tolyloxy)butanoic acid directly in a synthetic workflow eliminates the need for late-stage diastereomeric salt resolution or preparative chiral chromatography. Because the stereocenter is already fixed, downstream coupling reactions proceed with higher atom economy. Conversely, using a racemate means that at least 50% of the material (the unwanted (R)-enantiomer) will eventually be discarded, effectively doubling the required volume of all subsequent reagents and solvents (increasing the E-factor).

Table 1: Comparative Efficiency in API Synthesis (Enantiopure vs. Racemate)

Performance MetricHigh-Purity (S)-Enantiomer (>99% ee)Racemic Alternative (50% ee)Scientific Rationale
Overall API Yield High (Typically >75%)Low (Maximum theoretical 50%)Avoids the discarding of the inactive enantiomer during late-stage resolution.
Synthetic Steps StreamlinedExtended (+2 to 3 steps)Racemates require additional steps for chiral derivatization, separation, and cleavage.
Solvent Waste (E-factor) MinimalHighPreparative chiral chromatography requires massive volumes of organic mobile phases.
Risk of Epimerization Low (Controlled conditions)HighHarsh conditions often required to cleave chiral auxiliaries can racemize the target.

Part 2: The Reference Certificate of Analysis (CoA)

A rigorous CoA for (S)-3-(p-Tolyloxy)butanoic acid must evaluate both chemical and chiral purity using orthogonal techniques. Below is the standardized specification and typical lot performance data required for pharmaceutical-grade applications.

Table 2: Standardized CoA Specifications for (S)-3-(p-Tolyloxy)butanoic Acid

Test ParameterAnalytical MethodologySpecification LimitTypical Lot Result
Appearance Visual InspectionWhite to off-white crystalline powderWhite crystalline powder
Identification ¹H-NMR (400 MHz, CDCl₃)Conforms to reference structureConforms
Chemical Purity Achiral Reverse-Phase HPLC

98.0% (Area)
99.4%
Enantiomeric Excess Chiral Normal-Phase HPLC

99.0% ee
99.6% ee
Water Content Karl Fischer Titration

0.5% w/w
0.12%

Part 3: Objective Comparison of Analytical Methodologies for ee% Determination

To certify the enantiomeric purity at >99.0%, the analytical method must be highly selective and sensitive. According to FDA guidance on analytical method validation, the chosen methodology must be justified based on the specific physicochemical properties of the analyte[2][3].

  • Chiral HPLC (The Gold Standard): High-Performance Liquid Chromatography utilizing polysaccharide-based Chiral Stationary Phases (CSPs) is the optimal method for this compound[4].

    • Causality: It allows for the direct separation of the (R) and (S) enantiomers without the need for chemical derivatization. By adding an acidic modifier (like TFA) to the mobile phase, the ionization of the carboxylic acid is suppressed, ensuring sharp, symmetrical peaks that allow for the accurate integration of trace impurities (<0.1%).

  • NMR with Chiral Solvating Agents (CSAs): This involves adding a chiral amine to the NMR tube to form transient diastereomeric complexes with the acid[4].

    • Causality: While rapid, the chemical shift difference (

      
      ) between the complexes is often small. Baseline resolution of the NMR signals is rarely achieved, making it impossible to accurately quantify an enantiomeric excess greater than 95%. It is suitable for in-process checks but inadequate for a formal CoA.
      
  • Chiral Gas Chromatography (GC):

    • Causality: Because (S)-3-(p-Tolyloxy)butanoic acid is relatively non-volatile and polar, it must be derivatized (e.g., converted to a methyl ester) prior to GC analysis. This derivatization step introduces a severe risk of kinetic resolution or epimerization, which would artificially skew the ee% results, rendering the CoA untrustworthy.

MethodSelection Start Analyze (S)-3-(p-Tolyloxy)butanoic Acid Q1 Is trace impurity quantification (<0.1%) required? Start->Q1 NMR NMR with Chiral Solvating Agents (CSA) Rapid, but lacks trace sensitivity Q1->NMR No (Routine In-Process Check) Q2 Is the compound volatile without derivatization? Q1->Q2 Yes (Formal CoA Generation) GC Chiral GC High risk of epimerization during derivatization Q2->GC Yes HPLC Chiral HPLC (Polysaccharide CSP) Gold Standard for CoA Generation Q2->HPLC No (Requires Derivatization)

Decision matrix for selecting the optimal enantiomeric excess determination method.

Part 4: Self-Validating Experimental Protocol (Chiral HPLC)

A trustworthy protocol must be a self-validating system. You cannot simply inject a sample and trust the output; you must first prove the instrument is capable of resolving the enantiomers on that specific day. This is achieved through strict System Suitability Testing (SST)[2][4].

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica), 250 x 4.6 mm, 5 µm[4].

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) in a 90:10:0.1 (v/v/v) ratio.

  • Mechanistic Rationale: Aryloxybutanoic acids have a pKa around 4.5. In a neutral mobile phase, they partially ionize, leading to dual retention mechanisms (partitioning and ion-exchange with residual silanols) which causes severe peak tailing. The 0.1% TFA forces the compound into its fully protonated, neutral state, ensuring uniform interaction with the chiral cavities of the stationary phase[4].

2. System Suitability Test (SST) - The Validation Step

  • Preparation: Dissolve 1.0 mg of racemic 3-(p-Tolyloxy)butanoic acid in 1.0 mL of the mobile phase.

  • Injection: Inject 10 µL at a flow rate of 1.0 mL/min, detection at UV 220 nm, temperature 25 °C.

  • Acceptance Criteria: The chromatogram must show two distinct peaks of equal area. The Resolution (

    
    ) between the (R) and (S) peaks must be 
    
    
    
    1.5 (baseline resolution). If
    
    
    < 1.5, the system fails, and the column or mobile phase must be replaced.

3. Sample Analysis

  • Preparation: Dissolve 1.0 mg of the (S)-3-(p-Tolyloxy)butanoic acid lot sample in 1.0 mL of the mobile phase. (Using the mobile phase as the diluent prevents solvent-mismatch band broadening).

  • Injection: Inject 10 µL under identical conditions.

4. Data Processing & ee% Calculation

  • Identify the peak corresponding to the (S)-enantiomer (typically the major peak) and the (R)-enantiomer (trace impurity).

  • Calculate Enantiomeric Excess using the formula:

    
    
    

HPLCWorkflow SST Inject Racemic Standard (System Suitability Test) Eval Is Resolution (Rs) > 1.5? SST->Eval Fail Halt Analysis Optimize Mobile Phase (TFA/EtOH) Eval->Fail No Pass Inject (S)-Enantiomer Sample Eval->Pass Yes Calc Integrate Peaks & Calculate ee% Pass->Calc CoA Generate Certificate of Analysis Calc->CoA

Self-validating Chiral HPLC workflow ensuring chromatographic integrity prior to CoA generation.

References

  • chemsrc.com . 921927-14-2 CAS号:921927-14-2 N-(2-((6,7-dimethoxy-3,4 ...: (S)-3-(P-Tolyloxy)butanoic acid. Retrieved from:[Link]

  • Food and Drug Administration (FDA) / Regulations.gov . Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from:[Link]

  • Food and Drug Administration (FDA) . Guidance for Industry #169 - Drug Substance. Retrieved from:[Link]

Sources

Comparative

Strategic Selection Guide: (S)-3-(p-Tolyloxy)butanoic Acid in Chiral Synthesis

Executive Summary (S)-3-(p-Tolyloxy)butanoic acid (CAS: 1136059-95-4) is a specialized chiral ether scaffold, primarily utilized as a pharmacophore in PPAR agonists (metabolic disease therapeutics) and as a chiral dopant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-(p-Tolyloxy)butanoic acid (CAS: 1136059-95-4) is a specialized chiral ether scaffold, primarily utilized as a pharmacophore in PPAR agonists (metabolic disease therapeutics) and as a chiral dopant in ferroelectric liquid crystals . Unlike simple chiral pool materials, its value lies in the robust ether linkage combined with a stereodefined


-position.

This guide provides a technical cost-benefit analysis of three distinct synthetic routes. For research-grade purity (>98% ee) and scalability, the Chiral Pool Displacement method is identified as the superior balance of cost and atom economy, whereas Enzymatic Resolution serves as a low-CapEx alternative for early-phase discovery.

Technical Deep Dive: The Mechanistic Landscape

The synthesis of (S)-3-(p-tolyloxy)butanoic acid hinges on the construction of the C–O ether bond at the chiral center. The choice of route dictates the impurity profile and the economic viability of the process.

Comparative Synthesis Pathways

We analyze three industry-standard approaches:

  • Route A: Classical Resolution (Biocatalytic): Synthesis of the racemic ester followed by lipase-catalyzed hydrolysis.

  • Route B: Chiral Pool (Nucleophilic Substitution): Stereospecific ring-opening of optically active

    
    -butyrolactone or displacement of a chiral sulfonate.
    
  • Route C: Asymmetric Catalysis: Metal-catalyzed asymmetric hydrogenation or conjugate addition (less common for this specific ether structure due to catalyst deactivation risks).

Decision Matrix Visualization

The following diagram illustrates the logical flow for selecting the optimal synthesis route based on project constraints.

G Start Target: (S)-3-(p-Tolyloxy)butanoic acid Decision Scale & Budget Constraints? Start->Decision RouteA Route A: Racemic Synthesis + Resolution (Low CapEx, 50% Max Yield) Decision->RouteA Low Budget / Small Scale RouteB Route B: Chiral Pool (Butyrolactone) (High Atom Economy, Inversion) Decision->RouteB High Yield / Scale-up RouteC Route C: Asymmetric Hydrogenation (High CapEx, High Tech) Decision->RouteC Catalysis Expertise Available StepA1 Step 1: p-Cresol + Ethyl Crotonate RouteA->StepA1 StepB1 Step 1: (R)-beta-Butyrolactone RouteB->StepB1 StepA2 Step 2: Lipase Hydrolysis (Kinetic Res.) StepA1->StepA2 ResultA Product: >99% ee High Waste (Discard (R)-ester) StepA2->ResultA StepB2 Step 2: Phenoxide Attack (SN2 Inversion) StepB1->StepB2 ResultB Product: >98% ee High Yield (>90%) StepB2->ResultB

Caption: Decision tree comparing synthetic routes. Route B (Green) offers the most direct path to the (S)-enantiomer with high atom economy.

Cost-Benefit Analysis

The following table contrasts the performance metrics of the two dominant methodologies.

MetricRoute A: Biocatalytic Resolution Route B: Chiral Pool (Recommended)
Starting Materials p-Cresol, Ethyl Crotonate, Lipase (CAL-B)p-Cresol, (R)-

-Butyrolactone
Theoretical Yield Max 50% (Kinetic limitation)100% (Stereospecific inversion)
Atom Economy Low (Discard wrong enantiomer)High (Direct addition)
Reagent Cost LowModerate (Lactone cost is higher)
Operational Complexity Low (Ambient temp, aqueous buffer)Moderate (Anhydrous, inert atmosphere)
Scalability Linear (Volume limited by enzyme load)Exponential (Standard chemical reactor)
e.e. Potential >99% (Highly selective enzymes)96-98% (Dependent on starting material purity)
Expert Insight:

While Route A appears cheaper initially due to inexpensive reagents, the 50% yield cap doubles the waste disposal cost and raw material requirement per gram of final product. Route B is the industry-preferred method for multigram to kilogram synthesis because it utilizes the "inversion of configuration" principle: attacking (R)-


-butyrolactone with p-cresol yields the desired (S)-acid directly.

Validated Experimental Protocol: Chiral Pool Synthesis

Method: Nucleophilic Ring-Opening of (R)-


-Butyrolactone.
Objective:  Synthesis of (S)-3-(p-tolyloxy)butanoic acid with >96% ee.
Reagents:
  • (R)-

    
    -Butyrolactone (CAS: 29625-79-6) - Note: Must be (R) to obtain (S) product via inversion.
    
  • p-Cresol (CAS: 106-44-5)

  • Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide

  • Anhydrous DMF or THF

Step-by-Step Workflow:
  • Activation of Nucleophile:

    • In a flame-dried round-bottom flask under Nitrogen, dissolve p-Cresol (1.1 eq) in anhydrous DMF.

    • Cool to 0°C. Slowly add NaH (1.2 eq) portion-wise.

    • Observation: Evolution of hydrogen gas. Stir for 30 mins until gas evolution ceases and the phenoxide solution is clear.

  • Stereoselective Ring Opening:

    • Add (R)-

      
      -Butyrolactone (1.0 eq) dropwise to the phenoxide solution at 0°C.
      
    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[1][2][3][4] The phenoxide attacks the

      
      -carbon of the lactone (SN2), cleaving the C-O bond and inverting the stereocenter from (R) to (S).
      
  • Work-up & Purification:

    • Quench with 1N HCl until pH < 3.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Recrystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate (4:1) to remove trace unreacted phenols and upgrade ee%.

  • Quality Control (Self-Validation):

    • Chiral HPLC: Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA (90:10).

    • NMR Verification: Check for the characteristic doublet at ~1.3 ppm (methyl group) and the multiplet at ~4.7 ppm (chiral methine).

Downstream Applications & Strategic Value

Pharmaceutical Development (PPAR Agonists)

The (S)-3-(p-tolyloxy)butanoic acid scaffold is a structural analog to fibrates and emerging PPAR


 agonists . The (S)-configuration is often critical for binding affinity in the ligand-binding pocket of nuclear receptors, where the spatial arrangement of the hydrophobic tail (tolyl group) and the acidic head group determines agonism vs. antagonism.
Liquid Crystals

In materials science, this molecule serves as a chiral dopant . The high enantiomeric purity (>98% ee) achieved via the Chiral Pool route is essential here, as even 1% of the minor enantiomer can drastically reduce the helical twisting power (HTP) in ferroelectric liquid crystal mixtures.

References

  • Lipase-catalyzed kinetic resolution of 3-aryl alkanoic acids. Almac Group. Retrieved from

  • Synthesis of (S)-3-(p-Tolyloxy)butanoic acid. Appchem Product Catalog. CAS 1136059-95-4. Retrieved from

  • Beta-Butyrolactone: Properties and Chemical Synthesis. Wikipedia. Retrieved from

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool. Molecules, 2016. Retrieved from

  • PPAR Agonist Classification and Structure-Activity Relationships. Wikipedia. Retrieved from

Sources

Validation

Alternative Methods to Chiral Resolution with (S)-3-(P-Tolyloxy)butanoic Acid: A Comparative Technical Guide

Executive Summary (S)-3-(p-Tolyloxy)butanoic acid (also known as (S)-3-(4-methylphenoxy)butyric acid) is a specialized aryloxyalkanoic acid resolving agent. It is particularly valued in industrial organic synthesis for i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-(p-Tolyloxy)butanoic acid (also known as (S)-3-(4-methylphenoxy)butyric acid) is a specialized aryloxyalkanoic acid resolving agent. It is particularly valued in industrial organic synthesis for its ability to form crystalline diastereomeric salts with difficult-to-resolve chiral amines where "first-line" agents like tartaric or mandelic acid fail.

However, reliance on a single specialized resolving agent introduces supply chain risks, higher costs, and potential scalability bottlenecks. This guide objectively compares (S)-3-(p-Tolyloxy)butanoic acid against three distinct alternative methodologies: Classical Resolution with Mandelic Acid , Biocatalytic Kinetic Resolution , and Chiral Supercritical Fluid Chromatography (SFC) .

Key Takeaway: While (S)-3-(p-Tolyloxy)butanoic acid offers unique salt-forming properties for specific lipophilic amines, enzymatic resolution offers superior enantiomeric excess (ee) (>99%) for kinetic separations, and SFC provides the fastest throughput for gram-to-kilogram scale purification without process development.

Technical Baseline: (S)-3-(P-Tolyloxy)butanoic Acid

Mechanism: Diastereomeric Salt Formation (Classical Resolution). Primary Application: Resolution of lipophilic chiral amines (e.g., substituted 1-phenylethylamines, duloxetine intermediates).

Baseline Protocol
  • Step 1: Dissolve racemic amine (1.0 eq) in a non-polar solvent (e.g., Toluene or Methyl tert-butyl ether).

  • Step 2: Add (S)-3-(p-Tolyloxy)butanoic acid (0.5–1.0 eq) dissolved in hot solvent.

  • Step 3: Controlled cooling (0.5°C/min) to induce crystallization.

  • Step 4: Filtration and displacement wash.

  • Step 5: Validation Point: Analyze salt via Chiral HPLC. If ee < 95%, perform recrystallization in EtOH.

  • Step 6: Basify salt (NaOH) to liberate resolved (S)-amine.

Comparative Analysis of Alternatives

Alternative A: Classical Resolution with (S)-Mandelic Acid

Best For: Cost-sensitive projects requiring bulk scale-up (>100 kg).

(S)-Mandelic acid is the closest functional alternative. It shares the carboxylic acid pharmacophore but lacks the lipophilic tolyloxy tail, often resulting in different crystal packing networks.

Comparative Data:

Metric(S)-3-(p-Tolyloxy)butanoic Acid(S)-Mandelic Acid
Cost Efficiency Low (Specialty Chemical)High (Commodity Chemical)
Molecular Weight 194.23 g/mol 152.15 g/mol (Higher atom economy)
Salt Crystallinity High (Excellent for lipophilic amines)Variable (Requires polar solvent screening)
Typical Yield 30–40% (First crop)35–45% (First crop)

Experimental Protocol (Self-Validating):

  • Screening: Dissolve 1 mmol racemic amine in 5 mL solvent (EtOH, IPA, Acetone, Toluene). Add 0.5 eq (S)-Mandelic acid.

  • Observation: If no precipitate forms after 24h at 4°C, this alternative is incompatible.

  • Scale-Up: For successful hits, scale to 10g. Heat to reflux until clear, then cool to 25°C over 4 hours.

  • Validation: Filter and dry. Measure specific rotation

    
    . Target optical purity >90%.
    
Alternative B: Biocatalytic Kinetic Resolution (Lipase-Catalyzed)

Best For: High-value intermediates requiring >99% ee and mild "green" conditions.

Instead of forming a salt, this method uses a lipase (e.g., Candida antarctica Lipase B, Novozym 435) to selectively acylate one enantiomer of the amine, leaving the other unreacted.

Mechanism: The enzyme distinguishes between enantiomers based on steric fit within the active site, transferring an acyl group (from an ester donor) to only the (R)- or (S)-amine.

Workflow Diagram:

G Racemate Racemic Amine (R + S) Reaction Kinetic Resolution (Toluene, 30°C) Racemate->Reaction Enzyme Immobilized Lipase (Novozym 435) Enzyme->Reaction Catalyst AcylDonor Acyl Donor (Ethyl Acetate) AcylDonor->Reaction Separation Acid/Base Extraction Reaction->Separation Mixture ProductR (R)-Amide (Solid) Separation->ProductR Organic Phase ProductS (S)-Amine (Liquid) Separation->ProductS Aqueous Acid Phase

Figure 1: Biocatalytic kinetic resolution workflow for chiral amines.

Experimental Protocol:

  • Setup: Suspend Novozym 435 (20% w/w relative to substrate) in dry Toluene.

  • Reaction: Add Racemic Amine (100 mM) and Ethyl Acetate (5 eq) as the acyl donor.

  • Incubation: Shake at 30°C, 200 rpm.

  • Validation (In-Process Control): Monitor via chiral HPLC every 2 hours. Stop reaction when conversion reaches exactly 50%.

  • Workup: Filter off enzyme (recyclable). Wash filtrate with 1M HCl.

    • Organic Layer:[1] Contains the acylated (R)-amide.

    • Aqueous Layer:[1] Contains the unreacted (S)-amine. Basify and extract to recover pure enantiomer.[2]

Alternative C: Chiral Supercritical Fluid Chromatography (SFC)

Best For: Rapid purification (<1 week), difficult separations, and avoiding method development.

SFC uses supercritical CO₂ and a modifier (MeOH) to separate enantiomers on a chiral stationary phase. Unlike salt formation, it requires no chemical derivatization.

Comparative Data:

FeatureSalt Resolution (Acid/Base)Chiral SFC
Development Time Weeks (Screening acids/solvents)Days (Screening columns)
Yield (Theoretical) 50% (Max)50% (Max)
Recovery Variable (Solubility losses)~98% (Near quantitative)
Purity Dependent on crystallization>99.5% typically achievable

SFC Workflow Diagram:

SFC Start Racemic Mixture Dissolved in MeOH Screening Column Screening (IC, AD-H, OJ-H, OD-H) Start->Screening Selection Select Best Column (Resolution Rs > 1.5) Screening->Selection PrepRun Preparative Injection (Stacked Injections) Selection->PrepRun Collection Fraction Collection (UV Triggered) PrepRun->Collection Evaporation Solvent Removal (Rotovap) Collection->Evaporation Final Pure Enantiomers (>99% ee) Evaporation->Final

Figure 2: Chiral SFC purification workflow.

Decision Matrix: Selecting the Right Method

Project ConstraintRecommended MethodWhy?
Cost is #1 Priority (S)-Mandelic Acid Commodity pricing; simple equipment (reactors/filters).
Speed is #1 Priority Chiral SFC No chemistry optimization; immediate separation.
Target is an Ester/Alcohol Enzymatic Resolution Lipases are naturally evolved for these substrates.
Complex/Lipophilic Amine (S)-3-(p-Tolyloxy)butanoic Acid Specialized pi-pi stacking interactions stabilize salts.
Green Chemistry Goals Enzymatic / SFC Reduced solvent waste (SFC uses CO₂; Enzymes use mild temp).

References

  • Jacques, J., Collet, A., & Wilen, S. H. Enantiomers, Racemates, and Resolutions. Wiley-Interscience, 1981.

  • Ghanem, A., & Aboul-Enein, H. Y. "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry, 2004, 15(21), 3331-3351.

  • Francotte, E. "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers." Journal of Chromatography A, 2001, 906(1-2), 379-397.

  • Saigo, K., et al. "Optical Resolution of 1-Phenylethylamine and Its Derivatives by Use of Chiral Acids." Bulletin of the Chemical Society of Japan, 1982.

  • Porter, W. H. "Resolution of chiral drugs." Pure and Applied Chemistry, 1991, 63(8), 1119-1122.

Sources

Safety & Regulatory Compliance

Safety

(S)-3-(P-Tolyloxy)butanoic acid proper disposal procedures

The following guide details the technical protocols for the safe handling and disposal of (S)-3-(p-tolyloxy)butanoic acid . This document is structured for research scientists and laboratory managers .

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical protocols for the safe handling and disposal of (S)-3-(p-tolyloxy)butanoic acid .

This document is structured for research scientists and laboratory managers . It prioritizes personnel safety, environmental compliance, and the integrity of the waste management chain.[1]

PART 1: EXECUTIVE SAFETY SUMMARY

Immediate Action Card for (S)-3-(p-tolyloxy)butanoic acid

ParameterCritical Status
Disposal Class Non-Halogenated Organic Acid (Do NOT dispose via drain)
Primary Hazard Corrosive / Irritant (Skin Category 1B/2, Eye Damage 1)
Secondary Hazard Aquatic Toxicity (Phenoxy acid derivative)
Incompatibility Strong Oxidizers, Strong Bases, Reducing Agents
Waste Code (Ref) Not explicitly P/U listed; Characterize as D002 (Corrosive) if pH < 2.[1]

CORE DIRECTIVE: Due to the phenoxy-ether moiety, this compound exhibits environmental persistence similar to phenoxy-herbicides.[1] Under no circumstances should this compound be discharged into municipal sewer systems , even after neutralization.[1] High-temperature incineration is the only validated disposal route.

PART 2: CHEMICAL PROFILE & HAZARD IDENTIFICATION[2][3]

To dispose of a chemical safely, one must understand its reactivity.[1] (S)-3-(p-tolyloxy)butanoic acid combines a carboxylic acid tail with a lipophilic p-tolyl ether head.

1. Structural Implications for Disposal
  • Carboxylic Acid Moiety (

    
    ):  Makes the substance acidic and corrosive. It reacts vigorously with bases (releasing heat) and carbonates (releasing 
    
    
    
    gas).
  • p-Tolyl Ether Group: Increases lipophilicity (

    
    ), facilitating skin permeation.[1] This group is resistant to hydrolysis, meaning the compound persists in water systems, necessitating off-site incineration rather than wastewater treatment.[1]
    
2. Risk Assessment Matrix
  • Inhalation: Mist/dust is severely irritating to the upper respiratory tract.[2]

  • Skin Contact: High risk of chemical burns.[2][3] The lipophilic nature allows the acid to penetrate the epidermis faster than simple mineral acids.

  • Environmental: Toxic to aquatic life with long-lasting effects.

PART 3: PRE-DISPOSAL PROTOCOLS

1. Personal Protective Equipment (PPE)

Standard latex gloves are insufficient for organic acids of this lipophilicity.

  • Hand Protection: Double-gloving is required. Inner layer: Nitrile (4 mil) ; Outer layer: Nitrile (8 mil) or Neoprene.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if handling >100 mL liquid.

  • Respiratory: If handling solid powder outside a fume hood, use a P100 particulate respirator.[1]

2. Waste Segregation Strategy

Proper segregation prevents "cocktail" reactions in waste drums.

  • Stream A: Solid Waste

    • Items: Contaminated weigh boats, paper towels, gloves, and solid product.[1]

    • Container: Yellow biohazard/chem-waste bag inside a rigid secondary container.

  • Stream B: Liquid Waste (Mother Liquors)

    • Items: Solutions in DCM, Ethyl Acetate, or Methanol.[1]

    • Container: HDPE or Glass Carboy labeled "Organic Acid Waste".

    • Restriction:DO NOT MIX with Cyanides (liberates HCN gas), Sulfides, or Oxidizers (Peroxides/Nitrates).[1]

PART 4: DISPOSAL WORKFLOWS

Workflow A: Disposal of Pure Solid/Liquid Substance

Use this workflow for expired inventory or surplus synthesis product.

  • Dissolution (Optional but Recommended):

    • If the solid is clumpy or difficult to transfer, dissolve it in a minimal amount of a compatible non-halogenated solvent (e.g., Acetone or Ethanol).[1] This prevents "hot spots" in the waste container.

  • Transfer:

    • Pour the material into the Non-Halogenated Organic waste container.

    • Crucial: If the waste stream is primarily basic (pH > 10), neutralize the acid before addition to prevent geysering in the drum.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: "(S)-3-(p-tolyloxy)butanoic acid" (Write out full name; do not use abbreviations).

    • Hazard Checkboxes: [x] Corrosive, [x] Toxic.[1]

Workflow B: Spill Cleanup & Neutralization

Use this workflow for accidental benchtop releases.

The "Circle of Safety" Technique:

  • Isolate: Evacuate the immediate area. Mark a 2-meter perimeter.

  • Contain: Use an inert absorbent (Vermiculite or Diatomaceous Earth) to create a dike around the spill, preventing it from spreading to floor drains.

  • Neutralize (The Acid-Base Protocol):

    • Reagent: Saturated Sodium Bicarbonate (

      
      ) solution or solid Soda Ash (
      
      
      
      ). Avoid strong hydroxides (NaOH) as they generate excessive heat.
    • Application: Sprinkle the base from the outside in.

    • Observation: Wait for the fizzing (

      
       evolution) to cease.
      
    • Verification: Test pH with a litmus strip. Target pH 6–8.

  • Collection:

    • Scoop the resulting sludge into a wide-mouth jar.

    • Label as "Debris from Acid Spill - Contains (S)-3-(p-tolyloxy)butanoic acid".

    • Do not trash. Submit as hazardous chemical waste.[4]

PART 5: VISUALIZATION

Disposal Decision Matrix

The following logic gate ensures the material ends up in the correct waste stream.

DisposalLogic Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Spill Spill / Uncontrolled Start->Spill Accident Solid Solid / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid CollectSolid Collect in Chem-Waste Bag (Double Bagged) Solid->CollectSolid CollectLiquid Pour into Carboy: 'Organic Acid Waste' Liquid->CollectLiquid Neutralize Neutralize with NaHCO3 (Monitor CO2 evolution) Spill->Neutralize Neutralize->CollectSolid Resulting Sludge Label Label: Toxic/Corrosive List Full Chemical Name CollectSolid->Label CollectLiquid->Label Ship Ship for Incineration Label->Ship

Figure 1: Decision matrix for the disposal of (S)-3-(p-tolyloxy)butanoic acid, distinguishing between routine waste and spill scenarios.

PART 6: REFERENCES

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Sigma-Aldrich. (2025). Safety Data Sheet: Butyric Acid Derivatives (Generic Class).

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • PubChem. (2025). Compound Summary: Phenoxybutanoic Acid Derivatives. National Library of Medicine.

Sources

Handling

Personal protective equipment for handling (S)-3-(P-Tolyloxy)butanoic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Handling (S)-3-(p-Tolyloxy)butanoic acid —a highly valuable chiral aryloxybutanoic acid der...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Handling (S)-3-(p-Tolyloxy)butanoic acid —a highly valuable chiral aryloxybutanoic acid derivative used in pharmaceutical synthesis—requires a deep understanding of its molecular behavior.

To build a truly safe operational environment, we must move beyond basic compliance and understand the causality behind our safety protocols. This guide provides a self-validating, step-by-step framework for handling this compound with uncompromising scientific integrity.

Mechanistic Hazard Profile: The Causality of Risk

While the solid state of (S)-3-(p-Tolyloxy)butanoic acid may appear benign, its molecular structure presents specific handling challenges analogous to other phenoxy acids[1]:

  • pH-Dependent Ocular/Dermal Toxicity: The carboxylic acid moiety acts as a localized proton donor. Upon contact with mucosal membranes or skin moisture, it rapidly lowers the pH, leading to protein denaturation and severe irritation[2],[3].

  • Solvent-Mediated Systemic Penetration: The p-tolyloxy group is highly lipophilic. When this compound is dissolved in common organic solvents (e.g., DCM, DMF), the solvent acts as a carrier, dragging the acidic compound through the stratum corneum and potentially into the bloodstream[4].

  • Aerosolized Inhalation Hazard: As a crystalline solid, routine handling (like spatulation) generates micro-dust. Inhalation of these particulates causes acute respiratory tract irritation[5],[2].

Quantitative PPE & Environmental Control Matrix

To mitigate these risks, personal protective equipment (PPE) must be selected based on quantitative barrier properties[6].

Protection CategorySpecification / MaterialQuantitative Metric / StandardCausality & Rationale
Hand Protection Nitrile Gloves (Double-gloving recommended)Thickness

0.11 mm (solid),

0.38 mm (solutions). Breakthrough >480 min.
Latex is highly permeable to carrier solvents. Nitrile provides a robust barrier against both the acidic moiety and organic solvents[6].
Eye Protection Chemical Safety GogglesANSI Z87.1 (US) or EN 166 (EU) compliantPrevents irreversible ocular damage from airborne acidic dust or solvent splashing[5],[2].
Respiratory & Environmental Chemical Fume HoodFace velocity: 80–120 LFM (Linear Feet per Minute)Captures aerosolized micro-dust during weighing. A hood is the most critical component for preventing inhalation exposure[7].
Body Protection Flame-resistant Lab Coat100% Cotton or NomexSynthetic fibers can melt into the skin if a secondary solvent fire occurs during dissolution[8].

Standard Operating Procedure: Handling & Synthesis

Every protocol in your laboratory should be a self-validating system —meaning the procedure includes built-in checks to confirm it was executed flawlessly.

Protocol A: Precision Weighing and Transfer
  • Preparation: Ensure the fume hood is operating at

    
     100 LFM[7]. Don all required PPE before opening the chemical container[6].
    
  • Static Mitigation: Pass the solid container through an anti-static ionizer. Causality: Aryloxy acids hold static charge easily, causing the powder to "jump" and invisibly contaminate the workspace.

  • Transfer: Tare a secondary containment vessel (e.g., a glass beaker) containing a static-free weigh boat. Transfer the solid using a clean, dry stainless-steel spatula.

  • Self-Validation Step: Remove the containment vessel from the balance. The analytical balance must return exactly to 0.000 g. A non-zero reading indicates a micro-spill on the pan, requiring immediate decontamination.

Protocol B: Solvent Dissolution
  • Solvent Addition: Inside the fume hood, slowly add the organic solvent to the pre-weighed acid to prevent splashing.

  • Thermal Monitoring: Monitor the flask for mild exothermic dissolution.

  • Self-Validation Step: Visually inspect the solution against a white background. Complete optical transparency confirms full dissolution, ensuring no unreacted solid acid remains to cause unexpected concentration spikes downstream.

Waste Management and Disposal Plan

Improper disposal of phenoxy acids can lead to severe environmental contamination.

  • Quenching: Neutralize residual (S)-3-(p-Tolyloxy)butanoic acid in reaction vessels using a mild base (e.g., 5%

    
     aqueous solution)[3]. Causality: This converts the lipophilic acid into a water-soluble sodium salt, eliminating its ability to penetrate skin and safely partitioning it into the aqueous layer.
    
  • Segregation: Separate the neutralized aqueous layer from the organic solvent layer.

  • Self-Validation Step: Test the aqueous waste with pH indicator paper. It must read between pH 7.0 and 8.0 before being transferred to the bulk aqueous waste carboy.

  • Disposal: Label the container as "Hazardous Waste: Aqueous Aryloxybutyrate Salts" and transfer to a licensed EHS disposal facility. Do not let the product enter standard drains[5].

Emergency Response & Decontamination

In the event of an exposure, immediate action dictates the clinical outcome.

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes[2],[3].

  • Ocular Exposure: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[5].

  • Spill Cleanup: Do not dry sweep. Use a damp absorbent pad or dissolve the solid in a compatible solvent and wipe it up to prevent the generation of hazardous dust[5],[4].

ExposureResponse Incident Exposure Incident: (S)-3-(p-Tolyloxy)butanoic acid Assess Assess Exposure Route Incident->Assess Skin Dermal Contact Assess->Skin Eye Ocular Contact Assess->Eye Inhale Inhalation Assess->Inhale SkinAction Flush with water 15+ mins Skin->SkinAction EyeAction Eyewash 15+ mins Eye->EyeAction InhaleAction Move to fresh air Inhale->InhaleAction Medical Seek Medical Evaluation SkinAction->Medical EyeAction->Medical InhaleAction->Medical Report File EHS Report Medical->Report

Exposure Response Pathway for (S)-3-(p-Tolyloxy)butanoic acid detailing immediate mitigation steps.

References[5] Title: PHENOXY ACETIC ACID MATERIAL SAFETY DATA SHEET

Sources

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